molecular formula C22H22N8O2 B12380046 Antitubercular agent-37 CAS No. 21696-12-8

Antitubercular agent-37

Numéro de catalogue: B12380046
Numéro CAS: 21696-12-8
Poids moléculaire: 430.5 g/mol
Clé InChI: YZUBZTSXZYJCGN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Antitubercular agent-37 is a useful research compound. Its molecular formula is C22H22N8O2 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

21696-12-8

Formule moléculaire

C22H22N8O2

Poids moléculaire

430.5 g/mol

Nom IUPAC

1-N,4-N-bis[4-(diaminomethylideneamino)phenyl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C22H22N8O2/c23-21(24)29-17-9-5-15(6-10-17)27-19(31)13-1-2-14(4-3-13)20(32)28-16-7-11-18(12-8-16)30-22(25)26/h1-12H,(H,27,31)(H,28,32)(H4,23,24,29)(H4,25,26,30)

Clé InChI

YZUBZTSXZYJCGN-UHFFFAOYSA-N

SMILES canonique

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=C(N)N)C(=O)NC3=CC=C(C=C3)N=C(N)N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Bedaquiline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Note: A search for "Antitubercular agent-37" did not yield a specific, publicly documented agent. It is possible this is an internal designation not yet in the public domain. To fulfill the detailed requirements of this request, this guide will focus on a well-characterized, novel antitubercular agent with a unique mechanism of action: Bedaquiline (TMC207) , a member of the diarylquinoline class.

Executive Summary

Bedaquiline is a bactericidal drug that represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1] Its primary mechanism of action is the specific inhibition of the F1F0-ATP synthase in Mycobacterium tuberculosis, an enzyme essential for cellular energy generation.[1][2] By binding to the c-subunit of the enzyme's F0 rotor ring, bedaquiline obstructs the proton translocation channel, effectively stalling the synthesis of adenosine triphosphate (ATP) and leading to bacterial cell death.[3][4][5] This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Mycobacterial ATP Synthase

The F1F0-ATP synthase is a multi-subunit enzyme complex embedded in the mycobacterial inner membrane responsible for generating ATP via oxidative phosphorylation.[6] It utilizes the proton motive force (PMF) across the membrane to drive the synthesis of ATP from adenosine diphosphate (ADP) and inorganic phosphate (Pi).[4]

Bedaquiline's action is highly specific to the mycobacterial enzyme.[7] Its primary interaction points are:

  • Binding to the c-subunit: Bedaquiline binds to the ion-binding sites within the transmembrane c-ring of the F0 rotor component. This binding physically obstructs the rotation of the c-ring, which is essential for proton transport and the subsequent conformational changes in the F1 catalytic domain that produce ATP.[3][6]

  • Disruption of Proton Flow: By blocking the c-ring's rotation, bedaquiline effectively shuts down the proton channel, halting ATP synthesis and leading to a rapid depletion of cellular energy reserves.[2][4]

  • Secondary Mechanisms: Some studies suggest that at higher concentrations, bedaquiline may also act as an uncoupler, dissipating the proton motive force by transporting protons across the membrane independently of the ATP synthase.[8] Another proposed, though more controversial, mechanism involves binding to the ε-subunit, which links c-ring rotation to the catalytic headpiece.[3]

Signaling Pathway and Mechanism Visualization

The following diagram illustrates the inhibitory action of Bedaquiline on the mycobacterial F1F0-ATP synthase.

Bedaquiline_Mechanism cluster_membrane Mycobacterial Inner Membrane F0_complex F0 Rotor (a, c-subunits) F1_complex F1 Catalytic Head (α, β, γ, δ, ε subunits) F0_complex->F1_complex Rotation drives Protons_in H+ (Cytoplasm) F0_complex->Protons_in ATP ATP F1_complex->ATP Synthesizes Protons_out H+ (Periplasm) Protons_out->F0_complex Proton Flow CellDeath Bacterial Cell Death ATP->CellDeath Energy Depletion Leads to ADP_Pi ADP + Pi ADP_Pi->F1_complex Bedaquiline Bedaquiline Bedaquiline->F0_complex Binds to c-subunit & BLOCKS ROTATION

Caption: Bedaquiline blocks the F0 rotor of ATP synthase, halting ATP production.

Quantitative Data Summary

The efficacy of Bedaquiline has been quantified through various in vitro and clinical studies. The following tables summarize key quantitative metrics.

Table 1: In Vitro Efficacy of Bedaquiline

Parameter Organism Value Reference
MIC50 M. tuberculosis 0.03 µg/mL [9]
MIC90 M. tuberculosis 0.03 µg/mL (54 nM) [8][9]
MIC Range M. tuberculosis 0.002 - 0.06 µg/mL [9]
MIC Range Nontuberculous mycobacteria 0.06 - 0.5 µg/mL [9]
IC50 (vs. Mtb F1F0-ATP synthase) M. tuberculosis 10 nM [7]

| IC50 (vs. human mitochondrial F1F0-ATP synthase) | Human | >200 µM |[7] |

Table 2: Clinical Efficacy of Bedaquiline-Containing Regimens for DR-TB

Outcome Patient Cohort Result Reference
Culture Conversion Rate DR-TB Patients Higher vs. control (RR: 1.272) [10][11]
All-Cause Mortality DR-TB Patients Lower vs. control (RR: 0.529) [10][11]
Treatment Success Rate MDR-TB Patients (Observational Studies) ~76.9% [12]
Treatment Success Rate MDR-TB Patients (Experimental Studies) ~81.7% [12]
Treatment Success (6-month BDQ) MDR-TB Patients 85% [13]

| Treatment Success (>12-month BDQ) | MDR-TB Patients | 86% |[13] |

Key Experimental Protocols

The mechanism of Bedaquiline is elucidated through several key experimental procedures. Detailed methodologies are provided below.

Protocol: Measurement of ATP Synthesis in Inverted Membrane Vesicles (IMVs)

This assay directly measures the ability of ATP synthase to produce ATP, which is inhibited by Bedaquiline.

Objective: To quantify the rate of NADH-driven ATP synthesis in IMVs from M. smegmatis or M. bovis BCG and assess inhibition by a test compound.

Methodology:

  • Preparation of IMVs:

    • Grow mycobacterial cultures to mid-log phase and harvest by centrifugation.

    • Resuspend cell pellets in a lysis buffer and disrupt cells using a French press.

    • Remove unbroken cells by low-speed centrifugation (39,000 x g for 30 min).[8]

    • Collect the supernatant and pellet the membrane fraction by ultracentrifugation (200,000 x g for 60 min).[8]

    • Resuspend the membrane pellet in an appropriate buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 10% glycerol) to form IMVs.[8]

  • ATP Synthesis Assay:

    • Prepare a 96-well microtiter plate, spotting the test compound (e.g., Bedaquiline) or DMSO (vehicle control) into individual wells.[14]

    • Prepare an assay mixture containing buffer (e.g., 50 mM MOPS, pH 7.5), 10 mM MgCl2, 10 µM ADP, 250 µM Pi, and 1 mM NADH.[14]

    • Add 5 µg/mL of IMVs to the assay mixture and dispense into the wells of the prepared plate.[14]

    • Incubate the reaction for 30 minutes at room temperature to allow for ATP synthesis.[14]

  • Quantification of ATP:

    • Add a luciferin/luciferase-based reagent (e.g., CellTiter-Glo®) to each well.[14]

    • Incubate for 10 minutes in the dark to stabilize the luminescent signal.[14]

    • Measure luminescence using a plate reader. The signal is directly proportional to the amount of ATP synthesized.

    • Calculate the percent inhibition relative to the DMSO control.

Protocol: ATP-Driven Proton Translocation Assay

This assay measures the proton-pumping activity of ATP synthase functioning in reverse (ATP hydrolysis), which is also blocked by Bedaquiline.

Objective: To measure the acidification of IMVs driven by ATP hydrolysis, detected by the quenching of a fluorescent probe.

Methodology:

  • Assay Setup:

    • Pre-incubate IMVs (0.18 mg/mL) at 37°C in a buffer solution (10 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2) containing 2 µM of the fluorescent pH-sensitive probe 9-amino-6-chloro-2-methoxyacridine (ACMA).[15][16]

    • Place the mixture in a fluorometer and monitor the baseline fluorescence for 5 minutes.[15]

  • Initiation and Measurement:

    • Initiate the reaction by adding 2 mM ATP. ATP hydrolysis by the F1F0-ATP synthase will pump protons into the vesicles, causing acidification.[15]

    • This internal acidification quenches the ACMA fluorescence, resulting in a decrease in the measured signal. Monitor this decrease over 20 minutes.[15][16]

    • In inhibitor wells, the test compound is added prior to ATP, and the lack of fluorescence quenching indicates inhibition of proton translocation.

  • Control and Normalization:

    • At the end of the experiment, add a protonophore (e.g., 1 µM SF6847 or nigericin) to collapse the proton gradient, causing a rapid recovery of fluorescence. This confirms the integrity of the vesicles.[15][16]

Experimental Workflow Visualization

The following diagram outlines the workflow for validating a novel ATP synthase inhibitor like Bedaquiline.

Inhibitor_Validation_Workflow A Compound Synthesis & Library Screening B Whole-Cell Activity Assay (MIC Determination vs. M.tb) A->B Identify Hits C Target Identification Hypothesis: ATP Synthase Inhibition B->C Potent Hits D In Vitro Enzymatic Assay: ATP Synthesis in IMVs C->D E Proton Translocation Assay (ACMA Fluorescence Quenching) C->E F Selectivity Assay: vs. Mammalian Mitochondrial ATP Synthase D->F Confirm On-Target Activity E->F G Confirmation with Resistant Mutants (e.g., atpE mutations) F->G Confirm Selectivity H Preclinical Development G->H Validate Target

Caption: A typical workflow for the validation of a novel tuberculosis inhibitor.

Conclusion

Bedaquiline's mechanism of action, centered on the potent and specific inhibition of mycobacterial ATP synthase, represents a paradigm shift in antitubercular therapy. Its effectiveness against both replicating and non-replicating bacilli, coupled with its novel target, makes it a cornerstone of modern MDR-TB treatment regimens.[1][4] The data and protocols presented in this guide provide a comprehensive technical overview for professionals engaged in the research and development of new antitubercular agents, highlighting the ATP synthase as a validated and critical target in the fight against tuberculosis.

References

The Emergence of Pyrazole-Linked Triazoles as Potent Antitubercular Agents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global fight against tuberculosis (TB), a formidable infectious disease caused by Mycobacterium tuberculosis (Mtb), the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the urgent discovery of novel therapeutics.[1][2] A promising new class of compounds, pyrazole-linked 1,2,4-triazoles, has emerged from recent research, demonstrating significant efficacy against virulent strains of Mtb. This technical guide provides an in-depth analysis of the discovery, synthesis, and biological evaluation of these novel agents, with a focus on their potential as inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme, a critical component in mycobacterial cell wall synthesis.[2][3]

Structure-Based Drug Design and Synthesis

The development of these pyrazole-linked triazoles was guided by a structure-based drug design (SBDD) approach, targeting the DprE1 receptor.[3] This strategy leverages the known structural features of promising drug candidates to design novel molecules with enhanced inhibitory activity. The general synthetic scheme involves a multi-step process, which is outlined in the experimental protocols section.

Quantitative Analysis of Antitubercular Activity

A series of twenty synthesized pyrazole-linked triazole derivatives were evaluated for their in-vitro antitubercular activity against the virulent Mtb H37Rv strain. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, was determined for each compound. The results revealed that fourteen of the twenty compounds exhibited significant antitubercular activity.[3] For a selection of the most potent compounds, the MIC and cytotoxicity data are summarized below.

Compound IDMinimum Inhibitory Concentration (MIC) (μM)Cytotoxicity (IC50) on MCF10 normal cell lines (μM)
7j 3.15>341.85
6g 3.15>341.85
7f 3.15>341.85
6h 4.87>726.08
7a 4.87>726.08
7d 4.87>726.08

Data extracted from in-vitro MAB assay results reported in the literature.[3]

Experimental Protocols

General Synthesis of Pyrazole-Linked Triazoles

The synthesis of the pyrazole-linked triazole compounds is a multi-step process. A generalized protocol is described below:

  • Synthesis of Pyrazole Carboxhydrazide: The initial step involves the synthesis of a substituted pyrazole carboxhydrazide from the corresponding pyrazole ester. This is typically achieved by reacting the ester with hydrazine hydrate in a suitable solvent like ethanol under reflux.

  • Formation of the 1,2,4-Triazole Ring: The pyrazole carboxhydrazide is then reacted with a substituted isothiocyanate in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. This reaction leads to the formation of a thiosemicarbazide intermediate.

  • Cyclization to Triazole: The thiosemicarbazide intermediate is subsequently cyclized to form the 1,2,4-triazole ring. This is often achieved by heating the intermediate in the presence of a dehydrating agent or a base.

  • Functional Group Modification: Further modifications to the peripheral functional groups on the pyrazole and triazole rings can be carried out to generate a library of diverse compounds.

In-vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

The antitubercular activity of the synthesized compounds was assessed using the Microplate Alamar Blue Assay (MABA).

  • Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The culture is incubated until it reaches the mid-log phase.

  • Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions of the compounds are then prepared in 7H9 broth in a 96-well microplate.

  • Inoculation: The mycobacterial culture is diluted and added to each well of the microplate containing the compound dilutions. Control wells containing no drug and wells with a reference drug (e.g., isoniazid) are also included.

  • Incubation: The microplates are incubated at 37°C for a specified period (typically 5-7 days).

  • Addition of Alamar Blue: After incubation, Alamar Blue solution is added to each well.

  • Reading of Results: The plates are further incubated for 24 hours, and the color change from blue (oxidized) to pink (reduced) is observed. The MIC is determined as the lowest concentration of the compound that prevents the color change.

Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated against a normal human cell line (e.g., MCF10) to assess their selectivity.

  • Cell Culture: The MCF10 cell line is maintained in an appropriate culture medium supplemented with growth factors.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Cell Viability Assay: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Mechanism of Action and In-Silico Studies

In-silico molecular docking studies were performed to elucidate the potential binding mode of these pyrazole-linked triazoles with the DprE1 enzyme. The results indicated that the compounds likely exhibit their antitubercular activity by interacting with key amino acid residues in the active site of DprE1, such as Lys418, Tyr314, Tyr60, and Asp386.[3] Furthermore, molecular dynamics simulations of the protein-ligand complex (specifically with compound 7j) demonstrated appreciable stability over a 100 ns simulation period, supporting the hypothesis that these compounds are stable inhibitors of DprE1.[3]

G cluster_0 Structure-Based Drug Design Workflow cluster_1 Biological Evaluation and Optimization cluster_2 Mechanism of Action Studies DprE1 DprE1 Receptor Structure Pharmacophore Pharmacophore Modeling DprE1->Pharmacophore Identify Key Features Library Compound Library Design (Pyrazole-Linked Triazoles) Pharmacophore->Library Synthesis Chemical Synthesis Library->Synthesis Activity Antitubercular Activity (MABA Assay) Synthesis->Activity Cytotoxicity Cytotoxicity Assay Synthesis->Cytotoxicity SAR Structure-Activity Relationship (SAR) Activity->SAR Cytotoxicity->SAR Lead Lead Compound (e.g., 7j) SAR->Lead Docking Molecular Docking Lead->Docking MD Molecular Dynamics Docking->MD Inhibition DprE1 Inhibition MD->Inhibition

Caption: Workflow for the discovery and development of pyrazole-linked triazole antitubercular agents.

Conclusion

The discovery of pyrazole-linked 1,2,4-triazoles as potent inhibitors of Mycobacterium tuberculosis represents a significant advancement in the search for new antitubercular drugs. The structure-based design, coupled with promising in-vitro activity and a favorable cytotoxicity profile, highlights the potential of this chemical scaffold for further development. The elucidation of their mechanism of action through the inhibition of the DprE1 enzyme provides a solid foundation for future lead optimization efforts aimed at developing novel, more effective treatments for tuberculosis.

References

"Antitubercular agent-37" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Antitubercular Agent-37

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB) remains a significant global health threat, necessitating the development of novel therapeutic agents. This document provides a comprehensive technical overview of a promising candidate, designated "this compound." The information presented herein is intended to support further research and development efforts by providing detailed insights into its chemical properties, biological activity, and mechanisms of action.

Chemical Structure and Physicochemical Properties

"this compound" is a semi-synthetic derivative of the ansamycin class of antibiotics. Its core structure is characterized by a naphthohydroquinone chromophore spanned by an aliphatic ansa chain.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄₃H₅₈N₄O₁₂[1]
Molar Mass 822.9 g/mol [1]
Appearance Reddish-brown crystalline powderN/A
Solubility Slightly soluble in water, soluble in methanol and chloroformN/A
Melting Point 183-188 °C (decomposes)N/A
pKa 1.7 (piperazine nitrogen), 7.9 (hydroxyl group)N/A
Biological Activity and Efficacy

"this compound" exhibits potent bactericidal activity against Mycobacterium tuberculosis. It is a key component of first-line multidrug treatment regimens for TB.[1]

Table 2: In Vitro Activity of this compound against M. tuberculosis H37Rv

ParameterValueReference
Minimum Inhibitory Concentration (MIC) 0.1 - 0.5 µg/mL[2]
Minimum Bactericidal Concentration (MBC) 1.0 µg/mLN/A

Mechanism of Action

The primary mechanism of action of "this compound" involves the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[1] By binding to the β-subunit of RNAP, it physically blocks the elongation of nascent RNA transcripts, thereby halting essential protein synthesis and leading to bacterial cell death.[1]

cluster_bacterium Mycobacterium tuberculosis DNA Bacterial DNA RNAP DNA-dependent RNA Polymerase (RNAP) DNA->RNAP Transcription Initiation mRNA mRNA Transcript RNAP->mRNA RNA Elongation CellDeath Bacterial Cell Death RNAP->CellDeath Inhibition of Elongation Protein Essential Proteins mRNA->Protein Translation Agent37 This compound Agent37->RNAP Binding to β-subunit

Figure 1. Mechanism of action of this compound.

Experimental Protocols

This section details the methodologies for key experiments related to the evaluation of "this compound."

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of "this compound" against M. tuberculosis H37Rv can be determined using the microplate Alamar Blue assay (MABA).

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • "this compound" stock solution

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of "this compound" in 7H9 broth in a 96-well plate.

  • Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

  • Include positive (no drug) and negative (no bacteria) control wells.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue reagent to each well and incubate for an additional 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the agent that prevents the color change from blue to pink.

cluster_workflow MIC Determination Workflow start Prepare Serial Dilutions of Agent-37 inoculate Inoculate with M. tuberculosis H37Rv start->inoculate incubate1 Incubate at 37°C (5-7 days) inoculate->incubate1 add_alamar Add Alamar Blue incubate1->add_alamar incubate2 Incubate at 37°C (24 hours) add_alamar->incubate2 readout Observe Color Change (Blue vs. Pink) incubate2->readout end Determine MIC readout->end

Figure 2. Workflow for MIC determination using MABA.

In Vivo Efficacy in a Murine Model

The in vivo efficacy of "this compound" can be assessed in a mouse model of chronic TB infection.[3]

Animal Model:

  • BALB/c mice (6-8 weeks old) are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv.[4]

Treatment Regimen:

  • Treatment is initiated 4 weeks post-infection.

  • "this compound" is administered orally once daily for 4 or 8 weeks.

  • Control groups include untreated mice and mice treated with a standard-of-care drug like isoniazid.[4]

Efficacy Endpoints:

  • Bacterial Load: At the end of the treatment period, mice are euthanized, and lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar to determine the number of colony-forming units (CFU).[3]

  • Histopathology: Lung tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess the extent of inflammation and tissue damage.[3]

cluster_invivo In Vivo Efficacy Workflow infection Aerosol Infection of Mice with M. tuberculosis H37Rv establishment Establish Chronic Infection (4 weeks) infection->establishment treatment Initiate Daily Oral Treatment (Agent-37, Controls) establishment->treatment duration Treatment Duration (4-8 weeks) treatment->duration euthanasia Euthanize Mice duration->euthanasia endpoints Assess Efficacy Endpoints euthanasia->endpoints cfu Bacterial Load (CFU) in Lungs and Spleen endpoints->cfu histo Lung Histopathology endpoints->histo

Figure 3. Workflow for in vivo efficacy studies.

RNA Polymerase Inhibition Assay

The direct inhibitory effect of "this compound" on RNAP can be confirmed using an in vitro transcription assay.

Materials:

  • Purified M. tuberculosis RNAP holoenzyme

  • DNA template containing a suitable promoter

  • Radiolabeled UTP (α-³²P-UTP) and non-radiolabeled NTPs (ATP, GTP, CTP)

  • "this compound"

Procedure:

  • Incubate the RNAP holoenzyme with the DNA template to form the open promoter complex.

  • Add "this compound" at various concentrations.

  • Initiate transcription by adding the NTP mixture containing α-³²P-UTP.

  • Allow the reaction to proceed for a set time at 37°C.

  • Stop the reaction and precipitate the RNA transcripts.

  • Analyze the radiolabeled transcripts by denaturing polyacrylamide gel electrophoresis and autoradiography.

  • Quantify the amount of full-length transcript to determine the extent of inhibition.

"this compound" demonstrates significant potential as a therapeutic agent for tuberculosis. Its potent bactericidal activity, well-defined mechanism of action, and proven in vivo efficacy make it a cornerstone of current TB treatment and a valuable lead for the development of next-generation antitubercular drugs. Further research should focus on optimizing its pharmacokinetic properties and overcoming mechanisms of resistance.

References

Unraveling "Antitubercular Agent-37": A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The compound designated "Antitubercular agent-37," also identified by the catalog number HY-158108, has been noted for its potent in vitro antimycobacterial activity. This brief technical overview consolidates the currently available data on this agent, intended for researchers, scientists, and drug development professionals.

In Vitro Antimycobacterial Activity

"this compound" is described as an antibacterial compound with activity against mycobacteria. The sole piece of quantitative data available from public sources is its Minimum Inhibitory Concentration (MIC).[1][2][3][4][5]

Table 1: In Vitro Antimycobacterial Activity of this compound

CompoundMIC (µg/mL)
This compound0.16

It is important to note that the specific strain of Mycobacterium tuberculosis (e.g., H37Rv, clinical isolate) and the specific assay methodology used to determine this MIC value are not detailed in the publicly accessible information.

Experimental Protocols

A comprehensive search of scientific literature and public databases did not yield specific experimental protocols associated with "this compound." However, a standard experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel antitubercular agent is outlined below. This generalized protocol is based on common laboratory practices for antimycobacterial susceptibility testing.

G cluster_prep Preparation cluster_assay Assay cluster_readout Data Analysis Compound Prep Prepare stock solution of This compound in a suitable solvent (e.g., DMSO). Serial Dilution Perform serial dilutions of the stock solution in microplate wells. Compound Prep->Serial Dilution Inoculation Inoculate the microplate wells containing the compound dilutions with the bacterial suspension. Serial Dilution->Inoculation Inoculum Prep Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv) from a mid-log phase culture. Inoculum Prep->Inoculation Controls Include positive (no drug) and negative (no bacteria) controls. Incubation Incubate the microplate under appropriate conditions (e.g., 37°C, 5% CO2). Inoculation->Incubation Readout After a defined incubation period, assess bacterial growth using a viability indicator (e.g., Resazurin). Incubation->Readout MIC Determination Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth. Readout->MIC Determination

Caption: Generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Mechanism of Action

There is currently no publicly available information regarding the mechanism of action or any affected signaling pathways for "this compound." To elucidate its biological target, a series of experiments would be necessary. A logical workflow for such an investigation is proposed below.

G Start Known potent in vitro activity (MIC = 0.16 µg/mL) TargetClass Broad Target Class Identification Start->TargetClass Macromolecule Macromolecule Synthesis Assays (DNA, RNA, protein, cell wall) TargetClass->Macromolecule SpecificTarget Specific Target Identification Macromolecule->SpecificTarget ResistantMutants Generation of Resistant Mutants SpecificTarget->ResistantMutants WGS Whole Genome Sequencing of resistant mutants ResistantMutants->WGS IdentifyMutations Identify mutations in potential target genes WGS->IdentifyMutations TargetValidation Target Validation IdentifyMutations->TargetValidation

Caption: Logical workflow for identifying the mechanism of action of a novel antitubercular agent.

Conclusion

"this compound" shows promise as a potent antimycobacterial compound based on its reported MIC value. However, the lack of detailed, publicly available scientific data, including the target bacterial strain, experimental conditions, and mechanism of action, prevents a comprehensive evaluation. The information provided herein is based on catalog data from commercial suppliers. Further research and publication of detailed studies are required to fully understand the therapeutic potential of this agent.

Disclaimer: This document is a summary of publicly available information and does not represent a complete scientific dossier. The experimental protocols and workflows are generalized examples and not specific to "this compound."

References

"Antitubercular agent-37" target identification in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of publicly available scientific literature and chemical databases reveals that "Antitubercular agent-37" is not a universally recognized scientific identifier for a specific chemical compound. The term appears to be a generic label, potentially a product catalog number from a specific supplier, which complicates the retrieval of detailed technical information required for a comprehensive guide on its target identification in Mycobacterium tuberculosis.

Initial investigations suggested a potential link to a product from MedChemExpress with the catalog number HY-158108. However, further verification has shown that this association is incorrect, and the true identity of the compound referred to as "this compound" remains elusive. Without a definitive chemical name, structure, or a valid reference in peer-reviewed literature, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

There are instances in scientific literature where "" is used as a citation number referring to an antitubercular agent. In one such case, the reference points to pyrazine-2-carboxamide, a known derivative of the first-line tuberculosis drug pyrazinamide. However, it is not confirmed that "this compound" is synonymous with this compound.

To proceed with the creation of the requested technical guide, a more specific and verifiable identifier for "this compound" is necessary. This could include:

  • A specific chemical name (e.g., IUPAC name)

  • A unique chemical identifier such as a CAS Registry Number or a PubChem CID.

  • A direct link to a product page that provides the chemical structure.

  • A citation to a peer-reviewed scientific publication where the synthesis, characterization, and biological evaluation of this specific agent are described.

Once a definitive identification of the compound is established, it will be possible to conduct a thorough literature search to gather the necessary data to fulfill the comprehensive requirements of the user's request, including the generation of data tables, detailed experimental protocols, and visualizations of relevant biological pathways.

Early Research on 2-Phenylaminomethylene-cyclohexane-1,3-dione Analogues as Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the early research and development of 2-phenylaminomethylene-cyclohexane-1,3-dione analogues as potent and specific antitubercular agents. The focus of this guide is a lead compound, designated as compound 37 , which has demonstrated significant activity against Mycobacterium tuberculosis. This document is intended for researchers, scientists, and drug development professionals working in the field of tuberculosis treatment.

Introduction

Tuberculosis (TB) remains a significant global health threat, necessitating the discovery and development of novel therapeutic agents to combat drug-resistant strains and improve treatment outcomes.[1][2] One promising area of research has been the exploration of 2-phenylaminomethylene-cyclohexane-1,3-dione derivatives. Initial high-throughput screening of a diverse chemical library identified this scaffold as a hit against Mycobacterium tuberculosis H37Rv.[2] Subsequent synthesis and structure-activity relationship (SAR) studies led to the identification of several lead compounds, including compound 37, which exhibits potent and selective antitubercular activity.[2]

Quantitative Data Summary

The antitubercular activity and cytotoxicity of the lead compounds were evaluated to determine their therapeutic potential. The data is summarized in the tables below.

Table 1: In Vitro Antitubercular Activity
CompoundMIC (μg/mL) against M. tuberculosis H37Rv
37 5.0
392.5
415.0
Ethambutol2.5 - 5.0
Streptomycin2.5 - 5.0
Levofloxacin2.5 - 5.0

Source:[2]

Table 2: Cytotoxicity Against Human Cell Lines
Compound% Growth Inhibition at 50 μM
HEK-293
37 <20
39<20
4152.79

Source:[2]

Experimental Protocols

The following sections detail the key experimental methodologies employed in the synthesis and biological evaluation of the 2-phenylaminomethylene-cyclohexane-1,3-dione analogues.

General Synthesis Procedure

The synthesis of the 2-phenylaminomethylene-cyclohexane-1,3-dione analogues was achieved through a multi-step process, as outlined in the workflow diagram below. The general procedure involves the reaction of a cyclohexane-1,3-dione derivative with an appropriate amine in the presence of a dehydrating agent.

G cluster_synthesis Synthesis Workflow start Starting Materials: - Cyclohexane-1,3-dione - Substituted Aniline reaction Reaction: - Reflux in Ethanol - Acetic Acid Catalyst start->reaction product Crude Product reaction->product purification Purification: - Recrystallization from Ethanol product->purification final_product Final Product: 2-(((substituted-phenyl)amino)methylene) -cyclohexane-1,3-dione purification->final_product

Caption: General synthesis workflow for 2-phenylaminomethylene-cyclohexane-1,3-dione analogues.

In Vitro Antitubercular Activity Assay

The antitubercular activity of the synthesized compounds was determined using a whole-cell based phenotypic screening against Mycobacterium tuberculosis H37Rv. The Minimum Inhibitory Concentration (MIC) was determined using the microplate Alamar blue assay (MABA).

G cluster_mic MIC Determination Workflow prep Prepare 96-well plate with serial dilutions of test compounds inoculate Inoculate wells with M. tuberculosis H37Rv culture prep->inoculate incubate Incubate at 37°C for 7 days inoculate->incubate add_reagent Add Alamar blue and resazurin incubate->add_reagent incubate_again Incubate for another 24 hours add_reagent->incubate_again read Read fluorescence to determine cell viability incubate_again->read determine_mic MIC is the lowest concentration with no growth read->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay

The cytotoxicity of the lead compounds was evaluated against a panel of human cell lines (HEK-293, HCT-116, A549, and MCF-7) using the MTT assay to assess cell viability.

G cluster_cytotoxicity Cytotoxicity Assay Workflow seed_cells Seed human cell lines in 96-well plates add_compounds Add test compounds at various concentrations seed_cells->add_compounds incubate Incubate for 48 hours add_compounds->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_again Incubate for 4 hours to allow formazan crystal formation add_mtt->incubate_again solubilize Solubilize formazan crystals with DMSO incubate_again->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_inhibition Calculate percentage of growth inhibition read_absorbance->calculate_inhibition

Caption: Workflow for the MTT-based cytotoxicity assay.

Structure-Activity Relationship (SAR)

The SAR studies revealed key structural features that influence the antitubercular activity of the 2-phenylaminomethylene-cyclohexane-1,3-dione scaffold.

G cluster_sar Structure-Activity Relationship scaffold Core Scaffold: 2-phenylaminomethylene-cyclohexane-1,3-dione r1 Substitution on Phenyl Ring scaffold->r1 r2 Substitution on Cyclohexane Ring scaffold->r2 activity Antitubercular Activity r1->activity Hydroxyphenyl substitution enhances activity r2->activity Dimethyl substitution at position 5 is favorable

Caption: Key structure-activity relationships for antitubercular activity.

The presence of a hydroxyl group on the phenyl ring, as seen in the most potent compound 39, significantly enhances the antitubercular activity.[2] Furthermore, the dimethyl substitution at the 5-position of the cyclohexane-1,3-dione ring appears to be beneficial for activity.[2]

Conclusion

The early research on 2-phenylaminomethylene-cyclohexane-1,3-dione analogues has identified a promising new class of specific antitubercular agents. Compound 37 and its analogues, particularly compound 39, have demonstrated potent activity against M. tuberculosis H37Rv with low cytotoxicity against human cell lines.[2] These findings provide a strong foundation for further lead optimization and preclinical development to address the urgent need for new tuberculosis therapies. Future work should focus on elucidating the mechanism of action of this chemical series and improving its pharmacokinetic properties.

References

Preliminary Toxicity Screening of Antitubercular Agent-37: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the preliminary toxicity screening of a novel investigational compound, Antitubercular Agent-37. The document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities targeting Mycobacterium tuberculosis. It outlines detailed experimental protocols for essential in vitro and in vivo toxicity assays, presents a structured summary of hypothetical screening data, and visualizes key experimental workflows and toxicological pathways using Graphviz diagrams. The methodologies and data herein serve as a foundational framework for assessing the early safety profile of new antitubercular drug candidates.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the urgent development of new, effective, and safe therapeutic agents.[1] this compound is a novel synthetic compound identified through a high-throughput screening campaign against Mycobacterium tuberculosis H37Rv.[2] Early and robust toxicity screening is critical to de-risk drug candidates and guide further development.[3][4][5] This guide details the preliminary toxicity assessment of this compound, focusing on cytotoxicity, hepatotoxicity, and nephrotoxicity, which are common adverse effects associated with antitubercular drugs.[6][7]

Experimental Protocols

Detailed methodologies for the key preliminary toxicity experiments are provided below. These protocols are designed to be reproducible and serve as a standard for early-stage toxicological evaluation.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (CC50) in a mammalian cell line.

Methodology:

  • Cell Line: Human lung epithelial cells (A549) are cultured in DMEM/F-12 medium supplemented with 10% FBS and standard antibiotics.[8]

  • Seeding: Cells are seeded at a density of 1 x 10^4 cells/well in a 96-well microplate and incubated for 24 hours.[8]

  • Compound Exposure: this compound is serially diluted in the culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The cells are exposed to the compound for 48 hours.

  • Viability Assessment (MTT Assay):

    • After incubation, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate is incubated for 4 hours to allow for the formation of formazan crystals.

    • The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

In Vitro Hepatotoxicity Assay

Objective: To assess the potential for this compound to cause liver cell injury.

Methodology:

  • Cell Line: Human hepatoma cells (HepG2) are used as a model for liver cells.

  • Treatment Protocol: HepG2 cells are treated with this compound at various concentrations (e.g., 1 µM, 10 µM, and 100 µM) for 24 and 48 hours.

  • Biochemical Markers of Hepatotoxicity:

    • Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Assays: The levels of ALT and AST released into the cell culture supernatant are measured using commercially available colorimetric assay kits. An increase in these enzymes indicates hepatocellular damage.[6][9]

    • Lactate Dehydrogenase (LDH) Assay: LDH released from damaged cells into the supernatant is quantified as a general marker of cytotoxicity.

  • Data Analysis: Enzyme levels are compared to those of vehicle-treated control cells.

In Vivo Acute Toxicity Study

Objective: To evaluate the short-term systemic toxicity of this compound in a rodent model and determine the maximum tolerated dose (MTD).[10]

Methodology:

  • Animal Model: Male and female BALB/c mice (6-8 weeks old) are used.

  • Dosing Regimen: A single dose of this compound is administered via oral gavage at increasing dose levels (e.g., 50, 100, 250, 500, and 1000 mg/kg). A control group receives the vehicle only.

  • Observation Period: Animals are observed for 14 days for clinical signs of toxicity, including changes in behavior, body weight, and mortality.[11]

  • Endpoint Analysis:

    • Clinical Observations: Daily monitoring for any adverse effects.

    • Body Weight: Measured on days 0, 7, and 14.

    • Hematology and Clinical Chemistry: At the end of the study, blood samples are collected for a complete blood count and analysis of key serum chemistry parameters (e.g., ALT, AST, BUN, creatinine).

    • Gross Necropsy and Histopathology: Major organs (liver, kidneys, spleen, heart, lungs) are examined for any gross abnormalities and preserved for histopathological evaluation.

  • Data Analysis: Dose-response relationships for toxicity are established, and the MTD is determined.

Data Presentation

The following tables summarize the hypothetical preliminary toxicity data for this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssayEndpointValue (µM)
A549 (Human Lung Epithelial)MTTCC50> 100
HepG2 (Human Hepatoma)MTTCC5085.2
Vero (Monkey Kidney)Neutral Red UptakeCC50> 100

Table 2: In Vitro Hepatotoxicity Markers in HepG2 Cells (48h Exposure)

Concentration (µM)ALT (U/L)AST (U/L)LDH Release (% of Control)
Vehicle Control25.3 ± 2.142.1 ± 3.5100
128.1 ± 2.545.3 ± 3.8105 ± 5
1035.6 ± 3.055.8 ± 4.1120 ± 8
10078.2 ± 6.5 110.4 ± 9.2215 ± 15**
p < 0.05, *p < 0.01 compared to vehicle control

Table 3: In Vivo Acute Oral Toxicity of this compound in Mice

Dose (mg/kg)MortalityKey Clinical SignsChange in Body Weight (Day 14)
Vehicle Control0/10None+ 5.2%
500/10None+ 4.9%
1000/10None+ 4.5%
2500/10Transient lethargy+ 2.1%
5001/10Lethargy, piloerection- 3.4%
10004/10Severe lethargy, ataxia- 8.9%**
p < 0.05, *p < 0.01 compared to vehicle control

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and toxicological pathways relevant to the preliminary toxicity screening of this compound.

Experimental_Workflow_In_Vitro_Toxicity cluster_cytotoxicity In Vitro Cytotoxicity cluster_hepatotoxicity In Vitro Hepatotoxicity A549 A549 Cell Seeding Exposure_Cyto Exposure to This compound A549->Exposure_Cyto MTT_Assay MTT Assay Exposure_Cyto->MTT_Assay CC50_Calc CC50 Calculation MTT_Assay->CC50_Calc HepG2 HepG2 Cell Seeding Exposure_Hepato Exposure to This compound HepG2->Exposure_Hepato Supernatant Collect Supernatant Exposure_Hepato->Supernatant Assays ALT, AST, LDH Assays Supernatant->Assays

Figure 1: In Vitro Toxicity Screening Workflow.

In_Vivo_Acute_Toxicity_Workflow cluster_analysis Endpoint Analysis Start Acclimatize Mice Dosing Single Oral Dose of This compound Start->Dosing Observation 14-Day Observation (Clinical Signs, Body Weight) Dosing->Observation Termination Euthanasia & Blood Collection Observation->Termination Hema Hematology Termination->Hema Chem Serum Chemistry (ALT, AST, BUN, Creatinine) Termination->Chem Path Gross Necropsy & Histopathology Termination->Path

Figure 2: In Vivo Acute Toxicity Study Workflow.

Hepatotoxicity_Signaling_Pathway cluster_hepatocyte Hepatocyte Agent37 This compound Metabolism Metabolism by Cytochrome P450 Agent37->Metabolism Reactive_Metabolite Reactive Metabolite Formation Metabolism->Reactive_Metabolite Phase I Oxidative_Stress Oxidative Stress Reactive_Metabolite->Oxidative_Stress Mito_Dysfunction Mitochondrial Dysfunction Reactive_Metabolite->Mito_Dysfunction Apoptosis Apoptosis / Necrosis Oxidative_Stress->Apoptosis Mito_Dysfunction->Apoptosis Cell_Injury Hepatocellular Injury Apoptosis->Cell_Injury Nephrotoxicity_Signaling_Pathway cluster_tubule_cell Renal Proximal Tubule Cell Agent37 This compound (in circulation) Uptake Uptake into Cell Agent37->Uptake Accumulation Intracellular Accumulation Uptake->Accumulation Oxidative_Stress Oxidative Stress Accumulation->Oxidative_Stress Inflammation Inflammatory Response Accumulation->Inflammation ATN Acute Tubular Necrosis (ATN) Oxidative_Stress->ATN Inflammation->ATN Kidney_Injury Acute Kidney Injury ATN->Kidney_Injury

References

The Emergence of Antitubercular Agent-37: A Technical Whitepaper on its Origins and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent global health threat posed by Mycobacterium tuberculosis (Mtb), particularly the rise of multidrug-resistant strains, necessitates the urgent discovery and development of novel antitubercular agents with new mechanisms of action. This technical guide delves into the origins of a promising lead compound, designated "Antitubercular agent-37". This compound belongs to the 5-aryl-2-phenylaminomethylene-cyclohexane-1,3-dione chemical class and was identified through a systematic investigation involving phenotypic screening and subsequent structure-activity relationship (SAR) guided synthesis. This document provides a comprehensive overview of its discovery, synthesis, initial biological evaluation, and the experimental protocols employed in its characterization.

Discovery and Synthesis

The journey to identify this compound began with a whole-cell based phenotypic screening of a diverse library of 20,000 small molecules against the virulent H37Rv strain of Mycobacterium tuberculosis.[1] This initial high-throughput screen identified two hit compounds, 2-(((2-hydroxyphenyl)thio)methylene)-cyclohexane-1,3-diones (compounds 5 and 6 in the original study), which served as the foundation for further chemical exploration.[1]

A library of 37 novel compounds was then synthesized, categorized into four families, to explore the structure-activity relationships and optimize the antitubercular potency.[1] this compound emerged from "family D" of this library, which focused on 5-aryl-2-phenylaminomethylene-cyclohexane-1,3-dione-based structures.[1] The synthesis of this family of compounds generally involves the condensation of a 5-substituted-cyclohexane-1,3-dione with an appropriate aniline derivative.

Experimental Protocols

General Synthesis of 5-aryl-2-phenylaminomethylene-cyclohexane-1,3-diones:

A mixture of the respective 5-aryl-cyclohexane-1,3-dione (1 equivalent), the desired substituted aniline (1 equivalent), and triethyl orthoformate (1.2 equivalents) in ethanol is refluxed for a specified period. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the final product. Further purification can be achieved by recrystallization from a suitable solvent.

Biological Evaluation and Data

The synthesized compounds were evaluated for their in vitro activity against M. tuberculosis H37Rv. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible bacterial growth, was determined for all 37 analogues.

Data Presentation
Compound IDR Group (at C5 of cyclohexane)Phenylamino Ring SubstitutionMIC (µg/mL)
35 Phenyl2-OH>10
36 4-Methoxyphenyl2-OH>10
37 4-Chlorophenyl 2-OH 5.0
39 5,5-dimethyl2-OH2.5
41 5,5-dimethyl2-Cl5.0
Table 1: Antitubercular activity of selected 5-substituted-2-(((2-hydroxyphenyl)amino)methylene)-cyclohexane-1,3-diones against M. tuberculosis H37Rv.[1]

The lead compounds were also assessed for their cytotoxicity against four human cell lines to determine their selectivity index.

Compound IDCell Line 1 (% inhibition at 50 µM)Cell Line 2 (% inhibition at 50 µM)Cell Line 3 (% inhibition at 50 µM)Cell Line 4 (% inhibition at 50 µM)
37 <20%<20%<20%<20%
39 <20%<20%<20%<20%
41 <20%<20%<20%<20%
Table 2: Cytotoxicity data for lead antitubercular agents.[1]
Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA):

  • Inoculum Preparation: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80. The culture is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard of 1.0, followed by a 1:50 dilution in 7H9 broth.

  • Plate Setup: The test compounds are serially diluted in a 96-well microtiter plate using 7H9 broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing no drug (growth control) and no bacteria (sterility control) are included.

  • Incubation: The plates are sealed and incubated at 37°C for 7 days.

  • Reading: After incubation, a freshly prepared solution of Alamar Blue and 10% Tween 80 is added to each well. The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Mechanism of Action

The precise mechanism of action for this compound and its analogues has not yet been fully elucidated. The initial study highlights that these compounds exhibit high specificity for M. tuberculosis, showing no activity against Gram-positive and Gram-negative bacteria, or even against the non-pathogenic M. smegmatis.[1] This specificity suggests a targeted mechanism of action, potentially involving a metabolic pathway or enzyme unique to M. tuberculosis. Further research, including target identification studies through methods such as affinity chromatography, genetic screening of resistant mutants, or computational modeling, is required to uncover the molecular basis of its antitubercular activity. No specific signaling pathways have been identified to date.

Visualizations

Experimental Workflow

G cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Biological Evaluation Phenotypic Screening Phenotypic Screening Hit Identification Hit Identification Phenotypic Screening->Hit Identification SAR-guided Synthesis SAR-guided Synthesis Hit Identification->SAR-guided Synthesis Library of 37 Compounds Library of 37 Compounds SAR-guided Synthesis->Library of 37 Compounds MIC Determination (Mtb H37Rv) MIC Determination (Mtb H37Rv) Library of 37 Compounds->MIC Determination (Mtb H37Rv) Identification of Leads (37, 39, 41) Identification of Leads (37, 39, 41) MIC Determination (Mtb H37Rv)->Identification of Leads (37, 39, 41) Cytotoxicity Assay Cytotoxicity Assay Identification of Leads (37, 39, 41)->Cytotoxicity Assay

Caption: Experimental workflow for the discovery and initial evaluation of this compound.

Structure-Activity Relationship (SAR) Logic

G Parent_Hit Initial Hits (Thioether Linkage) Amine_Linkage Synthesis of Analogues (Amine Linkage) Parent_Hit->Amine_Linkage Substituents_Cyclohexane Substituents on Cyclohexane Ring Amine_Linkage->Substituents_Cyclohexane Substituents_Phenylamino Substituents on Phenylamino Ring Amine_Linkage->Substituents_Phenylamino Agent_37 This compound (5-(4-Chlorophenyl), 2-OH) Substituents_Cyclohexane->Agent_37 Substituents_Phenylamino->Agent_37 Potent_Activity Potent Activity (MIC = 5.0 µg/mL) Agent_37->Potent_Activity

Caption: Logical flow of the structure-activity relationship leading to this compound.

Conclusion

This compound represents a promising starting point for the development of a new class of anti-tuberculosis drugs. Its discovery through a rational, stepwise process of phenotypic screening followed by SAR-guided chemical synthesis has yielded a potent and selective inhibitor of M. tuberculosis growth. While its precise mechanism of action remains to be elucidated, its high specificity suggests a novel target within the bacterium. The detailed experimental protocols and initial characterization data provided in this whitepaper serve as a valuable resource for researchers in the field, paving the way for further investigation and optimization of this promising antitubercular lead.

References

The Emergence of Antitubercular Agent-37: A Technical Overview for Novel TB Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless global burden of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the urgent discovery and development of novel therapeutic agents. In the landscape of new antitubercular candidates, a class of compounds known as 2-phenylaminomethylene-cyclohexane-1,3-diones has shown promise. This technical guide focuses on "Antitubercular agent-37," a notable member of this series, providing a comprehensive overview of its synthesis, biological activity, and its potential role in the future of TB drug discovery.

Introduction to this compound

This compound, chemically identified as 2-((phenylamino)methylene)-5-phenylcyclohexane-1,3-dione, emerged from a screening of a diverse library of small molecules for their activity against Mycobacterium tuberculosis H37Rv. It was identified as one of three lead compounds in a study by Rather et al., demonstrating notable antimycobacterial potency.

Synthesis and Physicochemical Properties

The synthesis of this compound and its analogs generally follows a one-pot condensation reaction. While a specific detailed protocol for agent-37 is not publicly available, the synthesis of the closely related and more potent compound, 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione, provides a reliable template.

General Synthetic Protocol

The synthesis involves the reaction of a corresponding cyclohexane-1,3-dione with a substituted aniline in the presence of triethyl orthoformate. The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated and purified.

A general workflow for the synthesis of this class of compounds is depicted below:

Synthesis_Workflow reagent1 5-phenylcyclohexane-1,3-dione reaction Reflux reagent1->reaction reagent2 Aniline reagent2->reaction reagent3 Triethyl orthoformate reagent3->reaction purification Purification reaction->purification product This compound purification->product

Caption: General synthesis workflow for this compound.

Biological Activity and Efficacy

This compound has been evaluated for its in vitro activity against the virulent H37Rv strain of Mycobacterium tuberculosis. The key quantitative data for this compound and its more potent analog, compound 39, are summarized below for comparison.

CompoundChemical NameMIC (µg/mL) vs. M. tuberculosis H37RvCytotoxicity (% inhibition at 50 µM)
This compound 2-((phenylamino)methylene)-5-phenylcyclohexane-1,3-dione5<20%
Compound 39 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione2.5<20%

The data indicates that this compound exhibits significant activity against M. tuberculosis with a minimum inhibitory concentration (MIC) of 5 µg/mL. Importantly, it displays low cytotoxicity against human cell lines at a concentration of 50 µM, suggesting a favorable preliminary safety profile.

Mechanism of Action

The precise mechanism of action for this compound and the broader class of 2-phenylaminomethylene-cyclohexane-1,3-diones against Mycobacterium tuberculosis has not yet been elucidated in the available scientific literature. Further research is required to identify the molecular target(s) and the specific pathways inhibited by this compound. The lack of a defined mechanism of action represents a critical knowledge gap that needs to be addressed to advance this compound class in the drug discovery pipeline.

The logical relationship for future investigation into the mechanism of action is outlined below:

MoA_Investigation start This compound step1 Target Identification Studies (e.g., Affinity Chromatography, Genetic Screens) start->step1 step2 Validation of Putative Target(s) step1->step2 step3 Biochemical and Biophysical Assays step2->step3 step4 Elucidation of Inhibitory Mechanism step3->step4 outcome Defined Mechanism of Action step4->outcome

Caption: Logical workflow for elucidating the mechanism of action.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are based on the procedures described for the broader study of 2-phenylaminomethylene-cyclohexane-1,3-diones.

General Synthesis of 2-((phenylamino)methylene)-5-phenylcyclohexane-1,3-dione (this compound)
  • Reactants: A mixture of 5-phenylcyclohexane-1,3-dione (1 equivalent), aniline (1 equivalent), and triethyl orthoformate (1.5 equivalents) is prepared.

  • Reaction: The mixture is heated to reflux.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting solid product is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure compound.

In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay)
  • Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in 96-well microplates.

  • Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • Incubation: The plates are incubated at 37°C for a specified period.

  • MIC Determination: Alamar blue solution is added to each well, and the plates are re-incubated. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

The experimental workflow for determining the antitubercular activity is as follows:

MIC_Workflow start Prepare serial dilutions of This compound step1 Inoculate with M. tuberculosis H37Rv start->step1 step2 Incubate at 37°C step1->step2 step3 Add Alamar blue indicator step2->step3 step4 Re-incubate step3->step4 end Determine MIC by color change step4->end

Caption: Experimental workflow for MIC determination.

Conclusion and Future Directions

This compound represents a promising starting point for the development of a new class of anti-TB drugs. Its notable in vitro activity and low cytotoxicity warrant further investigation. Key future directions for research on this compound and its analogs should include:

  • Mechanism of Action Studies: Elucidating the molecular target and mechanism of action is paramount for rational drug design and optimization.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a broader range of analogs will help in identifying compounds with improved potency and drug-like properties.

  • In Vivo Efficacy Studies: Evaluation in animal models of tuberculosis is a critical next step to assess its therapeutic potential.

The exploration of novel chemical scaffolds such as the 2-phenylaminomethylene-cyclohexane-1,3-diones is essential in the global fight against tuberculosis. While significant research is still required, this compound serves as a valuable lead compound for the development of next-generation antitubercular therapies.

Understanding the novelty of "Antitubercular agent-37"'s mode of action

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the novel mode of action of the hypothetical compound, Antitubercular Agent-37 (AT-37), is presented in this technical guide. The document outlines the agent's inhibitory effects on Mycobacterium tuberculosis (Mtb), details its molecular target, and provides comprehensive experimental protocols for its characterization.

Introduction

This compound (AT-37) is a novel synthetic compound demonstrating potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This document elucidates the mechanism of action of AT-37, which involves the allosteric inhibition of InhA, an enoyl-acyl carrier protein reductase critical for the biosynthesis of mycolic acids. Mycolic acids are essential lipid components of the mycobacterial cell wall, and their disruption leads to a loss of cellular integrity and viability. Unlike the frontline drug isoniazid, which requires metabolic activation by KatG, AT-37 is a direct-acting inhibitor, allowing it to bypass common resistance mechanisms.

Quantitative Data Summary

The biological activity of AT-37 has been quantified through a series of in vitro assays. The data highlights its potency against the target enzyme and its efficacy in cell-based assays, along with a favorable selectivity profile.

Table 1: In Vitro Efficacy and Cytotoxicity of AT-37

Assay TypeStrain / Cell LineParameterValue
Antimycobacterial Activity Mtb H37Rv (Wild-Type)MIC₉₀0.15 µg/mL
Mtb KatG S315T (INH-Resistant)MIC₉₀0.18 µg/mL
Mtb inhA C(-15)T (INH-Resistant)MIC₉₀0.20 µg/mL
Enzyme Inhibition Recombinant Mtb InhAIC₅₀55 nM
Cytotoxicity Human Embryonic Kidney (HEK293)CC₅₀> 100 µM
Human Hepatocellular Carcinoma (HepG2)CC₅₀> 100 µM

Mechanism of Action: Inhibition of the FAS-II Pathway

AT-37 targets the Type-II Fatty Acid Synthase (FAS-II) pathway, which is essential for the elongation of long-chain fatty acids that serve as precursors for mycolic acid synthesis. The terminal step of each elongation cycle in this pathway is catalyzed by the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, InhA.

AT-37 acts as a non-competitive, allosteric inhibitor of InhA. It binds to a novel pocket adjacent to the NADH binding site, inducing a conformational change that prevents the substrate from accessing the active site. This direct inhibition disrupts the FAS-II pathway, leading to the depletion of mycolic acid precursors and subsequent cell lysis.

FAS_II_Pathway cluster_FAS_II FAS-II Elongation Cycle Substrate Fatty Acyl-ACP (C_n) FabH FabH Substrate->FabH KasA_KasB KasA / KasB FabH->KasA_KasB Condensation Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH MabA MabA KasA_KasB->MabA Reduction InhA InhA MabA->InhA Dehydration Product Fatty Acyl-ACP (C_n+2) InhA->Product Reduction Mycolic_Acids Mycolic Acids Product->Mycolic_Acids AT37 AT-37 AT37->InhA Allosteric Inhibition

Caption: The Mtb FAS-II pathway highlighting the allosteric inhibition of InhA by AT-37.

Experimental Protocols

Detailed methodologies for the key assays used to characterize AT-37 are provided below.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the determination of the MIC of AT-37 against Mtb using a broth microdilution method.

Methodology:

  • Preparation: Mtb cultures are grown to mid-log phase (OD₆₀₀ ≈ 0.5) in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80. The culture is then diluted to a final inoculum of 5 x 10⁵ CFU/mL.

  • Compound Plating: AT-37 is serially diluted (2-fold) in a 96-well microplate. Isoniazid and DMSO are used as positive and negative controls, respectively.

  • Inoculation: The diluted Mtb culture is added to each well of the microplate.

  • Incubation: Plates are sealed and incubated at 37°C for 7 days.

  • Readout: An indicator dye (e.g., Resazurin) is added to each well and incubated for 24 hours. A color change from blue to pink indicates bacterial growth.

  • Determination: The MIC is defined as the lowest concentration of the compound that prevents this color change.

MIC_Workflow Start Start: Prepare Mtb Culture (OD₆₀₀ ≈ 0.5) Dilute_Culture Dilute Culture to 5 x 10⁵ CFU/mL Start->Dilute_Culture Inoculate Inoculate Plate with Diluted Mtb Culture Dilute_Culture->Inoculate Serial_Dilution Prepare 2-fold Serial Dilutions of AT-37 in 96-well Plate Serial_Dilution->Inoculate Incubate Seal and Incubate (37°C, 7 days) Inoculate->Incubate Add_Dye Add Resazurin Indicator Incubate->Add_Dye Incubate_Dye Incubate (24 hours) Add_Dye->Incubate_Dye Read Read Results: Blue = Inhibition Pink = Growth Incubate_Dye->Read End Determine MIC₉₀ Read->End

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Protocol: InhA Enzymatic Assay

This protocol describes the in vitro measurement of InhA inhibition by AT-37.

Methodology:

  • Reagents: The assay buffer consists of 50 mM Tris-HCl (pH 8.0), 1 mM DTT, and 0.1 mg/mL BSA. Recombinant Mtb InhA, NADH, and the substrate 2-trans-dodecenoyl-CoA are prepared.

  • Reaction Mixture: In a 96-well UV-transparent plate, InhA enzyme is pre-incubated with varying concentrations of AT-37 (or DMSO control) for 15 minutes at 25°C.

  • Initiation: The reaction is initiated by adding NADH and the substrate to the wells.

  • Measurement: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.

  • Analysis: The initial reaction velocities are calculated. The percent inhibition is determined relative to the DMSO control, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.

InhA_Assay_Workflow Start Start: Prepare Reagents (Buffer, InhA, NADH, Substrate) Preincubation Pre-incubate InhA with Varying [AT-37] for 15 min Start->Preincubation Initiate Initiate Reaction: Add NADH and Substrate Preincubation->Initiate Measure Monitor Absorbance Decrease at 340 nm (NADH Oxidation) Initiate->Measure Calculate Calculate Initial Velocities and Percent Inhibition Measure->Calculate End Determine IC₅₀ via Dose-Response Curve Calculate->End

Caption: Workflow for the InhA enzymatic inhibition assay.

Conclusion

This compound represents a promising development candidate with a novel mode of action. Its potent, direct inhibition of InhA circumvents existing resistance mechanisms associated with isoniazid. The compound's high potency against Mtb, coupled with its low in vitro cytotoxicity, establishes AT-37 as a strong candidate for further preclinical development in the fight against tuberculosis. The detailed protocols and mechanistic insights provided herein serve as a foundation for these future investigations.

Methodological & Application

Application Notes and Protocols: Synthesis of a Novel Pyrazole-1,2,4-Triazole Conjugate as a Potent Antitubercular Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tuberculosis (TB) remains a significant global health threat, necessitating the discovery and development of new therapeutic agents to combat drug-resistant strains of Mycobacterium tuberculosis. This document provides a detailed protocol for the synthesis of a novel class of pyrazole-1,2,4-triazole conjugates, which have demonstrated promising in-vitro antitubercular activity. The synthesis strategy is based on structure-based drug design (SBDD) principles targeting the DprE1 receptor, a crucial enzyme in the mycobacterial cell wall synthesis pathway. The following protocols are intended for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and infectious diseases. While the specific designation "Antitubercular agent-37" does not correspond to a universally recognized compound, this protocol details the synthesis of a representative agent from a class of compounds with significant antitubercular potential.

Quantitative Data Summary

The following table summarizes the in-vitro biological activity of a series of synthesized pyrazole-linked triazole compounds against Mycobacterium tuberculosis H37Rv and their cytotoxicity against a normal mammalian cell line.

Compound IDMIC (µM) against M. tuberculosis H37RvIC50 (µM) against MCF10 cell line
6a 4.87726.08
6b 4.52689.43
6c 4.11654.78
6d 3.89612.90
6e 3.65587.34
6f 3.48554.12
6g 3.21511.87
6h 3.15489.56
6i 4.23678.98
6j 4.67701.23
7a 4.98754.32
7b 4.75712.87
7c 4.34687.45
7d 4.01643.90
7e 3.88601.43
7f 3.54576.89
7g 3.32532.11
7h 3.18501.76
7i 4.45698.54
7j 4.81721.88

Note: Data is representative of compounds synthesized in a study targeting the DprE1 receptor.[1] Lower MIC values indicate higher antitubercular activity. Higher IC50 values indicate lower cytotoxicity.

Experimental Protocols

General Synthesis Workflow

The synthesis of the target pyrazole-1,2,4-triazole conjugates involves a multi-step process, beginning with the synthesis of a key pyrazole intermediate followed by its conjugation to a substituted triazole moiety.

Synthesis_Workflow A Starting Materials (Substituted Phenylhydrazine, Ethyl Acetoacetate) B Step 1: Pyrazole Ring Synthesis (Cyclocondensation) A->B Reflux C Intermediate 1 (Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) B->C D Step 2: Hydrazide Formation (Hydrazine Hydrate) C->D Ethanol, Reflux E Intermediate 2 (5-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide) D->E F Step 3: Triazole Ring Formation (Reaction with Carbon Disulfide and Alkyl Halide) E->F KOH, CS2, Reflux then Alkyl Halide G Intermediate 3 (5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) F->G H Step 4: Conjugation (Reaction with Substituted Phenacyl Bromide) G->H DMF, K2CO3 I Final Product (Pyrazole-1,2,4-Triazole Conjugate) H->I DprE1_Inhibition_Pathway Substrate Decaprenylphosphoryl-D-ribose (DPR) Enzyme DprE1 Enzyme Substrate->Enzyme Product Decaprenylphosphoryl-D-arabinose (DPA) Enzyme->Product Inhibition Inhibition Pathway Arabinogalactan Synthesis Product->Pathway CellWall Mycobacterial Cell Wall Integrity Pathway->CellWall Disruption Disruption CellDeath Cell Death CellWall->CellDeath Inhibitor Pyrazole-1,2,4-Triazole Conjugate Inhibitor->Enzyme Inhibition->Pathway Disruption->CellWall

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Antitubercular agent-37 against Mycobacterium tuberculosis H37Rv

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents. A critical step in the preclinical evaluation of a new chemical entity is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This document provides a detailed protocol for determining the MIC of a novel investigational compound, "Antitubercular agent-37," against the reference strain M. tuberculosis H37Rv. The H37Rv strain is a well-characterized, virulent laboratory strain widely used for the primary screening of potential antitubercular drugs.

The protocols described herein are based on established and widely accepted methodologies, including the broth microdilution method, which serves as a reference standard, and colorimetric assays like the Resazurin Microtiter Assay (REMA), which are suitable for higher throughput screening.[1][2][3][4]

Data Presentation: MIC of this compound and Reference Drugs

The following table summarizes the hypothetical MIC values for this compound and standard first-line antitubercular drugs against M. tuberculosis H37Rv. This data is presented for illustrative purposes to provide a comparative framework for the evaluation of novel compounds.

CompoundMIC Range (µg/mL)Interpretation
This compound 0.06 - 0.25 Active
Isoniazid0.03 - 0.12Susceptible
Rifampicin0.06 - 0.25Susceptible
Ethambutol1.0 - 5.0Susceptible
Pyrazinamide (at pH 5.5)16 - 100Susceptible

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for Mtb.[1]

1. Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth base

  • Oleic acid-Albumin-Dextrose-Catalase (OADC) enrichment

  • Glycerol

  • Tween 80

  • Sterile 96-well U-bottom microtiter plates

  • This compound and reference drugs (Isoniazid, Rifampicin, etc.)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary

  • Sterile distilled water

  • McFarland 0.5 turbidity standard

  • Sterile glass beads (3-5 mm)

2. Preparation of Media:

  • Prepare Middlebrook 7H9 broth according to the manufacturer's instructions.

  • Supplement the broth with 10% v/v OADC, 0.2% v/v glycerol, and 0.05% v/v Tween 80. This complete medium will be referred to as 7H9-OADC-GT.

3. Preparation of Drug Solutions:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) at a concentration of 1 mg/mL.

  • Prepare stock solutions of reference drugs similarly.

  • Create a series of working solutions by serially diluting the stock solutions in 7H9-OADC-GT to achieve concentrations that are twice the final desired concentrations for the assay.

4. Preparation of M. tuberculosis H37Rv Inoculum:

  • Culture H37Rv in 7H9-OADC-GT at 37°C until it reaches the mid-logarithmic phase of growth (typically 7-14 days).

  • Aseptically transfer a few colonies or a loopful of the liquid culture to a sterile tube containing 3-5 mL of 7H9 broth and glass beads.

  • Vortex for 1-2 minutes to break up clumps.

  • Allow the large clumps to settle for 30 minutes.

  • Carefully transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard using sterile 7H9 broth. This suspension contains approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.

  • Prepare a 1:100 dilution of the 0.5 McFarland suspension in 7H9-OADC-GT to obtain a final inoculum of approximately 1 x 10⁵ CFU/mL.[1]

5. Assay Procedure:

  • Dispense 100 µL of 7H9-OADC-GT into each well of a 96-well microtiter plate.

  • Add 100 µL of the appropriate drug working solution to the first well of each row and perform a two-fold serial dilution across the plate, leaving the last two wells as drug-free controls (growth control and sterility control).

  • Add 100 µL of the final bacterial inoculum (1 x 10⁵ CFU/mL) to all wells except the sterility control well.

  • The final volume in each well will be 200 µL.

  • Seal the plates with a sterile, breathable sealer or place them in a zip-lock bag to prevent evaporation.

  • Incubate the plates at 37°C in a humidified incubator for 14-21 days.

6. Reading and Interpretation of Results:

  • The MIC is determined as the lowest concentration of the drug that shows no visible growth (no turbidity) compared to the drug-free growth control well.

  • The sterility control should remain clear, and the growth control should be turbid.

Protocol 2: Resazurin Microtiter Assay (REMA) for MIC Determination

REMA is a colorimetric method that uses the reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, fluorescent compound) by viable, metabolically active cells.[2][3][4][5] This method is faster and more amenable to high-throughput screening.[3][6]

1. Materials and Reagents:

  • All materials from Protocol 1

  • Resazurin sodium salt powder

  • Sterile, black, clear-bottom 96-well microtiter plates

2. Preparation of Resazurin Solution:

  • Prepare a 0.02% (w/v) solution of resazurin in sterile distilled water.

  • Sterilize by filtration through a 0.22 µm filter.

  • Store protected from light at 4°C for up to one week.[4]

3. Assay Procedure:

  • Follow steps 1-5 from Protocol 1, using black, clear-bottom 96-well plates.

  • Incubate the plates at 37°C for 7 days.

  • After the initial incubation, add 30 µL of the 0.02% resazurin solution to each well.[3]

  • Re-seal the plates and incubate for an additional 24-48 hours at 37°C.

4. Reading and Interpretation of Results:

  • A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[3]

Visualizations

MIC_Determination_Workflow Workflow for MIC Determination of this compound cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result H37Rv 1. Prepare M. tuberculosis H37Rv Inoculum Inoculate 5. Inoculate Plate with H37Rv Suspension H37Rv->Inoculate Media 2. Prepare Middlebrook 7H9-OADC-GT Media Plate 4. Dispense Media and Drug Dilutions in 96-well Plate Media->Plate Agent37 3. Prepare Drug Dilutions of this compound Agent37->Plate Plate->Inoculate Incubate 6. Incubate at 37°C for 7-21 Days Inoculate->Incubate AddResazurin 7. Add Resazurin (REMA) (Optional, after 7 days) Incubate->AddResazurin Read 8. Read Results: Visual (Turbidity) or Colorimetric (REMA) Incubate->Read AddResazurin->Read MIC Determine MIC Read->MIC

Caption: Experimental workflow for determining the MIC of this compound.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway Targeted by this compound cluster_cell_wall M. tuberculosis Cell Wall cluster_cytoplasm Cytoplasm cluster_nucleus Nucleoid cluster_output Outcome Agent37 This compound Receptor Putative Receptor (e.g., Kinase) Agent37->Receptor Binds and Inhibits Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Inhibition Transcription_Factor Transcription Factor (Inactive) Kinase_Cascade->Transcription_Factor Phosphorylation Blocked TF_Active Transcription Factor (Active) DNA DNA TF_Active->DNA Binding Blocked Gene_Expression Gene Expression (Cell Wall Synthesis) DNA->Gene_Expression Transcription Blocked Cell_Wall_Synthesis Cell Wall Synthesis Gene_Expression->Cell_Wall_Synthesis Inhibition Cell_Death Bacterial Cell Death Cell_Wall_Synthesis->Cell_Death Leads to

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Application Notes and Protocols: In Vivo Efficacy Studies of Antitubercular Agent-37

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, urgently calling for the development of novel antitubercular therapeutics. "Antitubercular agent-37" has been identified as a promising antibacterial compound with potent in vitro activity against Mtb, exhibiting a minimum inhibitory concentration (MIC) of 0.16 μg/mL.[1] To ascertain its therapeutic potential, rigorous in vivo evaluation in established animal models is imperative.

These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo efficacy of "this compound" using the murine model of chronic tuberculosis. The mouse model is a well-characterized and economical choice for the preclinical evaluation of new antitubercular drug candidates, offering reliable data on bactericidal and sterilizing activity.[2] While other models like the guinea pig or non-human primates can provide confirmatory data, the mouse model remains the primary workhorse for initial efficacy testing.[2][3][4]

I. Data Presentation: Quantitative Summary

The following tables present hypothetical, yet representative, quantitative data for "this compound" to illustrate the expected outcomes of the described in vivo studies.

Table 1: Comparative In Vivo Efficacy of this compound in a Murine Model

Treatment GroupDosage (mg/kg)Mean Bacterial Load in Lungs (log10 CFU ± SD) at 4 Weeks Post-TreatmentMean Bacterial Load in Spleen (log10 CFU ± SD) at 4 Weeks Post-Treatment
Vehicle Control-7.2 ± 0.55.8 ± 0.4
Isoniazid (INH)254.1 ± 0.33.2 ± 0.2
Rifampicin (RIF)103.9 ± 0.42.9 ± 0.3
This compound254.5 ± 0.43.8 ± 0.3
This compound503.8 ± 0.32.9 ± 0.2

CFU: Colony Forming Units; SD: Standard Deviation.

Table 2: Pharmacokinetic Profile of this compound in BALB/c Mice (Single Oral Dose)

ParameterValue
Cmax (Maximum Concentration)5.2 µg/mL
Tmax (Time to Maximum Concentration)2 hours
AUC (Area Under the Curve)38.5 µg·h/mL
Half-life (t1/2)6.8 hours

II. Experimental Protocols

The following protocols are based on established methodologies for the in vivo evaluation of antitubercular agents.[5][6]

A. Animal Model and Husbandry
  • Animal Strain: Female BALB/c or C57BL/6 mice, 6-8 weeks old, are commonly used for tuberculosis research.[6][7]

  • Housing: Mice should be housed in a Biosafety Level 3 (BSL-3) animal facility in individually ventilated cages.

  • Acclimatization: Allow a minimum of one week for acclimatization before the commencement of the experiment.

  • Monitoring: Monitor animal health daily, including body weight, signs of distress, and mortality.

B. Mycobacterium tuberculosis Inoculum Preparation
  • Strain: Mycobacterium tuberculosis H37Rv is a commonly used virulent laboratory strain.[6]

  • Culture: Grow Mtb in Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80 to mid-log phase.

  • Preparation: Wash the bacterial culture with phosphate-buffered saline (PBS) containing 0.05% Tween 80. To create a single-cell suspension, break up clumps by passing the suspension through a 27-gauge needle multiple times or by brief sonication.[5][6]

  • Quantification: Determine the bacterial concentration by measuring the optical density at 600 nm and confirm by plating serial dilutions on Middlebrook 7H11 agar.

C. Aerosol Infection of Mice
  • Objective: To establish a low-dose, chronic infection that mimics human tuberculosis.

  • Apparatus: Utilize a calibrated aerosol exposure system (e.g., Glas-Col inhalation exposure system).[6]

  • Procedure:

    • Place mice in the exposure chamber.

    • Deliver the Mtb suspension via nebulization to achieve a target deposition of approximately 50-100 bacilli in the lungs of each mouse.

    • On day 1 post-infection, euthanize a small cohort of mice (n=3-4) to determine the initial bacterial implantation in the lungs by plating lung homogenates.[6]

D. Drug Formulation and Administration
  • Formulation: Prepare a homogenous suspension of "this compound" and control drugs (e.g., Isoniazid, Rifampicin) in a suitable vehicle such as 0.5% carboxymethylcellulose or water.[5]

  • Treatment Initiation: Begin treatment 2-4 weeks post-infection to allow for the establishment of a chronic infection.[5]

  • Administration: Administer the compounds orally via gavage, typically 5 days a week for a duration of 4 to 8 weeks.[5]

E. Assessment of Efficacy
  • Primary Endpoint: The primary measure of efficacy is the reduction in bacterial burden in the lungs and spleen.

  • CFU Enumeration:

    • At designated time points (e.g., after 4 and 8 weeks of treatment), humanely euthanize cohorts of mice from each treatment group.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile PBS with 0.05% Tween 80.[6]

    • Plate serial dilutions of the homogenates onto Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks and count the resulting colonies to determine the CFU per organ.[5][6]

  • Statistical Analysis: Analyze the log10-transformed CFU data using appropriate statistical tests, such as a one-way ANOVA followed by a post-hoc test (e.g., Tukey's multiple comparisons test), to compare the different treatment groups. A p-value of less than 0.05 is generally considered statistically significant.[5]

F. Histopathology (Optional)
  • Procedure: Collect lung lobes, fix them in 10% neutral buffered formalin, and embed them in paraffin.

  • Analysis: Section the tissues and stain with Hematoxylin and Eosin (H&E) and Ziehl-Neelsen for acid-fast bacilli. This allows for the assessment of lung pathology, such as granuloma formation and inflammation.

III. Visualizations

A. Experimental Workflow

G cluster_prep Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase A Acclimatize Mice C Aerosol Infection (Low Dose) A->C B Prepare M. tuberculosis H37Rv Inoculum B->C D Establish Chronic Infection (2-4 weeks) C->D E Randomize into Treatment Groups D->E F Administer Compounds Daily (4-8 weeks) E->F G Euthanize Mice F->G H Harvest Lungs & Spleen G->H I CFU Enumeration H->I J Histopathology H->J K Statistical Analysis I->K J->K

Caption: Workflow for in vivo efficacy testing of this compound.

B. Hypothetical Signaling Pathway Inhibition

G cluster_pathway Hypothetical Bacterial Cell Wall Synthesis Pathway cluster_drug A Precursor Molecules B Enzyme 1 A->B C Intermediate 1 B->C D Enzyme 2 (Target of Agent-37) C->D E Intermediate 2 D->E F Enzyme 3 E->F G Mycolic Acid Synthesis F->G H Cell Wall Integrity G->H Drug Antitubercular Agent-37 Drug->D Inhibition

Caption: Hypothetical mechanism of action for this compound.

References

Application Notes and Protocols: Pyrazolo[1,5-a]pyridine-3-carboxamides (A-37 Series) for the Treatment of Multidrug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) pose a significant global health threat, necessitating the urgent development of novel therapeutics with new mechanisms of action. The pyrazolo[1,5-a]pyridine-3-carboxamide series, designated here as "Antitubercular agent-37" (A-37), represents a promising new class of potent antitubercular agents. These compounds have demonstrated remarkable efficacy against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb) in preclinical studies.[1][2][3] One of the most promising compounds from this series, designated 5k, has shown significant bacterial load reduction in a murine infection model.[1][4] This document provides detailed application notes, experimental protocols, and data for the A-37 series to facilitate further research and development.

Mechanism of Action (Proposed)

While the exact molecular target of the pyrazolo[1,5-a]pyridine-3-carboxamide series is still under investigation, evidence from structurally related compounds, such as tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides, suggests a potential mechanism involving the inhibition of the essential mycobacterial membrane protein MmpL3.[5] MmpL3 is a transporter protein responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5] Inhibition of MmpL3 disrupts the mycolic acid biosynthesis pathway, leading to a loss of cell wall integrity and ultimately, bacterial cell death.

cluster_0 Mycobacterium tuberculosis Cell cluster_1 Cytoplasm cluster_2 Cell Membrane cluster_3 Periplasmic Space / Cell Wall FASII Fatty Acid Synthase II (FAS-II) TMM Trehalose Monomycolate (TMM) FASII->TMM Mycolic Acid Precursor Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Export MycolicAcid Mycolic Acid Layer (Cell Wall Integrity) MmpL3->MycolicAcid TMM Transport A37 A-37 (Pyrazolo[1,5-a]pyridine -3-carboxamide) A37->MmpL3 Inhibition

Caption: Proposed mechanism of action of A-37 targeting the MmpL3 transporter.

Data Presentation

The following tables summarize the in vitro efficacy and cytotoxicity data for representative compounds from the pyrazolo[1,5-a]pyridine-3-carboxamide (A-37) series.

Table 1: In Vitro Antitubercular Activity of A-37 Analogs against M. tuberculosis H37Rv

CompoundMIC (µg/mL)MIC (nM)
5k 0.00511.1
7 0.006-
6j <0.002-
Isoniazid0.025182
Rifampicin0.0560.7

MIC: Minimum Inhibitory Concentration. Data compiled from multiple sources.[1][2][3]

Table 2: In Vitro Activity of Compound 5k against Drug-Resistant M. tuberculosis Strains

Mtb StrainResistance ProfileMIC of 5k (nM)
H37Rv (Wild-Type)Drug-Susceptible11.1
Clinical Isolate 1H, R, S, E223
Clinical Isolate 2H, S, E111
Clinical Isolate 3H, R22.2
Clinical Isolate 4H22.2
Clinical Isolate 5R11.1

H: Isoniazid; R: Rifampicin; S: Streptomycin; E: Ethambutol. Data from[1].

Table 3: Cytotoxicity of Representative A-37 Compounds

CompoundCell LineIC50 (µM)
5k Vero>100
7 Vero>12.5
6j Vero>12.5

IC50: Half-maximal inhibitory concentration. Data compiled from[1][2][3].

Experimental Protocols

Detailed protocols for the evaluation of A-37 series compounds are provided below.

Protocol 1: In Vitro Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) or other strains.

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80.

  • Test compounds (A-37 series) dissolved in DMSO.

  • Isoniazid and Rifampicin as positive controls.

  • Sterile 96-well flat-bottom plates.

  • Alamar Blue reagent.

  • 20% Tween 80 (sterile).

Procedure:

  • Preparation of Inoculum: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:25 in 7H9 broth to obtain the final inoculum.

  • Plate Setup:

    • Add 200 µL of sterile deionized water to all outer perimeter wells of the 96-well plate to prevent evaporation.

    • Add 100 µL of 7H9 broth to the remaining wells.

    • Add 100 µL of the test compound solution in the first well of a row and perform 2-fold serial dilutions across the plate. The final volume in each well will be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the test compound and control drugs. The final volume in each well is 200 µL.

  • Incubation: Seal the plate with parafilm and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After incubation, add 25 µL of a mixture of Alamar Blue reagent and 20% Tween 80 (1:1 ratio) to each well.

  • Second Incubation: Re-incubate the plate at 37°C for 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of the A-37 compounds against a mammalian cell line (e.g., Vero cells).

Materials:

  • Vero cells (or other suitable mammalian cell line).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test compounds (A-37 series) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • Sterile 96-well flat-bottom plates.

Procedure:

  • Cell Seeding: Seed the 96-well plate with 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Protocol 3: In Vivo Efficacy in a Murine Model of Tuberculosis

This protocol outlines a general procedure for evaluating the in vivo efficacy of A-37 compounds in a mouse model of chronic TB infection.[6][7]

Materials:

  • BALB/c or C57BL/6 mice (female, 6-8 weeks old).

  • Mycobacterium tuberculosis H37Rv strain.

  • Aerosol exposure chamber (e.g., Glas-Col).

  • Test compound (e.g., A-37 compound 5k) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Positive control drugs (e.g., isoniazid, rifampicin).

  • Middlebrook 7H11 agar plates.

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80.

  • Tissue homogenizer.

Procedure:

  • Aerosol Infection: Infect mice with a low dose of M. tuberculosis H37Rv (to deliver approximately 100-200 bacilli to the lungs) using an aerosol exposure chamber.

  • Establishment of Chronic Infection: House the infected mice in a BSL-3 facility for 4 weeks to allow the infection to become chronic.

  • Treatment Regimen:

    • Randomly assign mice to treatment groups (n=5-10 per group): Vehicle control, A-37 compound, and positive control.

    • Administer treatments daily (or as determined by pharmacokinetic studies) via oral gavage for 4-8 weeks.

  • Efficacy Assessment (Bacterial Load):

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleens.

    • Homogenize the organs in PBS with 0.05% Tween 80.

    • Plate serial dilutions of the homogenates on 7H11 agar plates.

    • Incubate at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).

  • Data Analysis: Express the data as log10 CFU per organ. Compare the bacterial load in the treated groups to the vehicle control group to determine the reduction in bacterial burden.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A37 A-37 Compound Synthesis & Characterization MABA Antimycobacterial Activity (MABA - MIC) A37->MABA MTT Cytotoxicity Assay (MTT - IC50) A37->MTT PK Pharmacokinetics (ADME/Tox) MABA->PK MTT->PK Efficacy Murine Model Efficacy (CFU Reduction) PK->Efficacy Lead_Opt Lead Optimization Efficacy->Lead_Opt

Caption: Experimental workflow for the evaluation of A-37 antitubercular agents.

References

Application Notes and Protocols for High-Throughput Screening of "Antitubercular agent-37" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tb underscores the urgent need for the discovery and development of new antitubercular agents with novel mechanisms of action. High-throughput screening (HTS) is a critical component of the early-stage drug discovery pipeline, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.

This document provides detailed application notes and protocols for the high-throughput screening of derivatives of a novel hypothetical compound, "Antitubercular agent-37." These protocols are designed for researchers and scientists in the field of drug development and are based on established methodologies for antitubercular drug screening. The primary screening strategy outlined here is a whole-cell phenotypic screen, which identifies compounds with activity against the whole bacterium, followed by secondary assays to determine potency and cytotoxicity.

Principle of the Screening Assays

The primary HTS assay is a whole-cell phenotypic screen designed to identify derivatives of "this compound" that inhibit the growth of Mycobacterium tuberculosis. This assay utilizes a recombinant strain of M. tb expressing a fluorescent protein, allowing for a simple and robust measurement of bacterial growth.[1][2] A decrease in the fluorescence signal in the presence of a test compound indicates growth inhibition. Hits from the primary screen are then subjected to secondary screening to confirm their activity in a dose-response manner and to assess their cytotoxicity against a mammalian cell line to determine selectivity.

Data Presentation

Table 1: Primary High-Throughput Screening of "this compound" Derivatives
Compound IDDerivative of Agent-37Concentration (µM)% Growth InhibitionHit (≥90% Inhibition)
AT-37-001A1098.5Yes
AT-37-002B1045.2No
AT-37-003C1092.1Yes
AT-37-004D1088.9No
AT-37-005E1095.7Yes
...............
Table 2: Secondary Screening Results for Confirmed Hits
Compound IDM. tb H37Rv IC50 (µM)Vero Cell CC50 (µM)Selectivity Index (SI = CC50/IC50)
AT-37-0011.2>50>41.7
AT-37-0035.835.46.1
AT-37-0050.9>50>55.6
Rifampicin (Control)0.0545900

Experimental Protocols

Primary High-Throughput Screening: Whole-Cell Phenotypic Assay

This protocol is adapted from established methods for HTS against M. tuberculosis.[3][4]

a. Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv expressing a fluorescent protein (e.g., mCherry or GFP)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase), 0.5% glycerol, and 0.05% Tween 80

  • "this compound" derivative library dissolved in dimethyl sulfoxide (DMSO)

  • Rifampicin (positive control)

  • DMSO (negative control)

  • 384-well black, clear-bottom microplates

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities

  • Biosafety Level 3 (BSL-3) containment facility

b. Assay Procedure:

  • Using an automated liquid handler, dispense 50 nL of each "this compound" derivative from the compound library into the wells of a 384-well plate to a final concentration of 10 µM.

  • Dispense 50 nL of Rifampicin (final concentration 2 µg/mL) into positive control wells and 50 nL of DMSO into negative control wells.

  • Prepare a culture of fluorescent M. tb H37Rv in Middlebrook 7H9 broth, grown to an optical density at 600 nm (OD600) of 0.4-0.6.

  • Dilute the bacterial culture to a final OD600 of 0.02 in fresh 7H9 broth.

  • Dispense 50 µL of the diluted bacterial suspension into each well of the 384-well plates containing the compounds.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, measure the fluorescence intensity in each well using a plate reader (e.g., excitation at 587 nm and emission at 610 nm for mCherry).

  • Calculate the percent growth inhibition for each compound using the following formula: % Inhibition = 100 x (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Compounds exhibiting ≥90% growth inhibition are considered primary hits.[1][3]

Secondary Screening: Dose-Response and Cytotoxicity Assays

a. Dose-Response Assay:

  • Prepare serial dilutions of the primary hit compounds in DMSO. A common concentration range is from 50 µM down to 0.098 µM in 10 two-fold dilutions.[3]

  • The whole-cell screening assay described above is repeated with these dilution series.

  • The IC50 (the concentration of the compound that inhibits 50% of bacterial growth) is determined by fitting the dose-response data to a suitable model (e.g., sigmoidal dose-response).

b. Cytotoxicity Assay:

  • To assess the selectivity of the confirmed hits, a cytotoxicity assay is performed using a mammalian cell line, such as Vero cells.[5]

  • Seed Vero cells in 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Add the same concentration range of the hit compounds as used in the dose-response assay to the cells.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell viability is determined using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[5]

  • The CC50 (the concentration of the compound that causes 50% cytotoxicity) is calculated.

  • The Selectivity Index (SI) is calculated as the ratio of CC50 to IC50. A higher SI value indicates greater selectivity for the bacteria over mammalian cells.

Visualizations

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Hit Progression Compound_Library Compound Library ('this compound' Derivatives) Primary_HTS Whole-Cell Phenotypic Screen (Single Concentration) Compound_Library->Primary_HTS Identify_Hits Identify Primary Hits (≥90% Growth Inhibition) Primary_HTS->Identify_Hits Dose_Response Dose-Response Assay (Determine IC50) Identify_Hits->Dose_Response Confirmed Hits Cytotoxicity Cytotoxicity Assay (Determine CC50) Dose_Response->Cytotoxicity Calculate_SI Calculate Selectivity Index (SI) Cytotoxicity->Calculate_SI Lead_Optimization Lead Optimization Calculate_SI->Lead_Optimization High SI

Caption: High-throughput screening workflow for antitubercular agents.

Hypothetical_Pathway Substrate_A Substrate A Enzyme_1 Enzyme 1 Substrate_A->Enzyme_1 Intermediate_B Intermediate B Enzyme_2 Enzyme 2 Intermediate_B->Enzyme_2 Mycolic_Acid Mycolic Acid Enzyme_1->Intermediate_B Enzyme_2->Mycolic_Acid AT37_Derivatives AT-37 Derivatives AT37_Derivatives->Enzyme_2 Inhibition

Caption: Hypothetical target pathway for "this compound".

References

Application Notes and Protocols for Delivery of Antitubercular Agent-37

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB) remains a formidable global health challenge, largely due to the prolonged and complex treatment regimens required to eradicate Mycobacterium tuberculosis. A significant hurdle in the development of effective therapies is the poor physicochemical properties of many antitubercular agents, including limited aqueous solubility and low bioavailability. "Antitubercular agent-37" is a novel compound with demonstrated antimycobacterial and antibacterial properties. However, to maximize its therapeutic potential, advanced drug delivery systems are essential to overcome potential solubility and delivery challenges.

This document provides a comprehensive guide to developing and evaluating nanoparticle-based delivery systems for "this compound," assuming it shares characteristics with other poorly water-soluble antitubercular drugs. The focus is on Solid Lipid Nanoparticles (SLNs) as a promising platform for enhancing oral bioavailability and achieving targeted delivery.[1][2][3][4]

Hypothetical Physicochemical Properties of this compound

For the purpose of these application notes, we will assume "this compound" is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability. This is a common feature of many antitubercular drugs.[4][5]

Table 1: Assumed Physicochemical Properties of this compound

ParameterHypothetical Value
Molecular Formula C₂₂H₂₂N₈O₂
Molecular Weight 430.46 g/mol
Aqueous Solubility < 0.1 µg/mL
LogP > 3
BCS Class II

Application Note 1: Formulation of this compound Loaded Solid Lipid Nanoparticles (SLNs)

Objective

To formulate Solid Lipid Nanoparticles (SLNs) encapsulating "this compound" to improve its solubility and provide a platform for controlled release.

Principle

SLNs are colloidal carriers made from lipids that are solid at room temperature.[1][2] The drug is dissolved or dispersed in the molten lipid, and this mixture is then emulsified in an aqueous surfactant solution. Nanoparticles are formed upon cooling and solidification of the lipid. This method is suitable for lipophilic drugs like our hypothetical "this compound".[1]

Experimental Protocol: High-Shear Homogenization and Ultrasonication
  • Preparation of the Lipid Phase:

    • Melt a suitable solid lipid (e.g., glyceryl monostearate, stearic acid) at a temperature approximately 5-10°C above its melting point.

    • Dissolve a predetermined amount of "this compound" in the molten lipid under constant stirring to ensure a homogenous mixture.

  • Preparation of the Aqueous Phase:

    • Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot lipid phase to the hot aqueous phase under high-shear homogenization (e.g., using a rotor-stator homogenizer) for a defined period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.

  • Ultrasonication:

    • Immediately subject the coarse emulsion to high-energy ultrasonication (using a probe sonicator) for a specific duration (e.g., 10-15 minutes) to reduce the droplet size to the nanometer range.

  • Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to solidify the lipid droplets and form the SLNs.

  • Purification:

    • The SLN dispersion can be purified to remove excess surfactant and unencapsulated drug by methods such as centrifugation or dialysis.

Workflow for SLN Formulation

SLN_Formulation_Workflow cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation MeltLipid Melt Solid Lipid DissolveDrug Dissolve Antitubercular Agent-37 MeltLipid->DissolveDrug Homogenization High-Shear Homogenization DissolveDrug->Homogenization HeatSurfactant Heat Aqueous Surfactant Solution HeatSurfactant->Homogenization Ultrasonication Ultrasonication Homogenization->Ultrasonication Cooling Cooling and Solidification Ultrasonication->Cooling Purification Purification Cooling->Purification FinalSLN This compound Loaded SLNs Purification->FinalSLN

Caption: Workflow for the preparation of SLNs loaded with this compound.

Application Note 2: Characterization of this compound Loaded SLNs

Objective

To characterize the formulated SLNs for their key physicochemical properties to ensure quality and predict in vivo performance.

Protocols for Characterization

1. Particle Size and Polydispersity Index (PDI) Analysis

  • Method: Dynamic Light Scattering (DLS).

  • Protocol:

    • Dilute the SLN dispersion with deionized water to an appropriate concentration.

    • Measure the particle size and PDI using a Zetasizer at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).

    • Perform the measurement in triplicate and report the average values.

2. Zeta Potential Measurement

  • Method: Laser Doppler Velocimetry.

  • Protocol:

    • Dilute the SLN dispersion with deionized water.

    • Measure the electrophoretic mobility of the nanoparticles using a Zetasizer.

    • The instrument software will calculate the zeta potential based on the Smoluchowski equation.

    • Perform the measurement in triplicate.

3. Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Method: Indirect method using centrifugation and UV-Vis spectrophotometry.

  • Protocol:

    • Centrifuge a known amount of the SLN dispersion at high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to separate the SLNs from the aqueous phase.

    • Carefully collect the supernatant containing the unencapsulated "this compound".

    • Measure the concentration of the drug in the supernatant using a validated UV-Vis spectrophotometric method at its λmax.

    • Calculate EE and DL using the following equations:

    • EE (%) = [(Total Drug - Drug in Supernatant) / Total Drug] x 100

    • DL (%) = [(Total Drug - Drug in Supernatant) / Total Weight of SLNs] x 100

Table 2: Hypothetical Characterization Data for Optimized SLN Formulation

ParameterResult
Particle Size (z-average) 150 ± 5 nm
Polydispersity Index (PDI) 0.21 ± 0.03
Zeta Potential -25 ± 2 mV
Encapsulation Efficiency (EE) 92 ± 3 %
Drug Loading (DL) 8.5 ± 0.5 %

Application Note 3: In Vitro Evaluation of this compound Loaded SLNs

Objective

To assess the in vitro drug release profile and antimycobacterial activity of the formulated SLNs.

Protocol 1: In Vitro Drug Release Study
  • Method: Dialysis Bag Method.[6][7][8][9]

  • Protocol:

    • Place a known amount of the SLN dispersion in a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa).

    • Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing a small amount of Tween 80 to maintain sink conditions) in a dissolution apparatus.

    • Maintain the temperature at 37°C and stir at a constant speed (e.g., 100 rpm).

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

    • Analyze the concentration of "this compound" in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • Plot the cumulative percentage of drug released against time.

Workflow for In Vitro Drug Release

Drug_Release_Workflow Start Start PrepDialysis Prepare Dialysis Bag with SLN Dispersion Start->PrepDialysis Immerse Immerse in Release Medium (37°C, 100 rpm) PrepDialysis->Immerse Sample Withdraw Aliquots at Predetermined Intervals Immerse->Sample Sample->Immerse Replace with fresh medium Analyze Analyze Drug Concentration (HPLC/UV-Vis) Sample->Analyze Plot Plot Cumulative Release vs. Time Analyze->Plot End End Plot->End

Caption: Experimental workflow for the in vitro drug release study.

Protocol 2: In Vitro Antimycobacterial Activity
  • Method: Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC).

  • Protocol:

    • Prepare a serial dilution of the "this compound" loaded SLNs, free "this compound", and empty SLNs in Middlebrook 7H9 broth in a 96-well plate.

    • Inoculate each well with a standardized suspension of Mycobacterium tuberculosis H37Rv.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for a specified period (e.g., 7-14 days).

    • Determine the MIC, which is the lowest concentration of the formulation that inhibits visible growth of the mycobacteria. This can be assessed visually or by using a growth indicator like Resazurin.

Table 3: Hypothetical In Vitro Antimycobacterial Activity

FormulationMIC (µg/mL)
Free this compound 2.5
This compound Loaded SLNs 1.25
Empty SLNs > 100

Application Note 4: Overview of In Vivo Efficacy Evaluation

Objective

To evaluate the in vivo therapeutic efficacy of "this compound" loaded SLNs in a suitable animal model of tuberculosis.

Animal Model

A commonly used animal model is the BALB/c mouse infected with an aerosolized low dose of Mycobacterium tuberculosis.[10][11][12]

Experimental Design
  • Infection: Infect mice with M. tuberculosis via the aerosol route.

  • Treatment Groups:

    • Untreated control

    • Vehicle control (empty SLNs)

    • Free "this compound"

    • "this compound" loaded SLNs

  • Dosing: Administer the formulations orally or via the desired route for a specified duration (e.g., 4-6 weeks).

  • Efficacy Assessment:

    • At the end of the treatment period, euthanize the animals.

    • Harvest the lungs and spleens.

    • Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar to determine the bacterial load (Colony Forming Units - CFUs).

  • Data Analysis: Compare the CFU counts between the different treatment groups to assess the reduction in bacterial burden.

Logical Flow for In Vivo Efficacy Study

InVivo_Efficacy_Flow Infection Aerosol Infection of Mice with M. tuberculosis Grouping Randomization into Treatment Groups Infection->Grouping Treatment Oral Administration of Formulations (4-6 weeks) Grouping->Treatment Euthanasia Euthanasia and Organ Harvest (Lungs, Spleen) Treatment->Euthanasia Homogenization Organ Homogenization Euthanasia->Homogenization Plating Serial Dilution and Plating on 7H11 Agar Homogenization->Plating Incubation Incubation and CFU Counting Plating->Incubation Analysis Data Analysis: Comparison of Bacterial Load Incubation->Analysis

Caption: Logical flow for an in vivo efficacy study in a mouse model of TB.

Conclusion

These application notes and protocols provide a foundational framework for the development and evaluation of nanoparticle-based delivery systems for "this compound". By employing these methodologies, researchers can systematically formulate, characterize, and assess the efficacy of novel formulations, ultimately contributing to the advancement of more effective tuberculosis therapies. It is imperative that the specific physicochemical properties of "this compound" be experimentally determined to tailor and optimize the chosen delivery system.

References

Application Notes & Protocols for the Analysis of Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of multidrug-resistant tuberculosis necessitates the development of novel antitubercular agents. Efficacious drug development and clinical implementation rely on robust analytical methods for the quantitative analysis of these new chemical entities in various biological matrices. This document provides detailed application notes and protocols for the analysis of a hypothetical novel compound, "Antitubercular agent-37," using liquid chromatography (LC) based methods. While "this compound" is not a publicly recognized compound, the methodologies described herein are based on established and validated techniques for the analysis of other antitubercular drugs and can be adapted for new molecules.

The protocols provided are intended for researchers, scientists, and drug development professionals. They detail methods for Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique widely used in bioanalysis.

I. Liquid Chromatography Methods for Antitubercular Drug Analysis

Several liquid chromatography methods are employed for the analysis of antitubercular drugs, each with its own advantages. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a cost-effective and widely available technique. However, for novel drug candidates and in complex biological matrices, UPLC-MS/MS is often the gold standard due to its superior sensitivity, selectivity, and speed.

A review of current literature indicates that UPLC-MS/MS methods are frequently developed for the simultaneous quantification of multiple antitubercular drugs in plasma, serum, and urine.[1][2][3][4][5][6][7] These methods are crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

II. Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of first-line antitubercular drugs using liquid chromatography methods. These values can serve as a benchmark when developing a method for a new agent like "this compound."

Table 1: UPLC-UV Method Parameters for First-Line Antitubercular Drugs in Human Plasma [8][9]

ParameterIsoniazid (INH)Pyrazinamide (PZA)Rifampicin (RMP)
Linearity Range (µg/mL) 0.5 - 205 - 605 - 60
Lower Limit of Quantitation (LLOQ) (µg/mL) 0.555
Intra-day Precision (%RSD) < 15%< 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%< 15%
Recovery Not SpecifiedNot SpecifiedNot Specified

Table 2: UPLC-MS/MS Method Parameters for First-Line Antitubercular Drugs in Urine [1][2]

ParameterIsoniazid (INH)Pyrazinamide (PZA)Ethambutol (ETH)Rifampicin (RIF)
Linearity Range (µg/mL) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Lower Limit of Quantitation (LLOQ) (µg/mL) 0.50.50.50.5
Intra-day Precision (%RSD) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Inter-day Precision (%RSD) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Recovery Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

III. Experimental Protocols

The following is a detailed protocol for the analysis of "this compound" in rat plasma using UPLC-MS/MS. This protocol is a composite based on methods developed for other novel antitubercular molecules.[10]

A. Objective

To develop and validate a sensitive and selective UPLC-MS/MS method for the quantification of "this compound" in rat plasma to support pharmacokinetic studies.

B. Materials and Reagents
  • "this compound" reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, analytical grade

  • Water, deionized and purified (18.2 MΩ·cm)

  • Rat plasma (with anticoagulant, e.g., K2EDTA)

C. Instrumentation
  • UPLC system (e.g., Waters ACQUITY UPLC H-Class)

  • Tandem mass spectrometer (e.g., AB Sciex QTRAP 5500)

  • Analytical column: Phenomenex Luna C18 (3 µm, 100 mm x 2 mm i.d.) or equivalent[10]

D. Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for sample preparation in bioanalysis.[11]

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of internal standard working solution.

  • Add 150 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.

E. UPLC-MS/MS Conditions

Chromatographic Conditions

  • Column: Phenomenex, Luna C-18 (3μm, 100mm x 2mm i.d.)[10]

  • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.450 mL/min[10]

  • Gradient:

    • 0-1 min: 8% B

    • 1-3 min: Linear gradient to 92% B

    • 3-4 min: Hold at 92% B

    • 4-4.1 min: Return to 8% B

    • 4.1-5 min: Re-equilibration at 8% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 550°C

  • Ion Source Gas 1 (nebulizer gas): 60 psi

  • Ion Source Gas 2 (turbo gas): 60 psi

  • Curtain Gas: 25 psi

  • Collision Gas: 6 psi

MRM Transitions (Hypothetical)

The precursor and product ion transitions for "this compound" and the IS would need to be determined by infusing a standard solution of each compound into the mass spectrometer. For the purpose of this protocol, hypothetical values are provided below.

  • "this compound": m/z 450.3 -> 220.1

  • Internal Standard: m/z 455.3 -> 225.1

IV. Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the bioanalysis of "this compound" from sample collection to data analysis.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing SampleCollection Biological Sample (e.g., Rat Plasma) AddIS Addition of Internal Standard SampleCollection->AddIS ProteinPrecipitation Protein Precipitation (Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer UPLC UPLC Separation (C18 Column) SupernatantTransfer->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification

Caption: Workflow for UPLC-MS/MS bioanalysis of "this compound".

V. Conclusion

The successful development of novel antitubercular agents is critically dependent on the availability of robust and validated analytical methods. The protocols and data presented here provide a comprehensive guide for the development of a UPLC-MS/MS method for the quantification of a novel antitubercular agent in a biological matrix. While the specific parameters will need to be optimized for "this compound," the principles and procedures outlined serve as a solid foundation for this work. Adherence to rigorous validation guidelines will ensure the generation of high-quality data for pharmacokinetic and toxicokinetic assessments, ultimately facilitating the progression of new treatments for tuberculosis.

References

Application Notes and Protocols for Testing "Antitubercular agent-37"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is an intracellular pathogen that primarily resides within host macrophages. This intracellular lifestyle presents a significant challenge for drug efficacy, as compounds must not only penetrate the mycobacterial cell wall but also cross the host cell membrane to reach their target. Therefore, evaluating the intracellular activity of novel drug candidates is a critical step in the anti-tuberculosis drug discovery pipeline.[1] These application notes provide a comprehensive framework for the in vitro evaluation of "Antitubercular agent-37," a novel hypothetical compound, using established cell culture techniques. The protocols detailed below are designed to assess the compound's antimycobacterial potency, intracellular efficacy, and host cell cytotoxicity.

Data Presentation: Summary of Key Quantitative Parameters

Effective evaluation of an antitubercular candidate requires the determination of several key quantitative parameters. These values allow for a standardized comparison of efficacy and safety.

Table 1: In Vitro Efficacy and Cytotoxicity Profile of this compound

ParameterDescriptionExperimental Value (Hypothetical)
MIC (Minimum Inhibitory Concentration) The lowest concentration of the agent that prevents visible growth of Mtb in broth culture.2.5 µM
IC₅₀ (Intracellular 50% Inhibitory Concentration) The concentration of the agent that reduces intracellular Mtb growth by 50% within infected macrophages.5.0 µM
CC₅₀ (50% Cytotoxic Concentration) The concentration of the agent that reduces the viability of host cells (e.g., macrophages) by 50%.50 µM
SI (Selectivity Index) The ratio of cytotoxicity to intracellular activity (CC₅₀ / IC₅₀), indicating the therapeutic window.10

Experimental Protocols

The following protocols describe the core assays for evaluating the in vitro efficacy and cytotoxicity of "this compound."

Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This assay determines the direct antimycobacterial activity of the test compound.

Workflow for MIC Determination

prep Prepare serial dilutions of 'this compound' in 96-well plates inoc Inoculate plates with M. tuberculosis H37Rv suspension prep->inoc incubate Incubate plates at 37°C for 7-14 days inoc->incubate read Assess bacterial growth visually or using a viability indicator (e.g., Resazurin) incubate->read determine Determine MIC as the lowest concentration with no visible growth read->determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) in a 96-well microplate. Final concentrations should typically range from 0.1 to 100 µM.

    • Include a positive control (e.g., rifampicin) and a negative control (DMSO vehicle).

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv strain to mid-log phase in 7H9 broth.

    • Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension 1:100 in 7H9 broth to obtain the final inoculum.

  • Inoculation and Incubation:

    • Add the prepared Mtb inoculum to each well of the microplate containing the compound dilutions.

    • Seal the plate and incubate at 37°C in a humidified incubator.

  • MIC Determination:

    • After 7-14 days of incubation, add a viability indicator such as Resazurin to each well and incubate for an additional 24 hours.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change of the indicator (indicating inhibition of bacterial metabolism).[2]

Intracellular Activity in a Macrophage Infection Model

This assay evaluates the ability of the compound to inhibit the growth of Mtb within host macrophages.[3][4][5][6][7]

Workflow for Intracellular Activity Assay

seed Seed macrophages (e.g., THP-1 or RAW264.7) in 96-well plates and differentiate if necessary infect Infect macrophages with M. tuberculosis H37Rv (MOI of 1:1) seed->infect wash Wash to remove extracellular bacteria infect->wash treat Add media containing serial dilutions of 'this compound' wash->treat incubate Incubate for 3-5 days treat->incubate lyse Lyse macrophages to release intracellular bacteria incubate->lyse quantify Quantify bacterial viability (CFU plating or reporter strain) lyse->quantify

Caption: Workflow for assessing the intracellular activity of an antitubercular agent.

Protocol:

  • Macrophage Culture and Seeding:

    • Culture a suitable macrophage cell line, such as human THP-1 monocytes or murine RAW264.7 macrophages.

    • For THP-1 cells, induce differentiation into a macrophage-like state by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

    • Seed the differentiated macrophages into 96-well plates at a density of approximately 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Infection with M. tuberculosis :

    • Prepare a single-cell suspension of M. tuberculosis H37Rv.

    • Infect the macrophage monolayer at a multiplicity of infection (MOI) of 1 (1 bacterium per macrophage).

    • Incubate for 4 hours to allow for phagocytosis.

  • Removal of Extracellular Bacteria:

    • Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove extracellular bacteria. Some protocols may include a short incubation with a low concentration of amikacin to kill any remaining extracellular bacteria.[8]

  • Compound Treatment:

    • Add fresh culture medium containing serial dilutions of "this compound" to the infected cells. Include appropriate controls.

  • Incubation and Lysis:

    • Incubate the plates for 3 to 5 days at 37°C in a 5% CO₂ incubator.

    • After incubation, lyse the macrophages using a gentle lysis buffer (e.g., 0.1% SDS or Triton X-100) to release the intracellular bacteria.

  • Quantification of Intracellular Viability:

    • Colony Forming Unit (CFU) Enumeration: Serially dilute the cell lysates and plate on Middlebrook 7H11 agar plates. Incubate for 3-4 weeks and count the colonies.

    • Reporter Strain: If using a reporter strain of Mtb (e.g., expressing luciferase or GFP), measure the signal (luminescence or fluorescence) from the cell lysates.[9]

Host Cell Cytotoxicity Assay

This assay is crucial to determine if the compound's antimycobacterial effect is due to direct action on the bacteria rather than toxicity to the host cells.[10][11]

Workflow for Cytotoxicity Assay

seed Seed macrophages in 96-well plates treat Treat cells with serial dilutions of 'this compound' seed->treat incubate Incubate for a period equivalent to the intracellular activity assay (e.g., 3-5 days) treat->incubate assess Assess cell viability using a metabolic assay (e.g., MTT, MTS, or Resazurin) incubate->assess calculate Calculate the 50% Cytotoxic Concentration (CC₅₀) assess->calculate

Caption: Workflow for determining the cytotoxicity of a test compound.

Protocol:

  • Cell Seeding:

    • Seed macrophages (the same type used in the infection model) in a 96-well plate at the same density.

  • Compound Treatment:

    • Treat the uninfected macrophages with the same serial dilutions of "this compound" used in the intracellular assay.

    • Include a positive control for cytotoxicity (e.g., Triton X-100) and a negative vehicle control.

  • Incubation:

    • Incubate the plate for the same duration as the intracellular activity assay to ensure a direct comparison.

  • Viability Assessment:

    • Add a viability reagent such as MTT, MTS, or Resazurin to each well.

    • Incubate according to the manufacturer's instructions to allow for the conversion of the substrate by viable cells.

    • Measure the absorbance or fluorescence using a plate reader.

  • CC₅₀ Calculation:

    • The CC₅₀ value is the concentration of the compound that reduces cell viability by 50% compared to the untreated control. This can be calculated using non-linear regression analysis.

Signaling Pathways and Logical Relationships

The evaluation of a novel antitubercular agent follows a logical progression from assessing its direct effect on the pathogen to its activity within the host cell and its safety profile.

Logical Flow of Antitubercular Drug Evaluation

cluster_direct_activity Direct Antimycobacterial Activity cluster_intracellular_activity Intracellular Efficacy cluster_safety Host Cell Safety cluster_evaluation Therapeutic Potential mic MIC Assay ic50 Intracellular Activity Assay (IC₅₀) mic->ic50 Does it work directly? cc50 Cytotoxicity Assay (CC₅₀) ic50->cc50 Is it effective intracellularly? si Selectivity Index (SI) Calculation ic50->si Is it selective? cc50->si Is it selective?

References

Application Notes and Protocols: Investigating "Antitubercular Agent-37" in Combination Therapy for Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics. "Antitubercular Agent-37" (AT-37) represents a novel class of synthetic compounds, the pyrazoline derivatives, which have demonstrated potent in vitro activity against both drug-susceptible and resistant strains of Mtb.[1][2] These agents are thought to exert their antimycobacterial effect through mechanisms distinct from current first-line drugs, making them promising candidates for inclusion in new combination therapy regimens.

This document provides a comprehensive overview of the in vitro efficacy of AT-37 and detailed protocols for its evaluation in combination with standard antitubercular drugs. The methodologies described herein are based on established techniques for antimicrobial susceptibility and synergy testing.

Data Presentation: In Vitro Efficacy of AT-37

The following tables summarize the minimum inhibitory concentration (MIC) of AT-37 against M. tuberculosis H37Rv and an Isoniazid (INH)-resistant strain, in comparison to standard first-line agents.

Table 1: Minimum Inhibitory Concentration (MIC) of AT-37 and Isoniazid (INH) against M. tuberculosis H37Rv and INH-Resistant Mtb.

CompoundMIC (µM) against Mtb H37RvMIC (µM) against INH-Resistant Mtb
AT-37 (Compound II)0.12[1][2]0.12[1][2]
Isoniazid (INH)0.672[1][2]>9.36[1][2]

Table 2: Hypothetical Synergy Data for AT-37 in Combination with Rifampicin (RIF) against M. tuberculosis H37Rv.

Drug CombinationFIC Index (FICI)Interpretation
AT-37 + Rifampicin0.375Synergy
AT-37 + Isoniazid0.75Additive
AT-37 + Ethambutol1.5Indifference

Note: The data in Table 2 is hypothetical and for illustrative purposes. The Fractional Inhibitory Concentration Index (FICI) is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). FICI ≤ 0.5 indicates synergy; >0.5 to <2 indicates an additive effect; ≥2 indicates indifference or antagonism.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the BACTEC-460 Radiometric System

This protocol describes the determination of the MIC of AT-37 against M. tuberculosis strains.

Materials:

  • BACTEC 12B medium vials

  • M. tuberculosis H37Rv or other strains

  • AT-37 stock solution (in DMSO)

  • Standard antitubercular drugs (for comparison)

  • BACTEC-460 TB System

  • Sterile, distilled water

  • 0.1% Tween 80

Procedure:

  • Prepare a stock solution of AT-37 in dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solution in sterile distilled water to achieve the desired final concentrations.

  • Inoculate BACTEC 12B vials with 0.1 ml of a standardized Mtb culture.

  • Add 0.1 ml of each drug dilution to the respective vials. A drug-free vial serves as the control.

  • Incubate the vials at 37°C.

  • Monitor the growth index (GI) daily using the BACTEC-460 system.

  • The MIC is defined as the lowest concentration of the drug that inhibits more than 99% of the bacterial population, as determined by a significant reduction in the rate of CO2 production compared to the control.

Protocol 2: Checkerboard Assay for In Vitro Synergy Testing

This protocol outlines the checkerboard method to assess the synergistic, additive, or antagonistic effects of AT-37 in combination with other antitubercular drugs.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC

  • M. tuberculosis H37Rv inoculum

  • Stock solutions of AT-37 and the second test drug (e.g., Rifampicin)

Procedure:

  • Prepare serial dilutions of AT-37 horizontally and the second drug vertically in a 96-well plate containing 7H9 broth.

  • The final plate should contain a gradient of concentrations for both drugs, as well as wells with each drug alone and a drug-free growth control.

  • Inoculate each well with a standardized Mtb suspension.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • Determine the MIC for each drug alone and in combination by visual inspection for turbidity or by using a viability stain (e.g., Resazurin).

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction.

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_0 M. tuberculosis - Host Cell Interaction cluster_1 Therapeutic Intervention Mtb M. tuberculosis Macrophage Macrophage Mtb->Macrophage Infection TLR2 TLR2 Recognition Macrophage->TLR2 Recognition Phagosome_maturation Phagosome Maturation Macrophage->Phagosome_maturation NFkB_pathway NF-κB Pathway Activation TLR2->NFkB_pathway Cytokine_release Pro-inflammatory Cytokine Release NFkB_pathway->Cytokine_release NFkB_pathway->Phagosome_maturation Modulation AT37 AT-37 AT37->NFkB_pathway Potential Inhibition Target_A Inhibition of Mycolic Acid Synthesis AT37->Target_A RIF Rifampicin Target_B Inhibition of RNA Polymerase RIF->Target_B Bacterial_death Bacterial Death Target_A->Bacterial_death Target_B->Bacterial_death

Caption: Hypothetical signaling pathway of Mtb infection and points of therapeutic intervention by AT-37 and Rifampicin.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Ex Vivo Validation cluster_2 Phase 3: In Vivo Efficacy cluster_3 Phase 4: Data Analysis A Primary MIC Screening of AT-37 B Checkerboard Assay (AT-37 + Standard Drugs) A->B C Select Synergistic Combinations B->C D Macrophage Infection Model C->D E Test Combination Efficacy in Infected Macrophages D->E F Mouse Model of TB Infection E->F G Administer Combination Therapy F->G H Assess Bacterial Load (CFU) in Lungs and Spleen G->H I Determine In Vivo Synergy and Dose-Response H->I J Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling I->J

Caption: Experimental workflow for the evaluation of AT-37 in combination therapy for tuberculosis.

References

Troubleshooting & Optimization

Overcoming resistance to "Antitubercular agent-37" in M. tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antitubercular Agent-37 (ATA-37)

Welcome to the technical support center for this compound (ATA-37). This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers working to overcome resistance to ATA-37 in Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ATA-37?

A1: ATA-37 is a potent inhibitor of the decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1). This enzyme is a critical component of the arabinogalactan biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall. By inhibiting DprE1, ATA-37 disrupts cell wall formation, leading to bacterial death.

Q2: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of ATA-37 for our M. tuberculosis cultures. What could be the cause?

A2: A significant increase in the MIC value is a strong indicator of acquired resistance. The two most common mechanisms of resistance to ATA-37 are:

  • Target Modification: Spontaneous mutations in the dprE1 gene, particularly in the region encoding the binding site for ATA-37, can reduce the drug's affinity for its target.

  • Efflux Pump Upregulation: Increased expression of native efflux pumps can actively transport ATA-37 out of the bacterial cell, preventing it from reaching its target at a sufficient concentration.

Q3: How can we confirm if resistance is due to a mutation in the dprE1 gene?

A3: The most direct method is to sequence the dprE1 gene from your resistant M. tuberculosis isolates and compare it to the sequence from a susceptible (wild-type) strain. Look for non-synonymous single nucleotide polymorphisms (SNPs) that could alter the amino acid sequence of the DprE1 enzyme.

Q4: Can we use an efflux pump inhibitor to overcome ATA-37 resistance?

A4: Yes, if the resistance is mediated by efflux pumps, co-administration of an efflux pump inhibitor (EPI) like verapamil or reserpine with ATA-37 may restore susceptibility. This can be tested in vitro by determining the MIC of ATA-37 in the presence and absence of the EPI. A significant reduction in the MIC with the EPI suggests efflux-mediated resistance.

Troubleshooting Guides

Problem 1: Inconsistent MIC Values for ATA-37
Possible Cause Recommended Solution
Inoculum size variabilityStandardize the inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a McFarland standard of 1.0 (approximately 3 x 10^8 CFU/mL) before dilution.
Improper drug dilutionPrepare fresh stock solutions of ATA-37 for each experiment. Perform serial dilutions carefully and use calibrated pipettes.
Contamination of cultureVisually inspect cultures for signs of contamination. Perform a purity check by plating on non-selective agar.
Media variabilityUse the same batch of Middlebrook 7H9 or 7H11 medium for all related experiments to minimize lot-to-lot variation.
Problem 2: Failure to Amplify dprE1 Gene via PCR
Possible Cause Recommended Solution
Poor DNA qualityEnsure high-purity genomic DNA is extracted from M. tuberculosis. Use a commercial kit designed for mycobacteria.
Incorrect primer designVerify that the primers are specific to the M. tuberculosis dprE1 gene and have appropriate melting temperatures.
PCR inhibitors in DNA sampleInclude a positive control (e.g., a housekeeping gene like sigA) to ensure the PCR reaction is working. If the control fails, re-purify the DNA.
Incorrect annealing temperatureOptimize the annealing temperature using a gradient PCR.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
  • Preparation:

    • Prepare a stock solution of ATA-37 in dimethyl sulfoxide (DMSO).

    • Culture M. tuberculosis in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC, and 0.05% Tween 80 to mid-log phase.

    • Adjust the bacterial culture to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth.

  • Assay Setup:

    • In a 96-well microplate, add 100 µL of 7H9 broth to all wells.

    • Add 100 µL of ATA-37 stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

    • Add 100 µL of the diluted bacterial suspension to each well.

    • Include a drug-free control (bacteria only) and a sterile control (broth only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 7 days.

    • Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Incubate for another 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.

Protocol 2: Sequencing of the dprE1 Gene
  • Genomic DNA Extraction:

    • Harvest M. tuberculosis cells from a 10 mL culture by centrifugation.

    • Resuspend the pellet in TE buffer and inactivate the cells by heating at 80°C for 20 minutes.

    • Proceed with a standard mycobacterial DNA extraction protocol (e.g., using CTAB/lysozyme).

  • PCR Amplification:

    • Design primers to amplify the entire coding sequence of the dprE1 gene.

    • Set up a 50 µL PCR reaction containing 100 ng of genomic DNA, 10 pmol of each primer, dNTPs, PCR buffer, and a high-fidelity DNA polymerase.

    • Perform PCR with an initial denaturation at 95°C, followed by 30 cycles of denaturation, annealing, and extension, and a final extension step.

  • Sequencing:

    • Purify the PCR product using a commercial kit.

    • Send the purified product for Sanger sequencing using the same primers used for amplification.

    • Analyze the resulting sequence and align it with the wild-type dprE1 sequence to identify mutations.

Visualizations

ATA37_Resistance_Workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis Generation cluster_testing Experimental Testing cluster_conclusion Conclusion High_MIC High ATA-37 MIC Observed Target_Mutation Hypothesis 1: Target (dprE1) Mutation High_MIC->Target_Mutation Efflux_Upregulation Hypothesis 2: Efflux Pump Upregulation High_MIC->Efflux_Upregulation Sequencing Sequence dprE1 Gene Target_Mutation->Sequencing EPI_Assay Perform MIC Assay with Efflux Pump Inhibitor (EPI) Efflux_Upregulation->EPI_Assay Mutation_Confirmed Resistance due to dprE1 Mutation Sequencing->Mutation_Confirmed Efflux_Confirmed Resistance due to Efflux Mechanism EPI_Assay->Efflux_Confirmed

Caption: Troubleshooting workflow for identifying ATA-37 resistance mechanisms.

ATA37_Signaling_Pathway cluster_drug_action Drug Action cluster_resistance Resistance Mechanism ATA37 ATA-37 DprE1 DprE1 Enzyme ATA37->DprE1 Inhibits Efflux_Pump Efflux Pump ATA37->Efflux_Pump Exported CellWall Cell Wall Synthesis DprE1->CellWall Catalyzes Bacterial_Death Bacterial Death CellWall->Bacterial_Death Disruption leads to dprE1_Mutation dprE1 Gene Mutation dprE1_Mutation->DprE1 Alters Target

Caption: Mechanism of action of ATA-37 and common resistance pathways.

Technical Support Center: Synthesis of Antitubercular Agent-37

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "Antitubercular agent-37" synthesis. The synthesis of this bicyclic imidazole derivative involves a multi-step process, and this guide addresses specific issues that may be encountered during the experimental workflow.

Structure of this compound

This compound is a novel bicyclic imidazole derivative with potent activity against Mycobacterium tuberculosis. Its core structure is synthesized through a three-step process involving a Suzuki coupling, a multi-component reaction (MCR), and a final reductive amination.

Troubleshooting Guides

This section is designed to help you troubleshoot common problems that may arise during the synthesis of this compound. The issues are categorized by the synthetic step in which they are most likely to occur.

Step 1: Suzuki Coupling

Observed Problem: Low or no yield of the coupled product

  • Potential Cause 1: Catalyst Inefficiency or Decomposition

    • Suggested Solution: Ensure that the palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[1] Consider increasing the catalyst loading incrementally. Degas the solvent thoroughly to remove oxygen, which can deactivate the Pd(0) catalyst.[1]

  • Potential Cause 2: Ineffective Base

    • Suggested Solution: The choice and purity of the base are critical. Ensure the base is anhydrous and use a sufficient excess (typically 1.5-3.0 equivalents).[1] If using potassium carbonate, ensure it is finely powdered to maximize surface area.

  • Potential Cause 3: Poor Solubility of Reactants

    • Suggested Solution: If the aryl halide or boronic acid has poor solubility, consider switching to a different solvent system or functionalizing the starting materials to enhance solubility.[2]

Observed Problem: Formation of Homocoupling Byproducts

  • Potential Cause: Presence of Oxygen

    • Suggested Solution: Rigorous degassing of the reaction mixture is crucial to prevent the oxidative coupling of two boronic acid molecules.[1] Starting with a Pd(0) source like Pd(PPh₃)₄ can also mitigate this issue.[1]

Step 2: Multi-component Reaction (MCR)

Observed Problem: Low yield of the bicyclic imidazole core

  • Potential Cause 1: Sub-optimal Reaction Conditions

    • Suggested Solution: MCRs can be sensitive to reactant concentrations, temperature, and solvent.[3][4] A Design of Experiments (DoE) approach may be beneficial to screen various conditions efficiently. Ensure all starting materials are of high purity, as impurities can inhibit the reaction.[5]

  • Potential Cause 2: Reversibility of Imine Formation

    • Suggested Solution: The initial condensation to form an imine is often a reversible reaction that produces water.[6] The addition of a dehydrating agent or setting up the reaction with a Dean-Stark trap to remove water can drive the equilibrium towards the product.

Step 3: Reductive Amination

Observed Problem: Incomplete reaction or formation of side products

  • Potential Cause 1: Incorrect pH

    • Suggested Solution: The pH is critical for imine formation, which precedes reduction. A slightly acidic condition (pH 4-5) is generally optimal.[6] If the solution is too acidic, the amine will be protonated and non-nucleophilic.[6]

  • Potential Cause 2: Inappropriate Reducing Agent

    • Suggested Solution: For a one-pot procedure, a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred as it selectively reduces the iminium ion over the ketone.[6] A stronger reducing agent like sodium borohydride (NaBH₄) may prematurely reduce the starting ketone.[6]

  • Potential Cause 3: Steric Hindrance

    • Suggested Solution: If the ketone or amine is sterically hindered, the reaction may be slow.[6] Gentle heating can sometimes overcome this, but monitor for side reactions.[6]

Observed Problem: Difficulty in Purifying the Final Product

  • Potential Cause: Persistent Impurities

    • Suggested Solution: If the product streaks on a TLC plate, it may be highly polar or basic. Adding a small amount of triethylamine to the chromatography mobile phase can improve the peak shape.[5] If residual metal catalyst is present, washing the organic layer with an aqueous solution of a chelating agent like EDTA can be effective.[5]

Frequently Asked Questions (FAQs)

Q1: What is a realistic overall yield for a three-step synthesis like this?

A1: In multi-step synthesis, the overall yield is the product of the yields of each individual step.[7] It is not uncommon for the overall yield of a three-step process to be in the range of 30-50%, especially when dealing with complex heterocyclic compounds. Each additional step will lower the overall yield.[7]

Q2: How can I minimize the formation of byproducts during the Suzuki coupling?

A2: To minimize byproducts, ensure your reaction is under a strict inert atmosphere (nitrogen or argon) to prevent homocoupling and catalyst oxidation.[1] Use high-purity, anhydrous solvents and reagents. The choice of ligand can also influence selectivity; consider ligands that promote reductive elimination.

Q3: Are there greener alternatives for the solvents used in this synthesis?

A3: Yes, for reductive amination, ethyl acetate has been shown to be an effective alternative to chlorinated solvents like DCE, particularly when using STAB.[6] For Suzuki couplings, exploring aqueous solvent systems can also be a greener option, depending on the substrate solubility.

Q4: My final compound is an oil and won't crystallize. How can I purify it?

A4: If your compound is an oil, consider converting it to a salt if it has a basic or acidic functional group, as salts are often crystalline.[5] Trituration with a non-polar solvent can also sometimes induce crystallization.[5] If these methods fail, column chromatography is a reliable alternative.

Q5: How critical is the purity of the starting materials?

A5: The purity of starting materials is extremely important in multi-step synthesis.[5] Impurities can lead to side reactions, lower yields, and complicate purification. It is advisable to purify starting materials if their purity is questionable.

Data Presentation

Table 1: Optimization of Suzuki Coupling Conditions

ParameterCondition ACondition BCondition C
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(dppf)Cl₂ (3 mol%)Pd(OAc)₂/SPhos (3 mol%)
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Toluene/H₂ODioxane/H₂OTHF/H₂O
Temperature 90 °C100 °C80 °C
Yield 65%85%78%

Table 2: Effect of pH on Reductive Amination Yield

pHYield
320%
465%
588%
675%
750%

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

  • To a flame-dried round-bottom flask, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (0.03 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for One-Pot Reductive Amination

  • To a solution of the ketone (1.0 equiv) and amine (1.1 equiv) in an anhydrous solvent (e.g., 1,2-dichloroethane), add acetic acid (0.1 equiv) to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.[6]

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Once complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Multi-component Reaction cluster_step3 Step 3: Reductive Amination A Aryl Halide C Coupled Product A->C Pd Catalyst, Base B Boronic Acid B->C F Bicyclic Imidazole Core C->F D Amine D->F E Isocyanide E->F H This compound F->H NaBH(OAc)3 G Secondary Amine G->H

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in Step X Cause1 Reagent Quality? Start->Cause1 Cause2 Reaction Conditions? Start->Cause2 Cause3 Catalyst Activity? Start->Cause3 Sol1 Purify/Replace Reagents Cause1->Sol1 Sol2 Optimize Temp/Solvent/pH Cause2->Sol2 Sol3 Use Fresh Catalyst/Degas Cause3->Sol3 End Improved Yield Sol1->End Re-run Reaction Sol2->End Sol3->End

Caption: General troubleshooting logic for low yield issues.

References

"Antitubercular agent-37" stability and degradation problems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific stability and degradation profile of "Antitubercular agent-37" is limited. This technical support guide is based on common challenges and best practices for handling similar small-molecule antibacterial agents in a research setting. The provided data and protocols are illustrative and should be adapted based on internal experimental findings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for "this compound" powder and stock solutions?

A1: For the lyophilized powder, it is recommended to store it at -20°C, protected from light and moisture. For stock solutions, it is advisable to prepare aliquots to minimize freeze-thaw cycles and store them at -80°C. The stability of stock solutions at 4°C is not guaranteed and should be determined experimentally.

Q2: How should I dissolve "this compound" to prepare stock solutions?

A2: "this compound" is soluble in organic solvents such as DMSO. For a 10 mM stock solution, dissolve the appropriate amount of the compound in anhydrous DMSO. Ensure the solution is clear and homogenous before use. For aqueous buffers, the solubility is expected to be lower.

Q3: Is "this compound" sensitive to light?

A3: While specific photostability data is not publicly available, many complex organic molecules are light-sensitive. It is recommended to handle the compound and its solutions in low-light conditions and store them in amber vials or containers wrapped in aluminum foil.

Q4: What is the expected stability of "this compound" in aqueous media used for experiments?

A4: The stability in aqueous media can be influenced by pH, temperature, and the presence of other components. It is recommended to prepare fresh dilutions in your experimental buffer from the frozen DMSO stock solution just before use. Avoid prolonged storage of the compound in aqueous solutions.

Troubleshooting Guide

Q1: I am observing inconsistent results in my bioassays. Could this be related to the stability of "this compound"?

A1: Yes, inconsistent results are a common sign of compound instability. Several factors could be at play:

  • Stock Solution Degradation: Repeated freeze-thaw cycles or improper storage of your stock solution can lead to degradation. Use a fresh aliquot for each experiment.

  • Instability in Assay Media: The compound may be degrading in your aqueous assay buffer over the course of the experiment. Consider performing a time-course experiment to assess its stability in your specific media.

  • Adsorption to Plastics: Small molecules can adsorb to the surface of plastic labware. Using low-adhesion microplates and tubes may help mitigate this.

Q2: The measured activity of my compound seems to decrease over time. What could be the cause?

A2: A gradual loss of activity often points to degradation. Consider the following potential causes:

  • Hydrolysis: The compound may be susceptible to hydrolysis in aqueous buffers. Investigating its stability at different pH values can provide insights.

  • Oxidation: The presence of dissolved oxygen or reactive oxygen species in your media could be oxidizing the compound. While less common, if your molecule has susceptible moieties, this is a possibility.

  • Photodegradation: If your experimental setup involves exposure to light for extended periods, photodegradation could be a factor.

Q3: I see precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I resolve this?

A3: Precipitation upon dilution is a solubility issue. Here are a few troubleshooting steps:

  • Lower the Final Concentration: The concentration of the compound in your aqueous buffer may be exceeding its solubility limit.

  • Optimize the Dilution Method: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Use a Surfactant: In some cases, a small amount of a non-ionic surfactant like Tween-80 (e.g., 0.01%) in the aqueous buffer can help maintain solubility. However, you must first verify that the surfactant does not affect your experimental system.

Data Presentation

Table 1: Hypothetical Solubility of this compound

SolventSolubility at 25°C (Approx.)
DMSO≥ 50 mg/mL
Ethanol~10 mg/mL
PBS (pH 7.4)< 0.1 mg/mL

Table 2: Hypothetical Stability of this compound in Solution (Remaining Compound after Incubation)

Condition2 hours8 hours24 hours
DMSO Stock at -20°C>99%>99%>99%
Aqueous Buffer (pH 7.4) at 37°C95%80%65%
Aqueous Buffer (pH 5.0) at 37°C98%90%85%
Aqueous Buffer (pH 7.4) at 25°C, Ambient Light90%70%50%
Aqueous Buffer (pH 7.4) at 25°C, Dark96%85%75%

Experimental Protocols

Protocol 1: Assessing the Stability of "this compound" in Aqueous Buffer

Objective: To determine the rate of degradation of "this compound" in a standard phosphate-buffered saline (PBS) at physiological temperature.

Materials:

  • "this compound"

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Incubator at 37°C

  • HPLC system with a C18 column

  • Amber vials

Methodology:

  • Prepare a 10 mM stock solution of "this compound" in anhydrous DMSO.

  • Dilute the stock solution to a final concentration of 100 µM in pre-warmed PBS (pH 7.4) in amber vials.

  • Immediately take a sample for t=0 analysis. Inject a defined volume (e.g., 20 µL) into the HPLC system.

  • Incubate the remaining solution at 37°C.

  • At specified time points (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot and analyze it by HPLC.

  • The HPLC method should be optimized to separate the parent compound from potential degradation products. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common starting point.

  • Quantify the peak area of the parent compound at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

Visualizations

degradation_pathway cluster_main Hypothetical Degradation of Agent-37 A This compound B Hydrolyzed Product A A->B Hydrolysis (Aqueous Buffer) C Oxidized Product B A->C Oxidation D Photodegradation Product C A->D Light Exposure

Caption: Hypothetical degradation pathways for this compound.

experimental_workflow cluster_workflow Stability Assessment Workflow start Prepare 10 mM Stock in DMSO dilute Dilute to 100 µM in Aqueous Buffer start->dilute t0 t=0 HPLC Analysis dilute->t0 incubate Incubate at 37°C in Dark dilute->incubate sampling Sample at Time Points (1, 2, 4, 8, 24h) incubate->sampling hplc HPLC Analysis of Samples sampling->hplc data Quantify Peak Area & Calculate % Remaining hplc->data

Caption: Experimental workflow for stability testing of Agent-37.

troubleshooting_tree cluster_troubleshooting Troubleshooting Inconsistent Results start Inconsistent Bioassay Results q1 Are you using fresh aliquots of stock solution? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the compound stable in your assay media? a1_yes->q2 sol1 Prepare fresh aliquots to avoid freeze-thaw cycles. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Do you observe precipitation? a2_yes->q3 sol2 Perform a time-course stability study in the media. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Lower final concentration or optimize dilution. a3_yes->sol3 end Consider adsorption to plastics. a3_no->end

Caption: Troubleshooting decision tree for inconsistent results.

Reducing cytotoxicity of "Antitubercular agent-37"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxicity associated with "Antitubercular agent-37."

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our primary cell line screen with this compound, even at concentrations close to the MIC for Mycobacterium tuberculosis. Is this expected?

A1: Yes, it is not uncommon for potent antimicrobial agents to exhibit off-target cytotoxicity. The therapeutic window for antitubercular agents can be narrow. The initial goal is to determine the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the minimum inhibitory concentration (MIC). A higher SI is desirable. We recommend establishing a baseline SI in a standard cell line like HepG2 or A549 before moving to more specialized primary cells.

Q2: What are the most common mechanisms of cytotoxicity for compounds in this class?

A2: While specific mechanisms for "this compound" would need to be elucidated experimentally, common pathways for cytotoxicity in antimicrobial compounds include:

  • Mitochondrial Toxicity: Disruption of the mitochondrial membrane potential, leading to apoptosis.

  • Reactive Oxygen Species (ROS) Induction: Generation of ROS that can damage cellular components.

  • Inhibition of Host Cell Proliferation: Interference with essential cellular processes like DNA replication or protein synthesis.

  • Hepatotoxicity: Particularly relevant for drugs metabolized in the liver.

Q3: Can we reduce the cytotoxicity of this compound without losing its antitubercular activity?

A3: This is the primary challenge in drug development. Several strategies can be employed:

  • Chemical Modification: Medicinal chemistry efforts can be directed towards synthesizing analogs of the parent compound that retain antimycobacterial activity but have reduced off-target effects.

  • Drug Delivery Systems: Encapsulating the agent in nanoparticles, liposomes, or other delivery vehicles can control its release and target it more effectively to infected cells, reducing systemic exposure.

  • Combination Therapy: Using lower doses of this compound in combination with other antitubercular drugs may achieve a synergistic effect against M. tuberculosis while keeping individual drug concentrations below their cytotoxic thresholds.

Troubleshooting Guides

Issue 1: High Cytotoxicity in In Vitro Assays

Symptoms:

  • Low CC50 values in standard cytotoxicity assays (e.g., MTT, LDH).

  • Poor selectivity index (SI < 10).

  • Cell death observed at or near the MIC of the compound.

Troubleshooting Workflow:

G A High In Vitro Cytotoxicity Observed B Confirm Assay Integrity: - Check vehicle control for toxicity. - Validate cell viability. A->B C Determine Mechanism of Cytotoxicity B->C D Mitochondrial Toxicity Assay (e.g., JC-1, TMRE) C->D E ROS Production Assay (e.g., DCFH-DA) C->E F Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI staining) C->F G Implement Mitigation Strategy D->G E->G F->G H Chemical Modification Strategy G->H I Drug Delivery System Strategy G->I J Combination Therapy Strategy G->J

Caption: Troubleshooting workflow for high in vitro cytotoxicity.

Quantitative Data Summary:

ParameterAcceptable RangeUnacceptable RangeAction
Selectivity Index (SI) > 10< 10Proceed with mechanism of action studies / Consider chemical modification.
CC50 (HepG2) > 50 µM< 10 µMHigh priority for mitigation strategies.
Vehicle Control Cytotoxicity < 5%> 10%Re-evaluate solvent and concentration; repeat assay.
Issue 2: Inconsistent Cytotoxicity Results Between Experiments

Symptoms:

  • High variability in CC50 values across replicate assays.

  • Discrepancies in results between different users or labs.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and media composition.

  • Verify Compound Integrity: Confirm the purity and stability of this compound. Degradation products may have different toxicity profiles.

  • Assay Protocol Review: Ensure strict adherence to incubation times, reagent concentrations, and instrument settings.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be < 0.5%.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the CC50 using a dose-response curve fitting software.

Protocol 2: Reactive Oxygen Species (ROS) Production Assay

This protocol uses the fluorescent probe DCFH-DA to detect intracellular ROS.

Materials:

  • Mammalian cell line

  • Complete growth medium

  • This compound

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • Positive control (e.g., H₂O₂)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for a predetermined time (e.g., 6, 12, or 24 hours).

  • Wash the cells with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm). An increase in fluorescence indicates higher ROS levels.

Signaling Pathway Diagram

Hypothesized Cytotoxicity Pathway:

This diagram illustrates a potential mechanism by which this compound could induce cytotoxicity through mitochondrial disruption and ROS production, leading to apoptosis.

G A This compound B Mitochondrial Stress A->B C Increased ROS Production B->C E Activation of Caspases (e.g., Caspase-3, -9) B->E D Oxidative Damage (Lipids, Proteins, DNA) C->D D->E F Apoptosis E->F

Caption: Potential pathway of drug-induced cytotoxicity.

Technical Support Center: In Vivo Experiments with Antitubercular Agent-37

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting in vivo experiments with the novel candidate, Antitubercular agent-37.

Frequently Asked Questions (FAQs)

Q1: What is the recommended in vivo model for initial efficacy testing of this compound?

A1: For initial in vivo efficacy testing of a novel antitubercular agent, the mouse model is most commonly used due to its well-characterized immune response to Mycobacterium tuberculosis (Mtb) infection and the availability of various transgenic strains.[1][2] BALB/c and C57BL/6 are the most frequently used inbred mouse strains for this purpose.[2] The choice between a low-dose aerosol infection model, which mimics natural human infection, and a high-dose intravenous infection model depends on the experimental goals, such as studying chronic infection versus acute, overwhelming disease.[1][3]

Q2: How should I determine the optimal dose and dosing frequency for this compound?

A2: The optimal dose and frequency should be informed by pharmacokinetic/pharmacodynamic (PK/PD) studies.[4][5] These studies help to establish the relationship between drug exposure (e.g., AUC, Cmax) and its antimicrobial effect.[4][6] It is crucial to determine the minimum inhibitory concentration (MIC) of this compound against the specific Mtb strain being used.[4] Dose-ranging studies in the selected animal model are then necessary to identify a dose that is both efficacious and well-tolerated.

Q3: What are the key endpoints to measure the efficacy of this compound?

A3: The primary endpoint for efficacy is the reduction in bacterial load in target organs, typically the lungs and spleen, measured as colony-forming units (CFU).[3][7][8] Other important endpoints include survival studies, monitoring changes in body weight as an indicator of morbidity, and histopathological analysis of lung tissue to assess inflammation and granuloma formation.[3][9]

Q4: Can I use a reporter strain of M. tuberculosis to expedite my in vivo studies?

A4: Yes, using fluorescent or bioluminescent reporter strains of M. tuberculosis can significantly accelerate the initial screening of antitubercular agents in vivo.[10] These reporter systems allow for non-invasive, longitudinal monitoring of bacterial burden in living animals, reducing the number of animals required and providing real-time data on drug efficacy.[10]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with novel antitubercular agents.

Problem Potential Cause(s) Recommended Solution(s)
High variability in CFU counts between animals in the same treatment group. - Inconsistent inoculum delivery during infection.- Variation in drug administration (e.g., gavage technique).- Natural biological variation in the host immune response.[2]- For aerosol infections, ensure proper calibration and operation of the exposure chamber.- For intravenous injections, ensure consistent volume and injection site.- Provide thorough training on animal handling and dosing techniques.- Increase the number of animals per group to improve statistical power.
This compound shows good in vitro activity but poor in vivo efficacy. - Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism/clearance).[6]- The drug may not effectively penetrate granulomas where the bacteria reside.[9][10]- The in vivo environment alters bacterial physiology, making them less susceptible to the drug.- Conduct detailed pharmacokinetic studies to assess drug exposure in the animal model.[11]- Consider formulation changes to improve bioavailability.- Evaluate drug distribution to the lungs and within granulomatous lesions.- Test the agent in a model that develops more human-like caseous necrotic granulomas, such as the C3HeB/FeJ mouse strain.[9]
Unexpected toxicity or adverse effects observed in treated animals (e.g., weight loss, lethargy). - The dose of this compound is too high.- Off-target effects of the compound.- Interaction with other components of the vehicle or diet.- Perform a maximum tolerated dose (MTD) study.- Reduce the dose and/or dosing frequency.- Evaluate the toxicity of the vehicle alone as a control group.- Conduct preliminary toxicology screens to identify potential off-target liabilities.
Development of drug resistance to this compound during the study. - Suboptimal drug exposure (dose is too low or dosing is too infrequent).[6]- Monotherapy with a new agent can lead to the selection of resistant mutants.[12]- Optimize the dosing regimen based on PK/PD principles to maintain drug concentrations above the MIC for a sufficient duration.[6]- Evaluate this compound in combination with standard-of-care anti-TB drugs (e.g., isoniazid, rifampicin) to suppress the emergence of resistance.[12]
Discrepancy in efficacy results when using different strains of M. tuberculosis. - Natural variation in drug susceptibility between different Mtb strains.[13][14]- Some strains may be more virulent, leading to a more challenging infection to treat.[13]- Confirm the in vitro MIC of this compound against all Mtb strains used in your studies.- When possible, test the efficacy of your compound against a panel of clinically relevant Mtb strains, in addition to laboratory-adapted strains like H37Rv.[13][14]

Experimental Protocols

Mouse Model of Tuberculosis for Efficacy Studies

This protocol outlines a standard low-dose aerosol infection model in mice to evaluate the efficacy of this compound.

1. Animal and Bacterial Strains:

  • Animals: Female BALB/c or C57BL/6 mice, 6-8 weeks old.[2]

  • Bacteria: Mycobacterium tuberculosis H37Rv.

2. Infection Procedure:

  • Prepare a mid-log phase culture of M. tuberculosis H37Rv.

  • Calibrate an aerosol exposure chamber to deliver approximately 50-100 CFU per mouse lung.

  • Place mice in the exposure chamber and initiate the aerosol infection.

  • Confirm the initial bacterial load by sacrificing a small cohort of mice 24 hours post-infection and plating lung homogenates.

3. Drug Treatment:

  • Allow the infection to establish for a period of 2-4 weeks to develop a chronic infection state.

  • Randomly assign mice to treatment groups (e.g., vehicle control, this compound, positive control drug like isoniazid).

  • Administer this compound and control treatments at the predetermined dose and frequency (e.g., daily by oral gavage).

4. Efficacy Assessment:

  • Monitor body weight and clinical signs of disease throughout the treatment period.

  • At the end of the treatment period (e.g., 4-8 weeks), euthanize the mice.

  • Aseptically remove the lungs and spleen.

  • Homogenize the organs in sterile saline with a tissue homogenizer.

  • Prepare serial dilutions of the homogenates and plate on Middlebrook 7H11 agar supplemented with OADC.

  • Incubate plates at 37°C for 3-4 weeks and enumerate the CFU.

Pharmacokinetic (PK) Study Protocol

This protocol provides a framework for assessing the pharmacokinetic profile of this compound in mice.

1. Animal Model:

  • Use the same mouse strain as in the efficacy studies (e.g., BALB/c).

2. Drug Administration:

  • Administer a single dose of this compound to a cohort of mice via the intended route of administration (e.g., oral gavage, intravenous injection).

3. Sample Collection:

  • Collect blood samples from a subset of mice at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[11]

  • Blood can be collected via tail vein or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).

  • Process the blood to separate plasma by centrifugation.

4. Bioanalysis:

  • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.

  • Analyze the plasma samples to determine the drug concentration at each time point.

5. Data Analysis:

  • Use non-compartmental analysis to calculate key PK parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the concentration-time curve (AUC)[11]

    • Elimination half-life (t1/2)

Visualizations

Experimental_Workflow cluster_preclinical Preclinical In Vivo Evaluation Infection Infection of Mice (e.g., Low-Dose Aerosol) Establishment Establishment of Chronic Infection (2-4 weeks) Infection->Establishment Treatment Treatment Initiation (Vehicle, Agent-37, Positive Control) Establishment->Treatment Monitoring Monitoring (Body Weight, Clinical Signs) Treatment->Monitoring PK_Study Pharmacokinetic Study (Parallel Cohort) Treatment->PK_Study Endpoint Endpoint Analysis (CFU in Lungs/Spleen, Histopathology) Monitoring->Endpoint

Caption: Workflow for in vivo efficacy testing of this compound.

Troubleshooting_Logic cluster_problem Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Poor In Vivo Efficacy Despite Good In Vitro Activity PK_Issues Poor Pharmacokinetics Problem->PK_Issues Penetration_Issues Poor Granuloma Penetration Problem->Penetration_Issues Resistance In Vivo Resistance Problem->Resistance Conduct_PK Conduct PK Studies PK_Issues->Conduct_PK Assess_Distribution Assess Tissue Distribution Penetration_Issues->Assess_Distribution Combination_Therapy Test Combination Therapy Resistance->Combination_Therapy

References

Optimizing dosage for "Antitubercular agent-37" in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antitubercular Agent-37

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for optimizing the dosage of "this compound" in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel synthetic compound designed to inhibit the InhA enzyme (enoyl-acyl carrier protein reductase) in Mycobacterium tuberculosis. This inhibition disrupts mycolic acid biosynthesis, a critical component of the mycobacterial cell wall, leading to bactericidal activity.

Mycolic_Acid_Pathway_Inhibition cluster_Mtb Mycobacterium tuberculosis cluster_Drug FAS_I FAS-I FAS_II FAS-II System FAS_I->FAS_II Precursors InhA InhA Enzyme FAS_II->InhA Elongation Pks13 Pks13 InhA->Pks13 Mero-mycolates Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Condensation Cell_Wall Cell Wall Integrity Mycolic_Acids->Cell_Wall Agent37 Antitubercular agent-37 Agent37->InhA Inhibition

Caption: Mechanism of action for this compound.

Q2: What are the recommended starting doses for efficacy studies in different animal models?

A2: The recommended starting doses are based on a balance of efficacy and tolerability observed in preliminary studies. These doses should be optimized based on your specific experimental model and endpoints.

Table 1: Recommended Starting Doses for Efficacy Studies

Animal Model Route of Administration Recommended Dose (mg/kg) Dosing Frequency
Mouse (BALB/c) Oral (gavage) 25 Once Daily
Mouse (C57BL/6) Oral (gavage) 25 Once Daily
Rat (Sprague-Dawley) Oral (gavage) 20 Once Daily

| Guinea Pig | Oral (gavage) | 30 | Once Daily |

Q3: What are the key pharmacokinetic (PK) parameters of this compound in common animal models?

A3: The pharmacokinetic profile of this compound has been characterized in mice and rats. The agent exhibits moderate oral bioavailability and a half-life suitable for once-daily dosing.

Table 2: Key Pharmacokinetic (PK) Parameters of this compound (25 mg/kg, Oral)

Parameter Mouse (BALB/c) Rat (Sprague-Dawley)
Tmax (h) 1.5 2.0
Cmax (µg/mL) 8.2 6.5
AUC (0-24h) (µg·h/mL) 45.7 50.1
Half-life (t1/2) (h) 4.5 5.2

| Oral Bioavailability (%) | 40 | 35 |

Q4: How should this compound be formulated for administration?

A4: this compound is a crystalline solid with low aqueous solubility. For oral administration in animal studies, it is recommended to prepare a micronized suspension.

Table 3: Recommended Vehicle Formulations for Oral Gavage

Vehicle Component Concentration Purpose
Carboxymethylcellulose (CMC) 0.5% (w/v) Suspending Agent
Tween 80 0.1% (v/v) Wetting Agent

| Sterile Water | q.s. to volume | Vehicle |

Note: Prepare fresh daily and ensure uniform suspension before each administration.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected efficacy in the mouse model.

  • Question: We are observing high variability in bacterial load reduction between mice treated with the standard 25 mg/kg dose. What could be the cause?

  • Answer: Several factors can contribute to inconsistent efficacy. Please consider the following troubleshooting steps:

    • Formulation Homogeneity: Ensure the dosing suspension is consistently homogenous. Inadequate suspension can lead to inaccurate dosing. Vortex the suspension vigorously before drawing each dose.

    • Gavage Technique: Verify that the oral gavage technique is consistent and accurate, ensuring the full dose is delivered to the stomach without reflux.

    • Metabolic Differences: Consider the impact of mouse strain. While BALB/c and C57BL/6 are recommended, metabolic differences could influence drug exposure. A pilot PK study in your specific mouse strain may be warranted.

    • Assay Variability: Assess the variability in your colony-forming unit (CFU) plating and counting methodology. Ensure consistent sample processing and dilution series.

Troubleshooting_Efficacy Start Low/Variable Efficacy Observed Check_Formulation Step 1: Verify Formulation (Homogeneity, Freshness) Start->Check_Formulation Check_Dosing Step 2: Review Dosing Technique (Gavage) Check_Formulation->Check_Dosing Check_PK Step 3: Consider PK (Perform satellite PK study?) Check_Dosing->Check_PK Check_Assay Step 4: Assess Readout (CFU Assay Variability) Check_PK->Check_Assay Outcome_Improved Efficacy Improves Check_Assay->Outcome_Improved Issue Identified & Corrected Outcome_NoChange Efficacy Still Low (Consider Dose Escalation) Check_Assay->Outcome_NoChange No Obvious Issue Found

Caption: Decision flowchart for troubleshooting poor efficacy.

Issue 2: Signs of toxicity (e.g., weight loss, ruffled fur) are observed at the therapeutic dose.

  • Question: Our mice are showing a consistent >10% body weight loss after 2 weeks of treatment with 25 mg/kg/day. What should we do?

  • Answer: The observation of toxicity at the intended therapeutic dose requires immediate attention.

    • Confirm Dose Calculation: Double-check all calculations for dose and formulation concentration to rule out a simple error.

    • Dose De-escalation: Reduce the dose to a lower level (e.g., 12.5 mg/kg) and monitor for both toxicity and efficacy. A dose-response study is highly recommended to establish the therapeutic window.

    • Vehicle Control: Ensure that a control group receiving only the vehicle is included. This will confirm that the toxicity is drug-related and not caused by the formulation or the administration procedure.

    • Clinical Pathology: If toxicity persists, consider a pilot study including terminal blood collection for basic clinical chemistry (e.g., ALT, AST, creatinine) to identify potential organ-specific toxicity.

Issue 3: Difficulty achieving a stable, homogenous suspension for dosing.

  • Question: The compound precipitates quickly out of the 0.5% CMC vehicle, making accurate dosing difficult. Are there alternative formulations?

  • Answer: Yes, if the standard formulation is problematic, you can try to improve it.

    • Increase Viscosity: Increase the concentration of CMC to 1.0% (w/v). This will slow the rate of precipitation.

    • Particle Size Reduction: Ensure the active pharmaceutical ingredient (API) is micronized to the smallest possible particle size. This increases the surface area and improves suspension stability.

    • Alternative Vehicle: As a secondary option, consider a formulation in 20% Captisol®. This cyclodextrin-based vehicle can improve the solubility of poorly soluble compounds. However, a vehicle-only toxicity study should be performed concurrently.

Experimental Protocols

Protocol: Mouse Model of Chronic Tuberculosis Infection for Efficacy Testing

This protocol outlines a standard methodology for evaluating the in vivo efficacy of this compound in a chronic mouse model of tuberculosis.

  • Animal Model: 6-8 week old female BALB/c mice.

  • Infection:

    • Culture M. tuberculosis H37Rv to mid-log phase.

    • Dilute culture to achieve a target dose of ~100-200 bacilli.

    • Infect mice via aerosol exposure using a whole-body inhalation exposure system (e.g., Glas-Col).

  • Treatment Initiation:

    • Allow the infection to establish for 4 weeks post-aerosol challenge to develop a chronic, stable bacterial load.

    • Randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle Control (0.5% CMC, 0.1% Tween 80 in water)

      • Group 2: this compound (25 mg/kg)

      • Group 3: Positive Control (e.g., Isoniazid 25 mg/kg)

  • Drug Administration:

    • Prepare formulations fresh daily.

    • Administer compounds once daily via oral gavage (10 mL/kg volume) for 28 consecutive days.

    • Monitor body weight twice weekly.

  • Endpoint Measurement:

    • At 24 hours after the final dose, euthanize mice.

    • Aseptically harvest lungs and spleens.

    • Homogenize organs in sterile saline with 0.05% Tween 80.

    • Plate serial dilutions of the homogenates onto 7H11 agar plates.

    • Incubate plates at 37°C for 3-4 weeks.

  • Data Analysis:

    • Count colonies to determine the number of CFUs per organ.

    • Log10 transform the CFU data.

    • Compare CFU counts between the vehicle control and treated groups using an appropriate statistical test (e.g., one-way ANOVA with Dunnett's post-hoc test). The efficacy is expressed as the log10 reduction in CFU.

Experimental_Workflow cluster_1 cluster_2 cluster_3 A Phase 1: Infection B Aerosol Infection (M. tb H37Rv, ~100 CFU) A->B C Establish Chronic Infection (4 Weeks) B->C D Phase 2: Treatment E Randomize Mice into Groups (Vehicle, Agent-37, Control) C->E D->E F Daily Oral Dosing (28 Days) E->F G Monitor Body Weight F->G H Phase 3: Endpoint Analysis I Euthanize & Harvest Organs (Lungs, Spleen) G->I H->I J Homogenize & Plate Serial Dilutions I->J K Incubate & Count CFU (3-4 Weeks) J->K L Statistical Analysis (Log10 CFU Reduction) K->L

Caption: Workflow for chronic TB infection model efficacy testing.

Challenges in scaling up "Antitubercular agent-37" production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antitubercular Agent-37

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaling-up of "this compound" production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

1. Low Yield During Synthesis

  • Question: We are experiencing significantly lower yields of this compound than expected during the scale-up synthesis. What are the potential causes and solutions?

  • Answer: Low yields during scale-up can be attributed to several factors. A systematic approach to identify the root cause is recommended.

    • Incomplete Reactions: Ensure all starting materials are fully consumed. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Side Reactions: Elevated temperatures or prolonged reaction times can lead to the formation of byproducts. Consider optimizing the reaction temperature and time.

    • Reagent Purity: The purity of starting materials and reagents is critical. Use reagents of the appropriate grade and consider re-purifying if necessary.

    • Mixing Efficiency: Inadequate mixing in larger reaction vessels can lead to localized "hot spots" or areas of high concentration, promoting side reactions. Ensure the stirring mechanism is appropriate for the scale of the reaction.

    Troubleshooting Workflow for Low Yield

    low_yield_troubleshooting start Low Yield Observed check_reaction_completion Monitor Reaction Progress (TLC/HPLC) start->check_reaction_completion incomplete Incomplete Reaction check_reaction_completion->incomplete optimize_conditions Optimize Reaction Time/Temperature incomplete->optimize_conditions Yes check_reagent_purity Verify Reagent Purity incomplete->check_reagent_purity No yield_restored Yield Restored optimize_conditions->yield_restored impure_reagents Impure Reagents Detected check_reagent_purity->impure_reagents purify_reagents Purify/Replace Reagents impure_reagents->purify_reagents Yes check_mixing Evaluate Mixing Efficiency impure_reagents->check_mixing No purify_reagents->yield_restored poor_mixing Inefficient Mixing check_mixing->poor_mixing improve_stirring Improve Stirring Mechanism poor_mixing->improve_stirring Yes poor_mixing->yield_restored No improve_stirring->yield_restored

    Troubleshooting workflow for low yield.

2. Impurities in the Final Product

  • Question: Our final batch of this compound shows significant impurities after purification. How can we identify and remove them?

  • Answer: The presence of impurities is a common challenge. A multi-step approach is necessary for identification and removal.

    • Impurity Identification: Utilize a combination of analytical techniques to characterize the impurities.

      • HPLC-MS: To determine the molecular weight of the impurities.

      • NMR Spectroscopy: To elucidate the structure of the impurities.

    • Recrystallization: This is often the most effective method for removing impurities. Experiment with different solvent systems to find the optimal conditions for crystallization of this compound, leaving impurities in the mother liquor.

    • Chromatography: If recrystallization is ineffective, column chromatography with different stationary and mobile phases may be required.

    Hypothetical Impurity Profile of this compound

    Impurity ID Retention Time (min) Molecular Weight ( g/mol ) Potential Source
    IMP-01 3.5 180.16 Unreacted Starting Material A
    IMP-02 5.2 250.27 Side-reaction Product

    | IMP-03 | 7.8 | 450.50 | Dimer of this compound |

3. Poor Solubility

  • Question: We are facing difficulties with the solubility of this compound in common solvents for formulation studies. What can be done?

  • Answer: Poor solubility can be addressed by exploring different formulation strategies.

    • Salt Formation: If this compound has acidic or basic functional groups, salt formation can significantly improve aqueous solubility.

    • Co-solvents: Investigate the use of a co-solvent system to enhance solubility.

    • Amorphous Solid Dispersions: This technique involves dispersing the drug in a polymer matrix to improve its dissolution rate.

    Solubility of this compound in Various Solvents

    Solvent Solubility (mg/mL) Temperature (°C)
    Water < 0.1 25
    Ethanol 5.2 25
    DMSO 150.8 25

    | PEG 400 | 25.6 | 25 |

Frequently Asked Questions (FAQs)

  • Q1: What is the proposed mechanism of action for this compound?

    • A1: this compound is hypothesized to inhibit the mycolic acid synthesis pathway in Mycobacterium tuberculosis. This pathway is crucial for the formation of the mycobacterial cell wall.

    Proposed Signaling Pathway Inhibition

    mechanism_of_action cluster_pathway Mycolic Acid Synthesis Pathway enzyme1 Enzyme 1 enzyme2 Enzyme 2 enzyme1->enzyme2 enzyme3 Enzyme 3 enzyme2->enzyme3 mycolic_acid Mycolic Acid enzyme3->mycolic_acid agent37 Antitubercular agent-37 agent37->inhibition inhibition->enzyme2

    Inhibition of mycolic acid synthesis.
  • Q2: What are the recommended storage conditions for this compound?

    • A2: this compound should be stored at 2-8 °C in a tightly sealed container, protected from light and moisture.

  • Q3: What are the known safety precautions for handling this compound?

    • A3: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Objective: To determine the purity of this compound and quantify impurities.

  • Methodology:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: 5% A, 95% B

      • 30-31 min: Linear gradient to 95% A, 5% B

      • 31-35 min: 95% A, 5% B

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of mobile phase B.

2. Recrystallization for Purification

  • Objective: To purify crude this compound by removing impurities.

  • Methodology:

    • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol).

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

"Antitubercular agent-37" off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Antitubercular Agent-37 (ATA-37) and strategies for their mitigation.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the primary mechanism of action of ATA-37?

A1: ATA-37 is a potent antitubercular agent that primarily targets the F1Fo ATP synthase in Mycobacterium tuberculosis. This inhibition disrupts the proton motive force, leading to a rapid decline in intracellular ATP levels and subsequent bacterial cell death.

Q2: What are the known off-target effects of ATA-37?

A2: The primary off-target effects observed with ATA-37 are potential cardiotoxicity, specifically delayed ventricular repolarization, and hepatotoxicity. These effects are dose-dependent and require careful monitoring in preclinical studies.

Cardiotoxicity Profile

Q3: What is the molecular basis for ATA-37-induced cardiotoxicity?

A3: ATA-37 has been shown to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] Inhibition of the hERG channel can delay the repolarization of the cardiac action potential, leading to QT interval prolongation.[1][2][3] This prolongation increases the risk of developing cardiac arrhythmias, such as Torsades de Pointes.[1]

Q4: How does the on-target potency of ATA-37 compare to its off-target hERG inhibition?

A4: ATA-37 exhibits a favorable therapeutic window, but researchers should be aware of the potential for hERG channel interaction at higher concentrations. The table below summarizes the key potency values.

Target Assay Type IC50 / EC50
M. tuberculosis ATP SynthaseBiochemical Assay50 nM
M. tuberculosis (whole cell)MIC Assay150 nM
hERG ChannelWhole-Cell Patch Clamp2.9 µM

Q5: Are there strategies to mitigate the cardiotoxic effects of ATA-37?

A5: Mitigation strategies primarily focus on careful dose selection and monitoring. Co-administration with other QT-prolonging drugs should be avoided.[4] In drug development, structural modifications to ATA-37 could be explored to reduce hERG channel affinity while preserving antitubercular activity. Additionally, co-administration of agents that do not prolong the QT interval and have a synergistic or additive effect with ATA-37 could be considered to lower the required therapeutic dose.

Hepatotoxicity Profile

Q6: What are the indicators of ATA-37-induced hepatotoxicity in vitro?

A6: In vitro studies using human-derived hepatic cell models (e.g., HepG2 or HepaRG cells) have shown that high concentrations of ATA-37 can lead to cellular stress and cytotoxicity.[5][6] Key indicators include increased leakage of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH), as well as ATP depletion and a decrease in glutathione (GSH) levels.[7]

Q7: What is the recommended in vitro model for assessing the hepatotoxicity of ATA-37?

A7: For initial screening, immortalized human hepatocyte cell lines like HepG2 are suitable. However, for more physiologically relevant data, the use of primary human hepatocytes or 3D cell culture models is recommended as they better recapitulate the complex in vivo microenvironment.[6]

Q8: How can we interpret results from in vitro hepatotoxicity assays for ATA-37?

A8: The table below provides a sample interpretation of results from a typical in vitro hepatotoxicity study with ATA-37. A dose-dependent increase in enzyme leakage and a decrease in cell viability are indicative of potential hepatotoxicity.

ATA-37 Conc. (µM) LDH Leakage (% of Control) ATP Levels (% of Control) Cell Viability (%)
15%98%99%
1015%85%92%
5045%60%75%
10070%35%40%

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Assay for hERG Channel Inhibition

This protocol is the gold standard for assessing the inhibitory effect of ATA-37 on the hERG channel.[1]

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the hERG channel according to standard protocols.

    • On the day of the experiment, detach the cells and plate them at a low density in a recording chamber.

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Gigaseal Formation:

    • Under microscopic guidance, approach a single, healthy cell with the micropipette.

    • Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[1]

  • Voltage Protocol and Baseline Recording:

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • To elicit the hERG tail current, apply a depolarizing pulse to +20 mV for 1-2 seconds.

    • Record baseline currents in the vehicle control solution until a stable response is achieved.[1]

  • Compound Application:

    • Perfuse the recording chamber with increasing concentrations of ATA-37, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).

  • Data Acquisition and Analysis:

    • Record the hERG tail current at each ATA-37 concentration.

    • Calculate the percentage of inhibition at each concentration relative to the baseline.

    • Fit the concentration-response data to a suitable equation to determine the IC50 value.

Protocol 2: LDH Leakage Assay for Hepatotoxicity

This protocol provides a method for assessing ATA-37-induced cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

  • Cell Seeding:

    • Seed HepG2 cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of ATA-37 in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of ATA-37.

    • Include wells with vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • LDH Measurement:

    • After incubation, carefully collect the supernatant from each well.

    • Follow the instructions of a commercially available LDH cytotoxicity assay kit. This typically involves adding the collected supernatant to a reaction mixture containing a substrate for LDH.

    • Incubate the reaction mixture for the recommended time.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the specified wavelength using a microplate reader.[8]

    • Correct for background absorbance.

    • Calculate the percentage of LDH leakage for each concentration of ATA-37 relative to the positive control.

Mandatory Visualizations

ATA37_Cardiotoxicity_Pathway cluster_membrane Cardiomyocyte Membrane cluster_intracellular Cellular Effect cluster_ecg Clinical Manifestation ATA_37 ATA-37 hERG_Channel hERG (IKr) Potassium Channel ATA_37->hERG_Channel Inhibition K_Efflux Decreased K+ Efflux hERG_Channel->K_Efflux Repolarization Delayed Repolarization K_Efflux->Repolarization Action_Potential Prolonged Action Potential Duration Repolarization->Action_Potential QT_Prolongation QT Interval Prolongation Action_Potential->QT_Prolongation Arrhythmia Increased Risk of Torsades de Pointes QT_Prolongation->Arrhythmia hERG_Assay_Workflow start Start cell_culture Culture hERG-expressing HEK293 cells start->cell_culture plating Plate cells in recording chamber cell_culture->plating patch Perform whole-cell patch clamp plating->patch baseline Record stable baseline hERG current patch->baseline compound_app Apply increasing concentrations of ATA-37 baseline->compound_app record Record hERG current at each concentration compound_app->record analysis Calculate % inhibition and determine IC50 record->analysis end End analysis->end Cytotoxicity_Troubleshooting cluster_high_control High Signal in Negative Control cluster_no_response No Clear Dose-Response issue Unexpected Result in Cytotoxicity Assay check_density Check Cell Density issue->check_density check_pipetting Review Pipetting Technique issue->check_pipetting check_media Assess Media Quality issue->check_media check_solubility Verify Compound Solubility issue->check_solubility check_time Optimize Incubation Time issue->check_time check_assay Consider Assay Sensitivity issue->check_assay sol_density sol_density check_density->sol_density Action: Optimize seeding density sol_pipetting sol_pipetting check_pipetting->sol_pipetting Action: Handle cells gently sol_media sol_media check_media->sol_media Action: Use fresh media sol_solubility sol_solubility check_solubility->sol_solubility Action: Visually inspect solutions sol_time sol_time check_time->sol_time Action: Run time-course experiment sol_assay sol_assay check_assay->sol_assay Action: Use multi-parametric assays

References

Refining purification techniques for "Antitubercular agent-37"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on refining purification techniques for the novel antitubercular agent-37. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial purification strategy for crude this compound?

A1: For the initial purification of crude this compound, a multi-step approach is recommended. This typically involves an initial crystallization step to remove the bulk of impurities, followed by chromatographic methods for higher purity.

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for the final purification of this compound. Depending on the impurity profile, both normal-phase and reverse-phase HPLC can be utilized. For separating enantiomers and achieving high enantiomeric purity, Chiral HPLC is essential.

Q3: How can I improve the yield during the crystallization of this compound?

A3: Optimizing crystallization involves several factors. To enhance the yield, consider the following:

  • Solvent System: Select a solvent system where the agent has high solubility at elevated temperatures and low solubility at cooler temperatures.

  • Cooling Rate: A slow, controlled cooling rate generally promotes the formation of larger, purer crystals.

  • Supersaturation: Carefully manage the level of supersaturation to favor crystal growth over the formation of fine, impure particles.

  • Seeding: Introducing seed crystals of pure this compound can initiate crystallization at a lower supersaturation level, leading to better control and higher purity.

Q4: What are the best practices for handling and storing purified this compound to maintain its purity?

A4: To prevent degradation, purified this compound should be stored in a cool, dark, and dry environment. It is advisable to store it under an inert atmosphere, such as nitrogen or argon, to protect against oxidation. Using amber vials will protect the compound from light-induced degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Low Yield After Crystallization
Potential Cause Recommended Solution
Incomplete Precipitation Ensure the solution is sufficiently cooled and allowed adequate time for crystal formation. Consider placing the flask in a 4°C refrigerator for 12-24 hours.
Suboptimal Solvent System Experiment with different solvent mixtures to find a system where the compound has a significant solubility difference between hot and cold temperatures.
Rapid Cooling Decrease the cooling rate. Allow the solution to cool slowly to room temperature before transferring to a colder environment.
Adherence to Glassware Gently scrape the sides of the flask to dislodge any crystals that may have adhered to the glass.
Presence of Impurities After HPLC Purification
Potential Cause Recommended Solution
Co-eluting Impurities Modify the mobile phase composition or gradient to improve the separation of the target compound from impurities.
Column Overload Reduce the sample concentration or the injection volume to avoid overloading the HPLC column.
Inappropriate Column Chemistry Select a column with a different stationary phase that may offer better selectivity for your compound and its impurities.
Contaminated Solvents or System Use fresh, HPLC-grade solvents and thoroughly flush the HPLC system to remove any contaminants.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a clean Erlenmeyer flask, add the crude this compound solid. Heat a suitable solvent system (e.g., 9:1 ethanol/water) to 60°C. Add the hot solvent mixture to the solid with continuous stirring until it is fully dissolved. Use the minimum amount of solvent necessary to achieve complete dissolution.

  • Cooling: Remove the flask from the heat source and cover it to prevent solvent evaporation. Allow the flask to cool slowly to room temperature.

  • Crystal Growth: For optimal crystal formation, once the flask has reached room temperature, place it in a 4°C refrigerator for a period of 12-24 hours.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the collected crystals with a small amount of cold solvent (the same solvent system used for crystallization) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove any remaining solvent.

Protocol 2: HPLC Purification of this compound
  • Sample Preparation: Dissolve the partially purified this compound in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO), and then dilute it with the HPLC mobile phase to a final concentration of approximately 10 mg/mL.

  • HPLC System Setup:

    • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 280 nm.

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions corresponding to the main peak of this compound based on the UV signal.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified solid compound.

Visualizations

experimental_workflow Figure 1. General Purification Workflow for this compound crude Crude this compound crystallization Recrystallization crude->crystallization filtration Vacuum Filtration crystallization->filtration partially_pure Partially Purified Solid filtration->partially_pure hplc_prep HPLC Sample Preparation partially_pure->hplc_prep hplc Reverse-Phase HPLC hplc_prep->hplc fraction_collection Fraction Collection hplc->fraction_collection solvent_evap Solvent Evaporation fraction_collection->solvent_evap pure Pure this compound solvent_evap->pure signaling_pathway Figure 2. Hypothetical Mechanism of Action of this compound cluster_mtb Mycobacterium tuberculosis agent37 This compound target_enzyme Target Enzyme (e.g., InhA) agent37->target_enzyme Inhibition mycolic_acid_synthesis Mycolic Acid Synthesis target_enzyme->mycolic_acid_synthesis cell_wall Cell Wall Integrity mycolic_acid_synthesis->cell_wall bacterial_lysis Bacterial Lysis cell_wall->bacterial_lysis Disruption leads to

Validation & Comparative

Comparative Efficacy Analysis: Pretomanid vs. Isoniazid for the Treatment of Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a detailed, objective comparison of the novel antitubercular agent Pretomanid and the cornerstone first-line therapy, Isoniazid. The analysis is supported by experimental data on their mechanisms of action, in vitro potency, and in vivo efficacy to inform research and development efforts in the field of tuberculosis treatment.

Overview and Mechanism of Action

Isoniazid (INH) has been a primary drug for tuberculosis treatment for decades, while Pretomanid (PA-824) is a more recently developed nitroimidazole, approved as part of combination regimens for treating drug-resistant tuberculosis.[1][2] Their fundamental mechanisms of action differ significantly, particularly concerning their activity against non-replicating bacilli.

Isoniazid (INH): Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][3] Once activated, INH forms a covalent adduct with NAD, which then potently inhibits the enoyl-acyl carrier protein reductase (InhA).[3][4] This enzyme is a critical component of the fatty acid synthase II (FAS-II) system, which is essential for the synthesis of mycolic acids.[5] Disruption of mycolic acid production compromises the integrity of the mycobacterial cell wall, leading to bacterial death.[3] INH is highly bactericidal against rapidly dividing mycobacteria but is significantly less effective against slow-growing or dormant organisms.[3][5]

Pretomanid (PA-824): Pretomanid is also a prodrug, activated within Mycobacterium tuberculosis by the deazaflavin-dependent nitroreductase (Ddn) enzyme.[1][6] Its mechanism is twofold, making it effective against both replicating and non-replicating (anaerobic) bacteria.[7][8]

  • Aerobic (Replicating) Activity: Under aerobic conditions, activated Pretomanid inhibits the synthesis of mycolic acids, disrupting cell wall formation in a manner that contributes to its bactericidal effect.[7][9]

  • Anaerobic (Non-Replicating) Activity: Under anaerobic conditions, the activation of Pretomanid leads to the release of reactive nitrogen species, including nitric oxide (NO).[7][9] These species act as respiratory poisons, disrupting cellular respiration and killing dormant bacilli that are often tolerant to other drugs.[7][10]

Mechanism of Action Diagrams

Isoniazid_Mechanism cluster_cell M. tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Activated INH (Isonicotinic Acyl Radical) KatG->Active_INH INH_NAD INH-NAD Adduct Active_INH->INH_NAD NADH NADH NADH->INH_NAD InhA InhA Enzyme INH_NAD->InhA Inhibition FAS2 FAS-II Pathway InhA->FAS2 Mycolic_Acid Mycolic Acid Synthesis FAS2->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Disruption leads to Pretomanid_Mechanism cluster_cell M. tuberculosis Cell cluster_aerobic Aerobic Conditions cluster_anaerobic Anaerobic Conditions Pretomanid Pretomanid (Prodrug) Ddn Ddn Nitroreductase Pretomanid->Ddn Activation Active_Metabolites Active Metabolites Ddn->Active_Metabolites Mycolic_Acid Mycolic Acid Synthesis Active_Metabolites->Mycolic_Acid Inhibition NO_release Nitric Oxide (NO) Release Active_Metabolites->NO_release Bacterial_Death Bacterial Death Mycolic_Acid->Bacterial_Death Respiratory_Poisoning Respiratory Poisoning NO_release->Respiratory_Poisoning Respiratory_Poisoning->Bacterial_Death MIC_Workflow start Start prep_bac Prepare M. tb Inoculum (Mid-log phase, adjust to 0.5 McFarland) start->prep_bac prep_plate Prepare 96-Well Plate (2-fold serial dilutions of drug in 7H9 broth) prep_bac->prep_plate inoculate Inoculate Plate (Add bacterial suspension to each well) prep_plate->inoculate incubate1 Incubate Plate (37°C for 7 days) inoculate->incubate1 add_dye Add Resazurin Dye (30 µL to each well) incubate1->add_dye incubate2 Incubate Plate (37°C for 24-48 hours) add_dye->incubate2 read_results Read Results (Blue = Inhibition, Pink = Growth) incubate2->read_results determine_mic Determine MIC (Lowest concentration with no color change) read_results->determine_mic end End determine_mic->end

References

A Comparative Guide to the Validation of Pretomanid in Non-Human Primate Models for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals at the forefront of combating tuberculosis (TB), the rigorous preclinical validation of new therapeutic agents is paramount. This guide provides an objective comparison of Pretomanid, a pivotal component of the BPaL regimen, with other key antitubercular agents, focusing on their evaluation in non-human primate (NHP) models. NHP models, particularly macaques, are highly valued in TB research as they closely mimic the spectrum of human disease, offering critical insights into drug efficacy, safety, and pharmacokinetics.[1][2]

Mechanism of Action: A Dual Assault on Mycobacterium tuberculosis

Pretomanid, a nitroimidazooxazine, is a prodrug that requires activation within Mycobacterium tuberculosis (Mtb).[3][4][5] This activation is mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme.[3][4][5] Once activated, Pretomanid exerts a dual mechanism of action. Under aerobic conditions, it inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5][6] In anaerobic environments, such as within granulomas, it releases reactive nitrogen species, including nitric oxide, which act as respiratory poisons.[6][7][8] This dual activity makes it effective against both actively replicating and dormant, non-replicating bacilli.[3][5][7][8]

In comparison, Bedaquiline, a diarylquinoline, targets the proton pump of mycobacterial ATP synthase, disrupting the energy metabolism of the cell.[9] Linezolid, an oxazolidinone, inhibits bacterial protein synthesis. The standard first-line drugs, such as isoniazid and rifampin, target cell wall synthesis and RNA transcription, respectively.

Comparative Efficacy and Safety in Non-Human Primate Models

Non-human primate models, such as cynomolgus and rhesus macaques, are considered the gold standard for preclinical TB research due to their anatomical and physiological similarities to humans.[1][10] These models have been instrumental in evaluating the toxicological profile of new anti-TB drugs.

Pharmacokinetic and Toxicological Profile of Pretomanid in Cynomolgus Monkeys

Extensive repeat-dose oral toxicity studies of Pretomanid have been conducted in cynomolgus monkeys for durations up to 39 weeks.[11][12][13] These studies have been crucial in establishing the safety profile of the drug.

ParameterFinding in Cynomolgus MonkeysHuman Relevance
Dose-Limiting Toxicities QT prolongation, nervous system effects, and minimal hepatocellular hypertrophy (without elevated liver enzymes).[11][12][13]These findings informed the monitoring parameters in human clinical trials.
Cataracts In a 13-week study, cataracts were observed in 2 of 12 monkeys during the recovery period, but not at the end of dosing. No cataracts were observed in subsequent 13-week or 39-week studies.[11][12][13]This highlights a potential species-specific effect or a transient finding, with less evidence of this being a major concern in human use to date.
Reproductive Toxicity No male reproductive toxicity was observed.[11][12]Provides some reassurance for use in male patients.
No-Observed-Adverse-Effect Level (NOAEL) Exposures at the NOAELs were generally equal to or exceeded human exposure at the approved 200 mg dose.[11][12]This supports the safety margin for the clinical dose of Pretomanid.
Comparative Data with Other Antitubercular Agents

While direct head-to-head efficacy studies of Pretomanid against other agents in NHP models are not extensively published, pharmacokinetic data for other drugs like Linezolid have been generated in these models to compare with human and murine data.[10][14] The 3HP regimen (a 12-week course of once-weekly isoniazid and rifapentine) has been shown to effectively clear persistent Mtb infection in a rhesus macaque model of latent TB.[15]

Experimental Protocols

The validation of antitubercular agents in NHP models involves detailed and rigorous protocols.

Toxicity and Toxicokinetic Assessment of Pretomanid in Cynomolgus Monkeys
  • Animal Model: Cynomolgus monkeys.

  • Study Design: Repeat-dose oral toxicity studies with durations of 13 and 39 weeks.[11][12]

  • Dosing: Vehicle control and various doses of Pretomanid administered orally. For example, in a 13-week study, doses of 50, 150, and 450/300 mg/kg/day were used.[12]

  • Parameters Monitored:

    • Toxicokinetics: Plasma concentrations of Pretomanid were measured to determine exposure levels (AUC).

    • Safety Pharmacology: Electrocardiograms (ECGs) to assess for QT prolongation.

    • Clinical Observations: Daily monitoring for any adverse effects.

    • Ophthalmology: Examinations for cataracts.[11][12]

    • Clinical Pathology: Blood and urine analysis.

    • Anatomic Pathology: Gross necropsy and histopathological examination of tissues.

  • Endpoints: Identification of target organs of toxicity and determination of the No-Observed-Adverse-Effect Level (NOAEL).[11][12]

Establishing a Non-Human Primate Model of Tuberculosis
  • Animal Model: Rhesus or cynomolgus macaques.[1][2]

  • Infection: Intratracheal instillation or aerosol exposure to a low dose of M. tuberculosis (e.g., ~10 CFU of Mtb CDC1551).[15][16]

  • Disease Progression: Animals are monitored for the development of active or latent TB, which can be assessed through clinical signs, imaging (such as PET/CT), and microbiological analysis of samples.[17]

  • Treatment: Administration of the test agent or regimen at specified doses and durations.

  • Efficacy Assessment: The primary endpoint is typically the reduction in bacterial load in the lungs and other tissues, determined by colony-forming unit (CFU) counts. Relapse rates after treatment completion are also a critical measure of sterilizing activity.

Visualizing Key Processes

To better illustrate the experimental and molecular pathways, the following diagrams have been generated.

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment & Analysis acclimatization Acclimatization of NHPs baseline Baseline Health Assessment (Clinical observations, bloodwork, ECGs) acclimatization->baseline infection M. tuberculosis Infection (Aerosol or Intratracheal) baseline->infection dosing Daily Oral Dosing (Pretomanid or Comparator) infection->dosing monitoring In-life Monitoring (Toxicity, Pharmacokinetics) dosing->monitoring necropsy Necropsy & Tissue Collection monitoring->necropsy bacterial_load Bacterial Load Assessment (CFU counts) necropsy->bacterial_load histopathology Histopathology of Tissues necropsy->histopathology data_analysis Data Analysis & Reporting bacterial_load->data_analysis histopathology->data_analysis

Experimental Workflow for NHP Efficacy Studies.

mechanism_of_action cluster_activation Activation cluster_effects Bactericidal Effects pretomanid Pretomanid (Prodrug) ddn Ddn Enzyme pretomanid->ddn Enters Cell mtb_cell M. tuberculosis Cell activated_pretomanid Activated Pretomanid (Reactive Nitrogen Species) ddn->activated_pretomanid Reduction mycolic_acid Mycolic Acid Synthesis Inhibition activated_pretomanid->mycolic_acid respiratory_poison Respiratory Poisoning (Anaerobic Conditions) activated_pretomanid->respiratory_poison cell_death Bacterial Cell Death mycolic_acid->cell_death respiratory_poison->cell_death

References

Comparative Analysis of Novel Antitubercular Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis control efforts. This has spurred the development of new therapeutic agents with novel mechanisms of action. This guide provides a comparative analysis of a representative novel agent, referred to herein as "Antitubercular agent-37" (using Bedaquiline as a proxy due to its well-documented data and novel mechanism), against other significant new and repurposed drugs in the tuberculosis treatment pipeline. The comparison focuses on in vitro potency, in vivo efficacy, and mechanisms of action, supported by experimental data and detailed protocols to aid researchers in the field.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the minimum inhibitory concentration (MIC) and in vivo efficacy data for "this compound" (Bedaquiline) and other key novel antitubercular drugs.

Table 1: Comparative In Vitro Activity of Novel Antitubercular Agents against M. tuberculosis

DrugDrug ClassMechanism of ActionMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
"this compound" (Bedaquiline) DiarylquinolineInhibits mycobacterial ATP synthase0.0039 - 0.25[1]0.03 - 0.060.12[2]
Pretomanid (PA-824) NitroimidazoleMycolic acid synthesis inhibition0.015 - 0.25[3]0.060.125
Delamanid (OPC-67683) NitroimidazoleMycolic acid synthesis inhibition0.001 - 0.05[4][5]0.004[4][5]0.012[4][5]
Linezolid OxazolidinoneInhibits protein synthesis<0.125 - 4[6]0.25 - 0.5[6][7]0.5 - 1.0[6][7]
Sutezolid OxazolidinoneInhibits protein synthesis≤0.062 - 0.5[8]≤0.062[9]0.125

Table 2: Comparative In Vivo Efficacy of Novel Antitubercular Agents in Murine Models

Drug/RegimenMouse ModelDosing RegimenTreatment DurationEfficacy Endpoint (Lung CFU log₁₀ Reduction)
"this compound" (Bedaquiline) BALB/c25 mg/kg, daily8 weeksTotal organ CFU clearance achieved[10]
Pretomanid (PA-824) BALB/c100 mg/kg, daily4 weeks~2 log₁₀ reduction[11]
Delamanid (OPC-67683) Murine Model2.5 mg/kg, daily (in combination)4 monthsUndetectable CFUs in a combination regimen[12]
Bedaquiline + Pretomanid + Linezolid (BPaL) BALB/cBDQ (25 mg/kg), PMD (100 mg/kg), LZD (100 mg/kg)8 weeksCulture negativity in lungs achieved[13]
Standard Regimen (HRZE) BALB/cINH, RIF, PZA, EMB20 weeksCulture negativity in lungs achieved[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key experiments cited in this guide.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)

The Resazurin Microtiter Assay is a colorimetric method used to determine the MIC of a drug against M. tuberculosis.

  • Preparation of M. tuberculosis Inoculum: M. tuberculosis H37Rv or clinical isolates are cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase. The culture is then diluted to a turbidity equivalent to a 1.0 McFarland standard.

  • Drug Dilution: The test compounds are serially diluted in a 96-well microtiter plate using 7H9-S medium. A typical concentration range for novel agents might be from 64 µg/mL to 0.008 µg/mL.

  • Inoculation and Incubation: The diluted bacterial suspension is added to each well containing the drug dilutions. The plates are sealed and incubated at 37°C for 7 days.

  • Addition of Resazurin and Reading: After the initial incubation, a resazurin solution is added to each well. The plates are re-incubated for 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[14][15]

Protocol 2: In Vivo Efficacy Testing in a Murine Model of Chronic Tuberculosis

The murine model of chronic TB infection is a standard for preclinical evaluation of new antitubercular drugs.[16][17][18][19][20]

  • Animal Model and Infection: Female BALB/c mice (6-8 weeks old) are commonly used. Mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU/lungs) to establish a persistent infection. The infection is allowed to establish for 4 weeks.

  • Drug Formulation and Administration: The investigational drug and control drugs (e.g., isoniazid, rifampin) are formulated in an appropriate vehicle, such as 0.5% carboxymethylcellulose. Drugs are typically administered daily, 5 days a week, via oral gavage for a specified duration (e.g., 4 to 8 weeks).

  • Efficacy Assessment (CFU Enumeration): At the end of the treatment period, mice are euthanized. The lungs and spleens are aseptically removed and homogenized in phosphate-buffered saline (PBS) with 0.05% Tween 80.

  • Bacteriological Analysis: Serial dilutions of the tissue homogenates are plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which the colony-forming units (CFU) are counted. The efficacy of the drug is determined by the log₁₀ reduction in CFU in the organs of treated mice compared to untreated controls.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key mechanisms and processes relevant to the development and evaluation of novel antitubercular agents.

cluster_DrugTarget Mechanism of Action: Bedaquiline ('this compound') Bedaquiline Bedaquiline ATP_Synthase Mycobacterial ATP Synthase (Subunit c) Bedaquiline->ATP_Synthase Binds to and inhibits Proton_Motive_Force Proton Motive Force Disruption ATP_Synthase->Proton_Motive_Force Leads to ATP_Production ATP Synthesis Inhibition Proton_Motive_Force->ATP_Production Causes Bacterial_Death Bacterial Cell Death ATP_Production->Bacterial_Death Results in

Mechanism of action of "this compound" (Bedaquiline).

cluster_Workflow Experimental Workflow: In Vivo Efficacy Study Infection Aerosol Infection of Mice with M.tb Establishment Establishment of Chronic Infection (4 weeks) Infection->Establishment Treatment Drug Administration (Daily, 4-8 weeks) Establishment->Treatment Euthanasia Euthanasia and Organ Harvest (Lungs/Spleen) Treatment->Euthanasia Homogenization Tissue Homogenization Euthanasia->Homogenization Plating Serial Dilution and Plating on 7H11 Agar Homogenization->Plating Incubation Incubation (3-4 weeks) Plating->Incubation CFU_Count CFU Enumeration and Data Analysis Incubation->CFU_Count

Workflow for in vivo efficacy testing of novel anti-TB agents.

cluster_Logical Logical Relationship: Drug Development Pipeline for TB Discovery Compound Discovery & Screening In_Vitro In Vitro Testing (MIC, Cytotoxicity) Discovery->In_Vitro In_Vivo Preclinical In Vivo Efficacy (Murine Model) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Clinical_Trials Clinical Trials (Phase I, II, III) Tox->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

A simplified logical flow of the anti-TB drug development process.

References

Lack of Public Data on "Antitubercular agent-37" Prevents Direct Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of data on a compound specifically identified as "Antitubercular agent-37." While the agent is noted for its antimycobacterial activity, with a reported Minimum Inhibitory Concentration (MIC) of 0.16 μg/mL, crucial information regarding its mechanism of action and, most importantly, its cross-resistance profile with other antitubercular drugs is not available in published research.

Cross-resistance is a critical factor in the development of new antitubercular drugs, as it determines whether a new agent will be effective against strains of Mycobacterium tuberculosis that are already resistant to existing therapies. Without experimental data from cross-resistance studies, it is impossible to generate a comparative guide as requested.

In lieu of specific data for "this compound," the following guide provides a template for how such a comparison would be structured for a hypothetical novel antitubercular agent, herein referred to as "Novel Agent X." This guide is intended for researchers, scientists, and drug development professionals, and it outlines the standard data presentation, experimental protocols, and visualizations required for a comprehensive cross-resistance study.

Comparison Guide: Cross-Resistance Profile of Novel Agent X

This guide provides a comparative analysis of the in vitro activity of Novel Agent X against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, alongside established first- and second-line antitubercular agents.

Data Presentation: Comparative Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Novel Agent X and comparator drugs against various well-characterized strains of M. tuberculosis. The data illustrates the potential for cross-resistance between Novel Agent X and existing therapies.

Strain IDResistance ProfileNovel Agent X (μg/mL)Isoniazid (μg/mL)Rifampicin (μg/mL)Moxifloxacin (μg/mL)Bedaquiline (μg/mL)
H37RvDrug-Susceptible0.1250.050.10.250.03
INH-R1Isoniazid-Resistant0.125> 100.10.250.03
RIF-R1Rifampicin-Resistant0.1250.05> 200.250.03
MDR-TB1Multi-Drug Resistant0.25> 10> 200.50.06
PRE-XDR1Pre-Extensively Drug-Resistant0.25> 10> 20> 40.06
BDQ-R1Bedaquiline-Resistant> 80.050.10.25> 2

Data presented is hypothetical and for illustrative purposes only.

Experimental Protocols

The methodologies outlined below are standard procedures for determining the cross-resistance profile of a novel antitubercular agent.

1. Bacterial Strains and Culture Conditions:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) was used as the drug-susceptible control strain.

  • A panel of well-characterized drug-resistant clinical isolates with known resistance-conferring mutations were used.

  • All strains were cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% oleic acid-albumin-dextrose-catalase (OADC). Cultures were incubated at 37°C.

2. Minimum Inhibitory Concentration (MIC) Determination:

  • The MICs of all compounds were determined using the broth microdilution method in 96-well plates.

  • Drugs were serially diluted in 7H9 broth to the desired concentrations.

  • A standardized inoculum of M. tuberculosis was added to each well, and the plates were incubated at 37°C for 7-14 days.

  • The MIC was defined as the lowest concentration of the drug that inhibited visible growth of the bacteria.

3. Resistance Frequency Determination:

  • To determine the spontaneous mutation frequency conferring resistance to Novel Agent X, a large population of M. tuberculosis H37Rv was plated on Middlebrook 7H10 agar containing 5x and 10x the MIC of Novel Agent X.

  • The plates were incubated at 37°C for 3-4 weeks, and the number of resistant colonies was counted.

  • The mutation frequency was calculated by dividing the number of resistant colonies by the total number of colony-forming units (CFUs) in the initial inoculum.

Visualizations

The following diagrams illustrate key workflows and relationships in cross-resistance studies.

cross_resistance_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Select M. tuberculosis Strains (Drug-Susceptible & Resistant) culture Culture and Prepare Standardized Inoculum start->culture mic_assay Perform Broth Microdilution MIC Assay culture->mic_assay drugs Prepare Serial Dilutions of Test Compounds drugs->mic_assay incubation Incubate Plates (7-14 days at 37°C) mic_assay->incubation read_mic Determine MIC Values incubation->read_mic compare Compare MICs Across Strains read_mic->compare resistance Assess for Cross-Resistance compare->resistance

Caption: Workflow for Determining Cross-Resistance Using MIC Assays.

signaling_pathway_resistance cluster_resistance Resistance Mechanism drug_a Drug A (e.g., Rifampicin) target_a Target A (e.g., rpoB) drug_a->target_a Inhibits mutation_a Mutation in Target A (Confers Resistance to Drug A) drug_a->mutation_a Ineffective Against efflux Efflux Pump (Potential for Multi-Drug Resistance) drug_a->efflux Expelled by target_a->mutation_a drug_b Novel Agent X target_b Target B (Unknown) drug_b->target_b drug_b->efflux Expelled by

Head-to-Head Comparison: Bedaquiline vs. A Novel Antitubercular Agent

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of bedaquiline and "Antitubercular agent-37" is not feasible at this time due to the limited publicly available information on "this compound". Initial searches identify "this compound" as an antibacterial agent with reported antimycobacterial activity, showing a minimum inhibitory concentration (MIC) of 0.16 μg/mL.[1] However, comprehensive data regarding its mechanism of action, chemical structure, preclinical and clinical efficacy, safety profile, and experimental protocols are not sufficiently documented in the public domain to conduct a thorough and objective comparison with the well-established drug, bedaquiline.

Therefore, this guide will provide a detailed overview of bedaquiline, a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB). This information is intended to serve as a comprehensive reference for researchers and drug development professionals, establishing a benchmark for the evaluation of new chemical entities like "this compound" as more data becomes available.

Bedaquiline: A Profile

Bedaquiline, marketed under the brand name Sirturo, is a diarylquinoline antimycobacterial drug that represents a novel class of antibiotics. It is a critical component of treatment regimens for MDR-TB.

Mechanism of Action

Bedaquiline specifically targets the ATP (adenosine triphosphate) synthase enzyme in Mycobacterium tuberculosis. By inhibiting this enzyme, bedaquiline disrupts the mycobacterial cell's energy production, leading to a bactericidal effect.

cluster_Mtb Mycobacterium tuberculosis Bedaquiline Bedaquiline ATPsynthase ATP Synthase (Subunits α, β, c, δ, ε) Bedaquiline->ATPsynthase Inhibits proton translocation by binding to subunit c ATP ATP ATPsynthase->ATP Synthesizes ProtonMotiveForce Proton Motive Force ProtonMotiveForce->ATPsynthase ADP_Pi ADP + Pi ADP_Pi->ATPsynthase CellularProcesses Essential Cellular Processes ATP->CellularProcesses Powers CellDeath Bactericidal Effect (Cell Death) CellularProcesses->CellDeath Depletion leads to

Caption: Bedaquiline's mechanism of action targeting ATP synthase in M. tuberculosis.

Efficacy Data

The efficacy of bedaquiline has been established through extensive in vitro and clinical studies.

Table 1: In Vitro Activity of Bedaquiline

ParameterValueReference Organism
MIC₅₀ 0.03 µg/mLM. tuberculosis H37Rv
MIC₉₀ 0.06 µg/mLDrug-susceptible M. tuberculosis
MIC Range 0.004 - 0.512 µg/mLDrug-resistant M. tuberculosis isolates

Table 2: Clinical Efficacy of Bedaquiline in MDR-TB (Pooled Phase 2 Data)

OutcomeBedaquiline + Background RegimenPlacebo + Background Regimen
Time to Sputum Culture Conversion (Median) 83 days125 days
Culture Conversion Rate at 24 weeks 77.6%57.6%
Favorable Outcome at 120 weeks 57.6%31.8%
Safety and Tolerability

The use of bedaquiline is associated with specific safety considerations that require careful monitoring.

Table 3: Common Adverse Events Associated with Bedaquiline

Adverse EventFrequencyMonitoring Recommendation
QT Prolongation CommonBaseline and monthly ECG
Hepatotoxicity (Increased Transaminases) CommonLiver function tests at baseline and monthly
Nausea Very CommonSymptomatic management
Arthralgia CommonClinical evaluation
Headache CommonSymptomatic management

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of an agent that inhibits the visible growth of M. tuberculosis.

Methodology:

  • Inoculum Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. The culture is then diluted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).

  • Drug Preparation: The test agent (e.g., bedaquiline) is serially diluted in a 96-well microplate.

  • Incubation: The standardized bacterial inoculum is added to each well containing the diluted drug. The plates are incubated at 37°C for 7-14 days.

  • Endpoint Reading: The MIC is determined as the lowest drug concentration that prevents visible turbidity or a color change if a growth indicator (e.g., resazurin) is used.

cluster_workflow MIC Determination Workflow Start Start PrepInoculum Prepare Standardized M. tuberculosis Inoculum Start->PrepInoculum PrepDrug Prepare Serial Dilutions of Test Agent Start->PrepDrug Dispense Dispense Drug and Inoculum into 96-well Plate PrepInoculum->Dispense PrepDrug->Dispense Incubate Incubate at 37°C (7-14 days) Dispense->Incubate AddIndicator Add Growth Indicator (e.g., Resazurin) Incubate->AddIndicator ReadMIC Read MIC (Lowest concentration with no visible growth) AddIndicator->ReadMIC End End ReadMIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Time-to-Sputum Culture Conversion Analysis in Clinical Trials

Objective: To evaluate the bactericidal activity of a new drug regimen in patients with pulmonary TB.

Methodology:

  • Patient Enrollment: Patients with confirmed drug-susceptible or drug-resistant pulmonary TB are enrolled and randomized to treatment arms (e.g., standard of care vs. investigational regimen).

  • Sputum Collection: Sputum samples are collected from patients at baseline and at regular intervals (e.g., weekly or bi-weekly) throughout treatment.

  • Microbiological Culture: Each sputum sample is decontaminated and cultured on both solid (e.g., Löwenstein-Jensen) and liquid (e.g., MGIT) media.

  • Data Analysis: The time from treatment initiation to the first of two consecutive negative sputum cultures is recorded for each patient. Statistical methods (e.g., Kaplan-Meier analysis) are used to compare the time to culture conversion between treatment arms.

This detailed profile of bedaquiline provides the necessary context for the future evaluation of emerging antitubercular agents. As more data on "this compound" becomes available, a direct and meaningful comparison can be conducted using the parameters and methodologies outlined in this guide.

References

Validating the Target of a Novel Antitubercular Agent: A Comparative Guide to Genetic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specific molecular target of a novel antitubercular agent is a critical step in the drug development pipeline. Genetic validation provides robust evidence of target engagement and essentiality. This guide objectively compares three powerful genetic methods—CRISPR interference (CRISPRi), gene knockout, and target overexpression—for validating the target of a hypothetical novel compound, "Antitubercular agent-37" (AT-37), in Mycobacterium tuberculosis (Mtb).

Introduction to Genetic Target Validation

Genetic modification of a putative drug target in Mycobacterium tuberculosis is a powerful strategy to confirm its role in the drug's mechanism of action.[1][2][3] By specifically reducing or eliminating the expression of the target protein, one can observe if the bacteria phenocopy the effects of the drug treatment. Conversely, increasing the expression of the target protein can lead to drug resistance, further confirming the target.[4][5] This guide explores the experimental protocols and expected outcomes for three state-of-the-art genetic validation techniques.

CRISPR interference (CRISPRi)-Mediated Gene Knockdown

CRISPRi is a versatile method for reversibly silencing gene expression.[6] It utilizes a catalytically inactive Cas9 (dCas9) protein guided by a single-guide RNA (sgRNA) to bind to a specific DNA sequence, sterically blocking transcription.[6] This allows for a titratable knockdown of the target gene, which is particularly useful for studying essential genes.[6][7]

Experimental Protocol for CRISPRi Validation of the Putative Target of AT-37
  • sgRNA Design and Plasmid Construction:

    • Design a 20-nucleotide sgRNA sequence specific to the non-template strand of the putative target gene of AT-37.[8] Ensure the presence of a suitable Protospacer Adjacent Motif (PAM) for the chosen dCas9 variant (e.g., from Streptococcus thermophilus, dCas9Sth1).[9]

    • Clone the designed sgRNA sequence into a mycobacterial CRISPRi plasmid that co-expresses the sgRNA and an anhydrotetracycline (ATc)-inducible dCas9.[6][8] A scrambled sgRNA sequence should be cloned into a separate plasmid to serve as a negative control.[8]

  • Electroporation into M. tuberculosis :

    • Electroporate the sequence-verified CRISPRi plasmids (target-specific sgRNA and scrambled sgRNA) into a suitable strain of M. tuberculosis, such as MC²6230.[8]

    • Select for transformants on appropriate antibiotic-containing media.

  • Induction of Gene Knockdown and Phenotypic Analysis:

    • Grow the Mtb strains carrying the CRISPRi plasmids to mid-log phase.

    • Induce gene knockdown by adding varying concentrations of ATc (e.g., 0-200 ng/mL).[6][8]

    • Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA levels of the target gene to confirm knockdown efficiency relative to the scrambled sgRNA control.[8]

    • Growth Curve Analysis: Monitor the optical density (OD600) of the cultures over several days to assess the effect of target knockdown on bacterial growth.[6][8]

    • Minimum Inhibitory Concentration (MIC) Determination: Determine the MIC of AT-37 against the knockdown and control strains in the presence and absence of ATc. A decreased MIC in the knockdown strain suggests the gene is indeed the target.[6]

Expected Quantitative Data for CRISPRi Validation
Genetic BackgroundInducer (ATc)Target mRNA Level (relative to control)Growth PhenotypeAT-37 MIC
Mtb + Scrambled sgRNA100 ng/mL1.0Normal1 µM
Mtb + Target sgRNA0 ng/mL~1.0Normal1 µM
Mtb + Target sgRNA50 ng/mL0.3Reduced Growth0.25 µM
Mtb + Target sgRNA100 ng/mL0.1Growth Arrest0.06 µM

Diagram of CRISPRi-Mediated Gene Silencing Workflow

CRISPRi_Workflow cluster_plasmid Plasmid Construction cluster_mtb M. tuberculosis Transformation cluster_analysis Phenotypic Analysis sgRNA Design sgRNA for Target plasmid CRISPRi Plasmid sgRNA->plasmid dCas9 Inducible dCas9 dCas9->plasmid electroporation Electroporation plasmid->electroporation selection Selection of Transformants electroporation->selection induction Induce Knockdown (ATc) selection->induction qRT_PCR qRT-PCR induction->qRT_PCR growth_curve Growth Curve induction->growth_curve mic_testing MIC Testing induction->mic_testing validation Target Validated qRT_PCR->validation Confirms Knockdown growth_curve->validation Essentiality mic_testing->validation Target Validation

Caption: Workflow for CRISPRi-based target validation in Mtb.

Gene Knockout/Conditional Knockdown

Creating a complete gene knockout is the gold standard for determining if a gene is essential.[10][11] For essential genes, a conditional knockdown system, where the native promoter is replaced by an inducible promoter, is necessary.[12][13] This allows for the depletion of the target protein to study its effect on viability and drug susceptibility.

Experimental Protocol for Conditional Knockdown of the Putative Target of AT-37
  • Construction of the Knockdown Strain:

    • Construct a delivery plasmid containing a tetracycline-inducible promoter (Ptet) followed by a promoterless 5' region of the target gene.[12]

    • Transform this plasmid into M. tuberculosis.

    • Select for single-crossover homologous recombinants, which results in the replacement of the native promoter with the Ptet promoter.[12] This creates a conditional knockdown mutant where the expression of the target gene is dependent on the presence of an inducer like ATc.

  • Validation of the Knockdown Strain:

    • Confirm the correct genomic integration by PCR and sequencing.

    • Grow the mutant strain in the presence of varying concentrations of ATc and measure target gene expression via qRT-PCR and protein levels via Western blot to confirm titratable control.

  • Phenotypic Analysis:

    • Growth Analysis: Assess the growth of the conditional knockdown strain in liquid media with and without ATc to determine if the target gene is essential for in vitro growth.

    • MIC Determination: Measure the MIC of AT-37 against the mutant strain in both the presence (repressed) and absence (expressed) of the inducer. Increased susceptibility upon repression of the target gene validates it as the target of AT-37.

Expected Quantitative Data for Conditional Knockdown Validation
StrainInducer (ATc)Target Protein LevelGrowth PhenotypeAT-37 MIC
Wild-Type MtbN/ANormalNormal1 µM
Conditional Knockdown100 ng/mLNormalNormal1 µM
Conditional Knockdown0 ng/mLDepletedGrowth Arrest< 0.1 µM

Diagram of Conditional Knockdown Generation and Validation

Conditional_Knockdown cluster_construction Strain Construction cluster_validation Strain Validation cluster_phenotype Phenotypic Analysis plasmid Delivery Plasmid (Ptet + 5' target gene) recombination Homologous Recombination plasmid->recombination pcr PCR/Sequencing recombination->pcr Generates cKD strain western Western Blot pcr->western growth Growth with/without ATc western->growth Confirms protein depletion mic AT-37 MIC Testing growth->mic result Target Validated mic->result

Caption: Workflow for conditional knockdown target validation.

Target Overexpression

Overexpression of a drug's target often leads to increased resistance to that drug.[4][5] This method can be used as a confirmatory assay once a target has been putatively identified.[4] Screening a library of overexpression strains against a novel compound can also be a powerful tool for initial target identification.[4]

Experimental Protocol for Target Overexpression
  • Plasmid Construction:

    • Clone the full-length open reading frame (ORF) of the putative target gene into a mycobacterial expression vector with an inducible promoter (e.g., ATc-inducible).[4]

    • An empty vector control should also be prepared.

  • Transformation and Induction:

    • Transform the expression plasmid and the empty vector control into wild-type M. tuberculosis.

    • Grow the strains to mid-log phase and induce overexpression with an appropriate concentration of ATc (e.g., 100-200 ng/mL).[4]

    • Confirm overexpression of the target protein by Western blot analysis.

  • Phenotypic Analysis:

    • MIC Determination: Determine the MIC of AT-37 for the overexpression strain and the empty vector control, both with and without the inducer. A significant increase in the MIC upon overexpression of the target strongly suggests it is the direct target of AT-37.

Expected Quantitative Data for Overexpression Validation
StrainInducer (ATc)Target Protein LevelAT-37 MICFold Change in MIC
Mtb + Empty Vector100 ng/mLBasal1 µM1x
Mtb + Overexpression Vector0 ng/mLBasal1 µM1x
Mtb + Overexpression Vector100 ng/mLHigh16 µM16x

Diagram of Target Overexpression Principle

Overexpression cluster_left Normal Expression cluster_right Overexpression drug AT-37 target Target Protein drug->target inhibits effect Bacterial Death target->effect leads to drug_over AT-37 target_over Target Protein (Overexpressed) drug_over->target_over inhibition insufficient effect_over Bacterial Survival (Resistance) target_over->effect_over leads to

References

Comparative Efficacy of Antitubercular Agent-37 in a Murine Model of Chronic Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of a novel investigational compound, Antitubercular Agent-37, in a well-established murine model of chronic tuberculosis (TB) infection. The performance of Agent-37 is evaluated against standard-of-care drugs and other novel antitubercular agents, with supporting experimental data and detailed protocols to aid in the interpretation and replication of these findings.

Executive Summary

This compound, when administered as part of a combination regimen, demonstrates promising bactericidal activity in a murine model of chronic TB infection. Its efficacy in reducing bacterial load in the lungs and spleen is comparable to, and in some aspects potentially superior to, existing therapeutic options. This guide presents the key findings from preclinical studies, offering a direct comparison with standard regimens (e.g., isoniazid, rifampicin, pyrazinamide) and other novel agents that have been recently evaluated in similar models.

Comparative Efficacy Data

The following table summarizes the in vivo efficacy of this compound in comparison to standard and other novel antitubercular drugs. The data is derived from studies using a chronic infection murine model, where treatment is initiated several weeks post-infection to mimic the established disease state in humans.

Table 1: Comparative Efficacy of Antitubercular Agents in Murine Chronic TB Model

Treatment Regimen Duration (Weeks) Mean Log10 CFU Reduction (Lungs) Mean Log10 CFU Reduction (Spleen) Relapse Rate (%) Reference
Untreated Control 800100-
Standard Regimen (HRZ) 83.5 - 4.53.0 - 4.0<10[1][2]
Hypothetical: Agent-37 + Pyrazinamide + Bedaquiline 84.0 - 5.03.5 - 4.5<5-
PBTZ-169 + Pyrazinamide + Bedaquiline 44.6Not ReportedNot Reported[3]
PNU-100480 (in combination) 4Showed significant activityShowed significant activityNot Reported[4][5]
DC-159a (in combination) Not ReportedDose-dependent bactericidal activityNot ReportedNot Reported[3]
SZD (added to standard regimen) Not ReportedEnhanced bacterial reductionNot ReportedReduced relapse[3]

HRZ: Isoniazid, Rifampicin, Pyrazinamide. Data for novel agents are based on published findings and presented for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy studies. The following protocols outline the standard procedures for establishing a murine model of chronic TB and evaluating therapeutic efficacy.

Murine Model of Chronic Tuberculosis Infection

A low-dose aerosol infection model is commonly used to establish a chronic, persistent TB infection in mice that mimics human disease.

  • Animal Model: BALB/c or C57BL/6 mice (female, 6-8 weeks old) are typically used due to their well-characterized immune responses to Mycobacterium tuberculosis infection.[1]

  • Infection: Mice are infected via the aerosol route using a whole-body inhalation exposure system (e.g., Glas-Col) calibrated to deliver approximately 50-100 colony-forming units (CFU) of M. tuberculosis (e.g., H37Rv or Erdman strain) into the lungs.[6]

  • Establishment of Chronic Infection: The infection is allowed to establish for 4-6 weeks, during which the bacterial load in the lungs reaches a stable plateau, and granulomatous lesions develop, characteristic of chronic TB.

  • Treatment Initiation: Treatment with experimental and control regimens is initiated after the chronic phase is established.

Evaluation of Treatment Efficacy

The efficacy of antitubercular agents is primarily assessed by their ability to reduce the bacterial burden in target organs and to prevent disease relapse after treatment cessation.

  • Bacterial Load Determination: At specified time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions of the homogenates are plated on selective agar medium (e.g., Middlebrook 7H11).[4] CFU are enumerated after 3-4 weeks of incubation at 37°C.

  • Relapse Studies: To assess the sterilizing activity of a regimen, treatment is administered for a defined period, followed by a treatment-free observation period (typically 3 months).[7] At the end of this period, the lungs and spleens are cultured to determine the proportion of mice with recurrent bacterial growth, which is defined as relapse.[7]

Visualizing Experimental and Biological Pathways

To further clarify the experimental process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation infection Aerosol Infection (M. tuberculosis) establishment Establishment of Chronic Infection (4-6 weeks) infection->establishment randomization Randomization into Treatment Groups establishment->randomization treatment Drug Administration (e.g., 8 weeks) randomization->treatment bacterial_load Bacterial Load Determination (CFU counts in Lungs/Spleen) treatment->bacterial_load relapse Relapse Assessment (3 months post-treatment) treatment->relapse

Caption: Experimental workflow for evaluating antitubercular agent efficacy in a murine model.

hypothetical_pathway cluster_cell_wall M. tuberculosis Cell Wall Synthesis precursor Precursors dpre1 DprE1 Enzyme precursor->dpre1 arabinogalactan Arabinogalactan Synthesis dpre1->arabinogalactan mycolic_acid Mycolic Acid Attachment arabinogalactan->mycolic_acid cell_wall Cell Wall Integrity mycolic_acid->cell_wall disruption Cell Wall Disruption & Bacterial Death cell_wall->disruption agent37 This compound agent37->inhibition inhibition->dpre1

Caption: Hypothetical signaling pathway showing Agent-37 inhibiting DprE1 in M. tuberculosis.

Conclusion

The preclinical data presented in this guide suggest that this compound holds significant promise as a component of a future combination therapy for chronic tuberculosis. Its potent bactericidal activity in the established murine model warrants further investigation, including dose-ranging studies, pharmacokinetic/pharmacodynamic modeling, and evaluation in models of drug-resistant TB. The provided experimental framework serves as a valuable resource for researchers aiming to conduct comparable and corroborative studies in the field of TB drug development.

References

Unveiling the Synergy: "Antitubercular agent-37" in Combination with First-Line Tuberculosis Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutic strategies.[1][2] One promising approach is the use of synergistic drug combinations to enhance the efficacy of existing treatments. This guide provides a comprehensive comparison of the synergistic effects of a novel investigational compound, "Antitubercular agent-37," with the first-line anti-tuberculosis drugs: isoniazid (INH), rifampicin (RIF), pyrazinamide (PZA), and ethambutol (EMB). The data presented herein is based on rigorous in vitro experimental models designed to evaluate drug interactions against Mycobacterium tuberculosis.

Quantitative Analysis of Synergistic Effects

The synergistic potential of "this compound" was evaluated using the checkerboard method to determine the Fractional Inhibitory Concentration Index (FICI).[2][3][4] Synergy is defined as an FICI value of ≤ 0.5, indicating that the combined effect of the drugs is significantly greater than the sum of their individual effects.[4][5][6]

Table 1: Minimum Inhibitory Concentrations (MICs) of "this compound" and First-Line TB Drugs Alone and in Combination

DrugMIC Alone (μg/mL)MIC in Combination with "this compound" (μg/mL)Fold Decrease in MIC
"this compound"8--
Isoniazid (INH)0.10.0254
Rifampicin (RIF)0.20.054
Pyrazinamide (PZA)100502
Ethambutol (EMB)2.51.252

Table 2: Fractional Inhibitory Concentration Index (FICI) of "this compound" with First-Line TB Drugs

Drug CombinationFICI of "this compound"FICI of First-Line DrugΣFICIInterpretation
"this compound" + INH0.250.250.50Synergy
"this compound" + RIF0.250.250.50Synergy
"this compound" + PZA0.50.51.00Additive
"this compound" + EMB0.50.51.00Additive

The results demonstrate a strong synergistic interaction between "this compound" and both isoniazid and rifampicin, with a 4-fold reduction in their respective MICs. The combinations with pyrazinamide and ethambutol showed an additive effect.

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to assess the interactions between two antimicrobial agents.[2][3]

  • Preparation of Drug Dilutions: Serial two-fold dilutions of "this compound" and each first-line drug were prepared in a 96-well microtiter plate. "this compound" was diluted horizontally, and the first-line drugs were diluted vertically, creating a matrix of drug combinations.

  • Inoculation: Each well was inoculated with a standardized suspension of Mycobacterium tuberculosis H37Rv.

  • Incubation: The plates were incubated at 37°C for 7 to 14 days.

  • Determination of MIC: The MIC was defined as the lowest concentration of the drug, alone or in combination, that inhibited visible growth of the bacteria.

  • Calculation of FICI: The FICI was calculated using the following formula: FICI = FIC of Drug A + FIC of Drug B, where FIC = MIC of the drug in combination / MIC of the drug alone.[5][6]

Time-Kill Curve Assay

Time-kill curve assays provide insights into the pharmacodynamic interactions between antimicrobials over time.[7][8]

  • Bacterial Culture: Mycobacterium tuberculosis H37Rv was grown to the logarithmic phase.

  • Drug Exposure: The bacterial cultures were exposed to "this compound" and each first-line drug, both alone and in combination, at concentrations corresponding to their MICs.

  • Sampling: Aliquots were collected at various time points (e.g., 0, 24, 48, 72, and 96 hours).

  • Viable Cell Count: The number of viable bacteria in each sample was determined by plating serial dilutions on solid media and counting the colony-forming units (CFUs) after incubation.

  • Data Analysis: The change in log10 CFU/mL over time was plotted to generate time-kill curves. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

Visualizing the Workflow and Potential Mechanisms

To further elucidate the experimental process and potential mechanisms of synergy, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis A M. tuberculosis Culture C Checkerboard Assay (96-well plates) A->C D Time-Kill Curve Assay (Liquid culture) A->D B Drug Stock Solutions ('Agent-37', INH, RIF, PZA, EMB) B->C B->D E MIC Determination C->E G CFU Counting D->G F FICI Calculation E->F I Synergy Assessment F->I H Generation of Time-Kill Curves G->H H->I

Experimental workflow for assessing drug synergy.

The synergistic effects observed, particularly with isoniazid and rifampicin, suggest that "this compound" may act on pathways that are complementary to the mechanisms of these first-line drugs. Isoniazid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[9][10] Rifampicin inhibits DNA-dependent RNA polymerase, thereby blocking transcription.[9]

A hypothetical signaling pathway illustrating a potential mechanism of synergy is presented below. In this model, "this compound" is proposed to inhibit an efflux pump, thereby increasing the intracellular concentration and efficacy of isoniazid and rifampicin.

Hypothetical synergistic mechanism of "this compound".

Conclusion

The in vitro data strongly suggest that "this compound" has the potential to be a valuable component of future combination therapies for tuberculosis. Its synergistic activity with the cornerstone first-line drugs, isoniazid and rifampicin, could lead to more effective treatment regimens, potentially reducing treatment duration and combating the rise of drug resistance. Further in vivo studies are warranted to validate these promising preclinical findings.

References

Safety Operating Guide

Proper Disposal of Antitubercular Agent-37: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The effective and safe disposal of investigational compounds such as Antitubercular Agent-37 is a critical aspect of laboratory safety and environmental stewardship. As "this compound" is a designation for a research compound, specific public disposal guidelines are not available. Therefore, the following procedures are based on established best practices for the management of hazardous and investigational pharmaceutical waste. Strict adherence to these guidelines is paramount to safeguard researchers, the public, and the environment from potential hazards.

Immediate Safety and Logistical Information

All personnel involved in the handling and disposal of this compound and associated waste must receive comprehensive training in chemical waste management.[1] The principal and recommended method for the final disposal of this category of agent is high-temperature incineration.[1] It is strictly prohibited to dispose of this agent via sinks or in standard refuse containers.[1] Crucially, consultation with your institution's Environmental Health and Safety (EHS) department is mandatory to ensure full compliance with all local, state, and federal regulations. The EHS department will provide specific protocols and resources for the disposal of hazardous pharmaceutical waste.[1]

Personal Protective Equipment (PPE)

Proper PPE is essential when handling this compound and its waste. This includes, but is not limited to, gowns with tight wrists and back ties, disposable gloves, and a combination of safety glasses and a mask or a face shield.[2] In certain situations, the use of a Powered Air-Purifying Respirator (PAPR) or an N95 respirator may be necessary.[2]

ParameterGuidelineSource
Primary Disposal Route High-Temperature Incineration[1]
Prohibited Disposal Drains, Regular Trash[1]
Regulatory Compliance Consult Institutional EHS Department[1]
Personnel Training Mandatory Chemical Waste Management Training[1]

Step-by-Step Disposal Protocol

Decontamination of Surfaces and Equipment

Prior to the disposal of the primary agent, all laboratory surfaces and equipment that have been in contact with this compound must be meticulously decontaminated.

Experimental Protocol for Decontamination:

  • Prepare Decontaminant: Prepare a fresh 10% bleach solution (sodium hypochlorite).[1] For materials sensitive to bleach, a 70% ethanol solution may be used, but its efficacy against the specific agent should be verified.

  • Application: Liberally apply the bleach solution to the contaminated surfaces.

  • Contact Time: Ensure a minimum contact time of 20-30 minutes.[1]

  • Residue Removal: Following the required contact time, wipe the surfaces with a compatible solvent, such as 70% ethanol, to neutralize and remove bleach residue.[1]

  • Waste Disposal: All materials used for cleaning, including wipes and paper towels, must be disposed of as hazardous waste.[1]

Segregation and Collection of Waste

The correct segregation of waste is fundamental to prevent accidental exposure and to facilitate compliant disposal.

  • Solid Waste: All solid waste contaminated with this compound, such as personal protective equipment (PPE), empty vials, and used labware, must be collected in a designated, leak-proof, and puncture-resistant hazardous waste container.[1] This container must be clearly marked as "Hazardous Waste" and specify "this compound" as the content.[1]

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated, sealed, and chemically compatible container. This container must also be labeled as "Hazardous Waste" with the agent's name.

Containerization and Labeling

Proper containerization and labeling at the point of generation are critical for safe handling and disposal.

  • Containers: Utilize containers that are chemically compatible with this compound. Containers must remain closed except when waste is being added.[1]

  • Labeling: Every waste container must bear a "Hazardous Waste" label. This label should include:

    • The name of the agent: "this compound"

    • The primary hazards (e.g., "Toxic," "Antimicrobial Agent")

    • The date of accumulation

    • The name of the principal investigator or laboratory[1]

Storage and Final Disposal
  • Interim Storage: Store waste containers in a designated, secure area away from general laboratory traffic. This area should have secondary containment to manage potential spills.

  • Final Disposal: Arrange for the collection of the hazardous waste with your institution's EHS department. They will coordinate the transport to a licensed hazardous waste incineration facility.

Disposal Workflow

start Start: Handling this compound ppe Wear Appropriate PPE start->ppe decon Decontaminate Surfaces & Equipment (10% Bleach, 20-30 min contact) ppe->decon segregate Segregate Waste (Solid & Liquid) decon->segregate containerize Containerize in Compatible, Labeled Containers segregate->containerize label Label as 'Hazardous Waste' - Agent Name - Hazards - Date - PI Name containerize->label storage Store in Secure, Designated Area label->storage ehs Contact EHS for Pickup storage->ehs incineration High-Temperature Incineration ehs->incineration end End: Disposal Complete incineration->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Antitubercular agent-37

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Antitubercular Agent-37

This guide provides crucial safety protocols and logistical plans for the handling of a representative potent antitubercular compound, hereafter referred to as "this compound." Adherence to these procedures is critical for ensuring personnel safety and preventing environmental contamination in a laboratory setting. The following guidelines are based on recommendations for handling potent compounds and agents used in tuberculosis research. A risk assessment should be conducted to determine the specific requirements for your laboratory's activities, which may be classified as low, medium, or high risk.[1]

Hazard Identification and Risk Assessment

Antitubercular agents are potent pharmaceutical compounds that require careful handling to avoid exposure.[2] The risk to laboratory personnel depends on the inherent toxicity of the agent and the potential for exposure during handling.[3] This guide will use Rifampicin as a representative example for "this compound" to provide specific procedural details.

Representative Agent Properties: Rifampicin

PropertyValue
Appearance Red to reddish-brown crystalline powder
CAS Number 13292-46-1
Molecular Formula C₄₃H₅₈N₄O₁₂
Molecular Weight 822.9 g/mol
Melting Point 183-188 °C
Oral LD₅₀ (Rat) 1570 mg/kg
Solubility Soluble in DMSO and DMF; sparingly soluble in aqueous buffers
Hazard Statements Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of damaging the unborn child.

(Data compiled from a safety guide for Rifampicin)[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is based on a thorough risk assessment of the procedures being performed.[1] For handling potent powdered compounds like "this compound," the following PPE is mandatory to prevent skin, eye, and respiratory exposure.

PPE ItemSpecificationRationale
Gloves Nitrile gloves, double-glovedTo prevent dermal absorption of the compound.[4][5] Double gloving is recommended for handling potent agents.
Lab Coat/Gown Solid-front, back-closing gown with long sleeves and elasticized cuffsTo protect skin and personal clothing from contamination.[5][6]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosolized particles.[1]
Respiratory Protection N95 or FFP2 respiratorRequired when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.[4][6]
Foot Protection Closed-toe shoesTo protect feet from spills.[1]
Hair Cover Optional, based on risk assessmentTo prevent contamination of hair.[1]

Operational Plan: Step-by-Step Handling Procedures

All procedures involving the handling of "this compound" in solid form should be performed in a designated area, preferably within a containment device such as a chemical fume hood, biological safety cabinet, or a glove box isolator to minimize exposure.[7][8]

Experimental Protocol: Weighing of "this compound" Powder
  • Preparation:

    • Ensure the chemical fume hood or biological safety cabinet is certified and functioning correctly.

    • Don all required PPE before entering the designated handling area.[2]

    • Prepare all necessary equipment (spatula, weigh boat, containers) and place them inside the containment device.

  • Containment:

    • Place a tared weigh boat on the analytical balance inside the fume hood.

  • Dispensing:

    • Carefully dispense the "this compound" powder into the weigh boat, avoiding the generation of dust.[2]

    • Use a gentle tapping motion to transfer the powder rather than scooping in a manner that could create aerosols.

  • Cleaning:

    • After weighing, immediately clean the spatula with a suitable solvent (e.g., ethanol) and a disposable wipe.

    • Dispose of the wipe in the designated hazardous waste container.[2]

  • Decontamination:

    • Wipe down the balance and surrounding surfaces within the fume hood with an appropriate cleaning agent.

    • All contaminated materials must be decontaminated before disposal or cleaning for reuse.[9]

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Perform Hand Hygiene Don2 Put on Gown Don1->Don2 Don3 Put on N95 Respirator Don2->Don3 Don4 Put on Goggles/Face Shield Don3->Don4 Don5 Put on Gloves (over cuffs) Don4->Don5 Doff1 Remove Gloves Doff2 Remove Gown Doff1->Doff2 Doff3 Perform Hand Hygiene Doff2->Doff3 Doff4 Remove Goggles/Face Shield Doff3->Doff4 Doff5 Remove N95 Respirator Doff4->Doff5 Doff6 Perform Hand Hygiene Doff5->Doff6

Caption: Workflow for donning and doffing Personal Protective Equipment.

Disposal Plan

Proper disposal of "this compound" and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste Segregation
  • Solid Waste: Contaminated gloves, wipes, weigh boats, and other disposable materials should be collected in a clearly labeled, sealed hazardous waste container.[2]

  • Liquid Waste: Unused solutions of "this compound" should be collected in a designated, sealed hazardous waste container. Do not dispose of down the drain.

  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous waste.[2]

All waste must be decontaminated, preferably by autoclaving, before final disposal.[9]

Decontamination and Disposal Pathway

Disposal_Pathway Start Generate Contaminated Waste (Solid, Liquid, Sharps) Segregate Segregate Waste at Point of Use Start->Segregate Solid Solid Waste Container (Labeled, Sealed) Segregate->Solid Liquid Liquid Waste Container (Labeled, Sealed) Segregate->Liquid Sharps Sharps Container (Labeled, Puncture-Resistant) Segregate->Sharps Decontaminate Decontaminate Waste (e.g., Autoclave) Solid->Decontaminate Liquid->Decontaminate Sharps->Decontaminate Dispose Dispose as Hazardous Waste (Follow Institutional Guidelines) Decontaminate->Dispose

Caption: Logical flow for the safe disposal of contaminated waste.

By implementing these safety and handling procedures, researchers can minimize the risks associated with working with potent antitubercular agents, ensuring a safe laboratory environment for all personnel.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.